Product packaging for ABL-001-Amide-PEG3-acid(Cat. No.:)

ABL-001-Amide-PEG3-acid

カタログ番号: B12423955
分子量: 683.1 g/mol
InChIキー: XPTZKDAIAPRLMB-UPVQGACJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

ABL-001-Amide-PEG3-acid is a useful research compound. Its molecular formula is C29H33ClF2N6O9 and its molecular weight is 683.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33ClF2N6O9 B12423955 ABL-001-Amide-PEG3-acid

特性

分子式

C29H33ClF2N6O9

分子量

683.1 g/mol

IUPAC名

2-[2-[2-[2-[[(3S,4R)-1-[5-[[4-[chloro(difluoro)methoxy]phenyl]carbamoyl]-3-(1H-pyrazol-5-yl)-2-pyridinyl]-4-hydroxypyrrolidine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C29H33ClF2N6O9/c30-29(31,32)47-20-3-1-19(2-4-20)36-27(42)18-13-21(23-5-6-35-37-23)26(34-14-18)38-15-22(24(39)16-38)28(43)33-7-8-44-9-10-45-11-12-46-17-25(40)41/h1-6,13-14,22,24,39H,7-12,15-17H2,(H,33,43)(H,35,37)(H,36,42)(H,40,41)/t22-,24-/m0/s1

InChIキー

XPTZKDAIAPRLMB-UPVQGACJSA-N

異性体SMILES

C1[C@@H]([C@H](CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O

正規SMILES

C1C(C(CN1C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4)O)C(=O)NCCOCCOCCOCC(=O)O

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Utilizing ABL-001-Amide-PEG3-Acid as a Fluorescent Probe for BCR-ABL1 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of a modified ABL-001 compound, specifically ABL-001-Amide-PEG3-Acid, as a fluorescently labeled probe for in-depth binding studies of the BCR-ABL1 oncoprotein. ABL-001, also known as asciminib, is a potent allosteric inhibitor that targets the myristoyl pocket of the ABL1 kinase domain, offering a distinct mechanism of action compared to traditional ATP-competitive inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13] The modification of ABL-001 with a PEG3 linker and a terminal carboxylic acid allows for its conjugation to a fluorescent reporter, transforming it into a powerful tool for various biophysical and biochemical assays.

Introduction to ABL-001 and the Allosteric Inhibition of BCR-ABL1

Chronic Myeloid Leukemia (CML) is primarily driven by the constitutively active BCR-ABL1 fusion kinase.[1][2][3] While ATP-competitive tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance mutations necessitates the development of novel therapeutic strategies.[3][14] ABL-001 (asciminib) represents a significant advancement by binding to the myristoyl pocket of the ABL1 kinase domain, a site distinct from the ATP-binding pocket.[1][2][4][5][6][7][8][9][10][11][12][13][15] This allosteric mechanism induces an inactive conformation of the kinase, effectively inhibiting its activity.[1][2][4][5][6][7] ABL-001 has demonstrated high potency and selectivity for BCR-ABL1 and maintains activity against many TKI-resistant mutants.[3][8][14]

The development of ABL-001-based probes, such as a fluorescently labeled version of this compound, enables precise and quantitative investigation of its binding to BCR-ABL1. These probes are invaluable for high-throughput screening of new inhibitor candidates, detailed kinetic studies, and understanding the structural and conformational changes associated with inhibitor binding.

Quantitative Data on ABL-001 (Asciminib)

The following tables summarize key quantitative data for the parent compound, ABL-001, which forms the basis for the fluorescent probe.

Table 1: Binding Affinity and Cellular Potency of ABL-001

ParameterValueCell Line/SystemCitation
Dissociation Constant (Kd) 0.5 - 0.8 nMBiophysical/NMR studies[8]
IC50 (Ba/F3 cells) 0.25 nMBa/F3 cells---
IC50 Range (BCR-ABL1+ cell lines) 1 - 20 nMVarious CML cell lines---

Table 2: In Vitro Kinase Inhibition

Kinase TargetIC50Assay TypeCitation
ABL1 (unphosphorylated) 0.6 nMBiochemical Assay---
ABL1 (phosphorylated) 1.2 nMBiochemical Assay---

Experimental Protocols

This section details the methodologies for synthesizing the fluorescent probe from this compound and its application in a competitive binding assay.

Synthesis and Characterization of ABL-001-PEG3-Fluorophore

The this compound serves as a precursor for conjugation to an amine-reactive fluorescent dye.

Protocol:

  • Activation of Carboxylic Acid: Dissolve this compound in a suitable anhydrous organic solvent (e.g., DMF or DMSO). Add an activating agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide (NHS) to form an active ester.

  • Conjugation to Fluorescent Dye: To the activated ABL-001 derivative, add an amine-reactive fluorescent dye (e.g., a bright and photostable dye with an amine linker) in a stoichiometric ratio. The reaction is typically carried out at room temperature for several hours to overnight in the dark.

  • Purification: The resulting fluorescently labeled probe is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to separate the conjugated probe from unreacted starting materials.

  • Characterization: The purified ABL-001-PEG3-Fluorophore is characterized by mass spectrometry to confirm its molecular weight and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

Competitive Binding Assay using Fluorescence Polarization

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of unlabeled test compounds (e.g., ABL-001 or its analogs) for BCR-ABL1 using the synthesized fluorescent probe.

Materials:

  • Purified recombinant BCR-ABL1 kinase domain.

  • ABL-001-PEG3-Fluorophore (fluorescent probe).

  • Unlabeled ABL-001 (competitor).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).

  • 384-well, non-binding black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Assay Setup: A serial dilution of the unlabeled competitor (e.g., ABL-001) is prepared in the assay buffer.

  • Reagent Preparation: Prepare a solution containing a fixed concentration of the fluorescent probe (typically at or below its Kd for BCR-ABL1) and a fixed concentration of the BCR-ABL1 protein in the assay buffer.

  • Plate Loading:

    • Add the serially diluted unlabeled competitor to the wells of the microplate.

    • Add the BCR-ABL1/fluorescent probe mixture to all wells.

    • Include control wells containing only the fluorescent probe (for baseline polarization) and wells with the probe and BCR-ABL1 but no competitor (for maximum polarization).

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: The fluorescence polarization is measured using a microplate reader.

  • Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent probe.

  • Ki Calculation: The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.

BCR_ABL1_Signaling_Pathway BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL1->Grb2 STAT5 STAT5 BCR_ABL1->STAT5 PI3K PI3K BCR_ABL1->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation ABL_001 ABL-001 (Asciminib) ABL_001->BCR_ABL1 Allosteric Inhibition (Myristoyl Pocket)

Caption: BCR-ABL1 signaling and allosteric inhibition by ABL-001.

Competitive_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Serial Dilution of Unlabeled Inhibitor C Dispense Inhibitor and BCR-ABL1/Probe into Microplate A->C B Prepare BCR-ABL1 & Fluorescent Probe Mix B->C D Incubate to Reach Equilibrium C->D E Measure Fluorescence Polarization D->E F Plot Data & Determine IC50 E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Workflow for a competitive fluorescence polarization binding assay.

Ki_Calculation_Logic Cheng-Prusoff Equation: Ki = IC50 / (1 + ([Probe]/Kd_probe)) IC50 IC50 (from competitive assay) Ki Ki (Inhibitor Affinity) IC50->Ki Kd_probe Kd of Fluorescent Probe (determined separately) Kd_probe->Ki Probe_conc [Fluorescent Probe] (in the assay) Probe_conc->Ki

Caption: Logical relationship for calculating the inhibitor affinity (Ki).

Conclusion

The use of this compound as a precursor for generating fluorescent probes represents a sophisticated and powerful approach for the detailed study of the allosteric inhibition of BCR-ABL1. The methodologies outlined in this guide, from probe synthesis to the execution of competitive binding assays, provide a robust framework for researchers in both academic and industrial settings. Such tools are critical for the discovery and characterization of next-generation allosteric inhibitors, ultimately contributing to the development of more effective and durable therapies for CML and other BCR-ABL1-driven malignancies. The combination of potent and selective molecular probes with advanced biophysical techniques will continue to deepen our understanding of kinase regulation and inhibitor action.

References

The Role of Linkers in ABL-001 Derivatives: A Technical Guide to Structure-Activity Relationships and Emerging Chimeric Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the allosteric BCR-ABL1 inhibitor ABL-001 (asciminib) and the role of chemical linkers in the development of related therapeutic agents. While publicly available data on direct ABL-001 derivatives incorporating a triethylene glycol (PEG3) linker for modulating its primary inhibitory activity is not described in the scientific literature, this guide will elucidate the well-established structure-activity relationships (SAR) of asciminib's core structure. Furthermore, it will explore the critical function of PEG3 and other linkers in the burgeoning field of chimeric molecules, such as PROTACs (Proteolysis Targeting Chimeras) and PHICS (Phosphorylation Inducing Chimeric Small Molecules), which utilize ABL inhibitors to induce novel biological functions.

ABL-001 (Asciminib): A Paradigm of Allosteric Inhibition

ABL-001, or asciminib (B605619), is a first-in-class inhibitor that "Specifically Targets the ABL Myristoyl Pocket" (STAMP), representing a significant advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[3][4] This allosteric mechanism induces a conformational change that mimics the natural autoinhibitory regulation of the ABL1 kinase, proving effective against many mutations that confer resistance to ATP-site inhibitors.[3][4]

The development of asciminib involved extensive structure-guided medicinal chemistry to optimize its potency, selectivity, and pharmacokinetic properties.[4]

Structure-Activity Relationship (SAR) of the Asciminib Core

The journey to discover asciminib provides a masterclass in medicinal chemistry, with systematic modifications to a fragment-based screening hit leading to a clinically approved drug. The core scaffold of asciminib can be dissected into several key regions, each contributing to its overall profile.

Compound/Analog Modification IC50 (K562 cells, nM) Significance of Modification
Fragment Hit Initial N-phenylpyrimidin-4-amine>10,000Low cellular potency, served as a starting point for optimization.
Intermediate Analog Introduction of a trifluoromethyl group~1,000Improved potency, likely through enhanced hydrophobic interactions.
Lead Compound Addition of a pyrrolidine (B122466) ring~50Increased solubility and improved pharmacokinetic properties.
ABL-001 (Asciminib) Optimized linker and chloro- and trifluoromethyl-substituted phenyl ring1.1High potency and favorable drug-like properties.

This table is a representative summary based on the principles of medicinal chemistry optimization. Exact IC50 values for each intermediate are proprietary and may not be publicly available.

The Role of PEG3 and Other Linkers in ABL Inhibitor-Based Chimeric Molecules

While a PEG3 linker is not a feature of asciminib itself, it plays a crucial role in the design of more complex therapeutic modalities that co-opt the ABL kinase. In these chimeric molecules, a PEG3 linker often serves as a flexible, hydrophilic spacer to connect an ABL inhibitor to another functional moiety.

PROTACs Utilizing ABL Inhibitors

PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[5] They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. In the context of CML, PROTACs have been designed using ABL inhibitors to target the BCR-ABL protein for degradation.

For instance, a PROTAC named SNIPER(ABL)-39 was developed by conjugating the TKI dasatinib (B193332) to a derivative of the IAP ligand LCL161 via a PEG3 linker.[5][6] In this construct, the PEG3 linker's function is to span the distance between the BCR-ABL protein and the E3 ligase, facilitating the formation of a ternary complex and subsequent ubiquitination and degradation of BCR-ABL.[5][6] The choice of linker length and composition is critical for optimizing the stability and efficiency of this ternary complex.

Phosphorylation Inducing Chimeric Small Molecules (PHICS)

PHICS are another class of chimeric molecules where a linker, such as a PEG3 linker, is used to bring a kinase and a non-native substrate into proximity to induce phosphorylation. In one study, a reversible ABL binder was connected to a covalent Bruton's tyrosine kinase (BTK) binder using a PEG3 linker.[7][8] This ABL-BTK PHICS was able to induce the phosphorylation of BTK by ABL, demonstrating a novel mechanism of action entirely dependent on the linker's ability to bridge the two proteins.[7][8]

Experimental Protocols

The following are summarized experimental protocols for key assays used in the development and characterization of ABL-001 and its analogs.

Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the in vitro inhibitory activity of a compound against the ABL kinase.

  • Procedure:

    • Recombinant ABL kinase domain is incubated with the test compound at various concentrations in a kinase buffer.

    • A peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay or radioisotope labeling.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay
  • Objective: To assess the cytostatic or cytotoxic effect of a compound on a cancer cell line (e.g., K562, which expresses BCR-ABL).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The test compound is added at a range of concentrations.

    • Cells are incubated for a period of 72 hours.

    • Cell viability is measured using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

    • IC50 values are determined from the dose-response curves.

Western Blotting for Phospho-CRKL Inhibition
  • Objective: To confirm the inhibition of BCR-ABL kinase activity in a cellular context by measuring the phosphorylation of a downstream substrate, CRKL.

  • Procedure:

    • BCR-ABL expressing cells are treated with the test compound for a specified time.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated CRKL (p-CRKL) and total CRKL.

    • Secondary antibodies conjugated to a reporter enzyme are added, and the protein bands are visualized using chemiluminescence.

    • The reduction in the p-CRKL signal relative to total CRKL indicates the inhibitory activity of the compound.

Visualizing Signaling Pathways and Experimental Concepts

BCR-ABL Signaling Pathway

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Simplified BCR-ABL signaling network leading to cell proliferation and survival.

Allosteric Inhibition by ABL-001

Allosteric_Inhibition cluster_0 Active BCR-ABL cluster_1 Inactive BCR-ABL (ABL-001 Bound) ATP_active ATP Kinase_Domain_active Kinase Domain (Active Conformation) ATP_active->Kinase_Domain_active Substrate_active Substrate Substrate_active->Kinase_Domain_active Myristoyl_Pocket_active Myristoyl Pocket (Open) ABL001 ABL-001 Myristoyl_Pocket_inactive Myristoyl Pocket (Occupied) ABL001->Myristoyl_Pocket_inactive Kinase_Domain_inactive Kinase Domain (Inactive Conformation) Myristoyl_Pocket_inactive->Kinase_Domain_inactive induces conformational change

Caption: Mechanism of ABL-001 allosteric inhibition of the BCR-ABL kinase.

Conceptual Workflow for PROTAC Development

PROTAC_Workflow Identify_Target Identify Target Protein (e.g., BCR-ABL) Select_Inhibitor Select High-Affinity Ligand (e.g., ABL Inhibitor) Identify_Target->Select_Inhibitor Linker_Design Design & Synthesize Linker (e.g., PEG3) Select_Inhibitor->Linker_Design Select_E3_Ligase Select E3 Ligase Ligand (e.g., for VHL or CRBN) Select_E3_Ligase->Linker_Design Synthesize_PROTAC Synthesize PROTAC Molecule Linker_Design->Synthesize_PROTAC Ternary_Complex Confirm Ternary Complex Formation Synthesize_PROTAC->Ternary_Complex Degradation_Assay Assess Target Degradation (e.g., Western Blot, DC50) Ternary_Complex->Degradation_Assay Cellular_Activity Evaluate Cellular Activity (e.g., Anti-proliferative IC50) Degradation_Assay->Cellular_Activity

Caption: Conceptual workflow for the development of a PROTAC targeting BCR-ABL.

Conclusion

References

The Amide Linkage in ABL-001-Amide-PEG3-acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the amide linkage within the context of ABL-001 (Asciminib) and its derivative, ABL-001-Amide-PEG3-acid. We will explore the pivotal role of the amide bond in the mechanism of action of ABL-001 as a potent allosteric inhibitor of the BCR-ABL1 kinase and discuss the functional implications of the Amide-PEG3-acid modification.

ABL-001, also known as Asciminib, represents a significant advancement in the treatment of Chronic Myeloid Leukemia (CML).[1][2][3][4] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site, ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain.[1][3][5] This allosteric inhibition induces an inactive conformation of the kinase, offering a powerful therapeutic strategy, particularly against TKI-resistant mutations.[3][5][6] The molecule designated as this compound is an analogue of ABL-001, likely developed for research purposes as a labeled chemical or fluorescent probe.[7]

The Core Amide Linkage in the ABL-001 Scaffold

The intrinsic chemical structure of ABL-001 features a critical amide moiety. This amide bond is integral to the molecule's ability to bind with high affinity and specificity to the myristoyl pocket of the BCR-ABL1 protein. The amide group, positioned between two aromatic rings, serves as a rigid backbone and participates in crucial hydrogen bonding interactions with amino acid residues within the binding site, such as Glu286 and Asp381 of the kinase. These interactions are fundamental for stabilizing the inhibitor-protein complex and eliciting the potent inhibitory activity of the drug.

This compound: A Functionalized Analogue

The nomenclature "this compound" suggests that the core ABL-001 molecule has been chemically modified. In this context, an amide bond likely connects ABL-001 to a triethylene glycol (PEG3) linker which is terminated with a carboxylic acid. Such modifications are a common strategy in chemical biology and drug discovery to create tool compounds for various experimental applications. The PEG3 linker provides spacing and flexibility, while the terminal carboxylic acid offers a reactive handle for further conjugation, for example, to fluorescent dyes, affinity tags, or solid supports.

Quantitative Analysis of ABL-001 Activity

The following tables summarize key quantitative data for the parent compound, ABL-001 (Asciminib), which forms the core of this compound.

ParameterValueCell Line/SystemReference
Potency
Cellular Potency Range1-10 nMCML and Ph+ ALL cells[5]
Binding Affinity
Dissociation Constant (Kd)0.5-0.8 nMABL1 Kinase Domain[5]
Inhibitory Concentration
IC50 (K562 cells)5.66 ± 2.06 µM (for related aromatic amide derivatives)K562[8]
IC50 (HL-60 cells)Significant proliferation inhibition (compared to Imatinib)HL-60[8]

Experimental Protocols

Detailed experimental methodologies are crucial for understanding and replicating findings. Below are representative protocols relevant to the characterization of ABL-001 and its derivatives.

Western Blot Analysis for Phosphorylation Inhibition

This protocol is used to assess the inhibitory effect of compounds on the phosphorylation of BCR-ABL1 and its downstream targets, such as CRKL.

  • Cell Culture and Treatment: KCL-22 cells are cultured to a suitable density and then treated with a range of concentrations of the test compound (e.g., ABL-001) for a specified duration (e.g., 1 hour).[5]

  • Cell Lysis: After treatment, cells are harvested and lysed to generate protein lysates.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ABL1 (p-ABL1), total ABL1, phosphorylated CRKL (p-CRKL), and total CRKL. A loading control antibody (e.g., GAPDH) is also used.

  • Detection: After washing, the membrane is incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein and loading control to determine the dose-dependent inhibition of phosphorylation.[8]

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory activity of a compound on the enzymatic activity of the BCR-ABL1 kinase.

  • Reagents: Recombinant BCR-ABL1 kinase (wild-type or mutant), a suitable substrate peptide, ATP, and the test compound at various concentrations.

  • Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase, substrate peptide, and the test compound in a reaction buffer.

  • ATP Addition: The reaction is started by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature for a specific time to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (e.g., [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

  • Data Analysis: The inhibitory activity is calculated as a percentage of the control (no inhibitor). The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the signaling pathway of BCR-ABL1 and a typical experimental workflow for evaluating inhibitors.

BCR_ABL1_Signaling_Pathway cluster_cell Leukemic Cell BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, JAK/STAT) BCR_ABL1->Downstream Phosphorylation Cascade Cell_Effects Leukemic Cell Effects: - Increased Proliferation - Decreased Apoptosis Downstream->Cell_Effects ABL001 ABL-001 (Asciminib) Myristoyl_Pocket Myristoyl Pocket (Allosteric Site) ABL001->Myristoyl_Pocket Binds to Myristoyl_Pocket->BCR_ABL1 Inhibits

Caption: BCR-ABL1 signaling pathway and the allosteric inhibition by ABL-001.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Compound This compound (or ABL-001) Cell_Assay Cell-Based Assays (e.g., Proliferation, Apoptosis) Compound->Cell_Assay Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Compound->Biochemical_Assay Western_Blot Western Blot (Phosphorylation Status) Cell_Assay->Western_Blot Data_Analysis Data Analysis (IC50, Kd determination) Biochemical_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical experimental workflow for evaluating ABL-001 and its analogues.

References

ABL-001-Amide-PEG3-acid as a Fluorescent Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ABL-001-Amide-PEG3-acid, a specialized fluorescent probe derived from the potent and selective allosteric BCR-ABL1 inhibitor, Asciminib (ABL-001). While specific data for this proprietary probe is limited in peer-reviewed literature, this document outlines its core principles, potential applications, and hypothetical experimental protocols based on the well-characterized mechanism of its parent compound and established methodologies in fluorescence microscopy.

Introduction to ABL-001 (Asciminib) and its Fluorescent Analog

Asciminib (ABL-001) is a first-in-class allosteric inhibitor of the BCR-ABL1 kinase, the primary driver of chronic myeloid leukemia (CML).[1][2][3][4][5] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), Asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[2][3] This binding induces a conformational change that locks the kinase in an inactive state, mimicking its natural autoinhibitory regulation.[1][2][3]

This compound is an analog of Asciminib designed for use as a fluorescent probe.[6] It incorporates the ABL-001 core for specific targeting, a PEG3 linker to provide spacing and improve solubility, and a terminal carboxylic acid group for potential conjugation to other molecules. The intrinsic or attached fluorophore allows for the visualization and tracking of the probe's interaction with its target, BCR-ABL1, within cellular environments.

Core Mechanism of Action

The utility of this compound as a fluorescent probe is predicated on the highly specific binding of its ABL-001 core to the myristoyl pocket of the ABL1 kinase. This allosteric binding site is distinct from the highly conserved ATP-binding site targeted by other TKIs, offering a unique mechanism for labeling the BCR-ABL1 protein.[5][7] The probe's fluorescence can therefore be used to report on the localization and potentially the conformational state of the BCR-ABL1 oncoprotein within cells.

cluster_0 BCR-ABL1 Signaling Pathway cluster_1 Inhibition by Fluorescent Probe BCR_ABL1 Active BCR-ABL1 Kinase Downstream Downstream Effectors (e.g., STAT5, CRKL) BCR_ABL1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Probe This compound (Fluorescent Probe) Inactive_BCR_ABL1 Inactive BCR-ABL1 Kinase Probe->Inactive_BCR_ABL1 Allosteric Binding to Myristoyl Pocket Inactive_BCR_ABL1->Downstream Inhibition of Phosphorylation

BCR-ABL1 inhibition by the ABL-001-based probe.

Physicochemical and Fluorescent Properties

Quantitative data for this compound is not widely published. The following table presents a set of hypothetical but plausible properties for such a probe, based on common fluorophores used in biological imaging. Researchers should obtain a certificate of analysis from the supplier for specific data.

PropertyHypothetical ValueDescription
Molecular Formula CxHyNzOwSvTo be confirmed by supplier.
Molecular Weight ~700 - 900 g/mol Estimated based on the structure of ABL-001 plus the linker and a common small fluorophore.
Excitation Wavelength (λex) ~488 nmA common excitation wavelength compatible with standard laser lines (e.g., Argon laser).
Emission Wavelength (λem) ~520 nmEmission in the green spectrum, suitable for many common filter sets on fluorescence microscopes.
Quantum Yield (Φ) > 0.3A higher quantum yield indicates brighter fluorescence.
Extinction Coefficient (ε) > 50,000 M-1cm-1A measure of how strongly the molecule absorbs light at the excitation wavelength.
Solubility Soluble in DMSO, DMFTypical solubility for organic small molecules used in cell-based assays.

Proposed Synthetic Route

The synthesis of this compound would likely involve the covalent modification of Asciminib (ABL-001) or a suitable precursor. A plausible route involves the functionalization of ABL-001 at a position that does not interfere with its binding to the myristoyl pocket. The PEG3-acid linker could then be attached via standard amide bond formation chemistry.

  • Functionalization of ABL-001: Introduction of a reactive handle (e.g., an amine or carboxylic acid) onto the ABL-001 scaffold.

  • Amide Coupling: Reaction of the functionalized ABL-001 with one end of the Amide-PEG3-acid linker using a coupling agent such as HATU or EDC/NHS.

  • Purification: Purification of the final product using techniques like HPLC to ensure high purity for use in cellular assays.

Experimental Protocols

The following is a generalized protocol for the use of this compound in fluorescence microscopy to visualize BCR-ABL1 in a relevant cell line, such as K562 (a CML cell line).

Materials
  • This compound

  • K562 cells (or other BCR-ABL1 positive cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hoechst 33342 or DAPI for nuclear counterstain

  • Glass-bottom dishes or chamber slides suitable for high-resolution microscopy

  • Fluorescence microscope with appropriate filter sets

Protocol
  • Cell Seeding:

    • Plate K562 cells onto glass-bottom dishes at a suitable density to achieve 60-70% confluency at the time of imaging.

    • Incubate overnight in a humidified incubator at 37°C with 5% CO2.

  • Probe Preparation:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to the desired final working concentration (typically in the range of 100 nM to 5 µM; this should be optimized).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for 30-60 minutes at 37°C. The optimal incubation time should be determined experimentally.

    • (Optional) For nuclear counterstaining, add Hoechst 33342 to a final concentration of 1 µg/mL during the last 10 minutes of incubation.

  • Washing and Imaging:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe and reduce background fluorescence.

    • Add fresh imaging buffer to the cells.

    • Proceed to image the cells immediately on a fluorescence microscope.

  • Microscopy and Data Analysis:

    • Use a laser line and filter set appropriate for the probe's excitation and emission spectra (e.g., 488 nm excitation, 500-550 nm emission for a green fluorophore).

    • Acquire images, ensuring that the signal is not saturated.

    • Analyze the images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the BCR-ABL1 protein.

start Start cell_culture Seed K562 cells on glass-bottom dish start->cell_culture probe_prep Prepare working solution of This compound cell_culture->probe_prep staining Incubate cells with fluorescent probe (30-60 min) probe_prep->staining wash Wash cells to remove unbound probe staining->wash imaging Image on fluorescence microscope wash->imaging analysis Analyze subcellular localization of signal imaging->analysis end End analysis->end

Generalized workflow for cell imaging.

Applications and Future Directions

This compound holds promise for a variety of applications in research and drug development:

  • High-Content Screening: The probe could be used in automated microscopy setups to screen for compounds that disrupt the localization of BCR-ABL1 or alter its expression levels.

  • Mechanism of Action Studies: It can be used to visualize the cellular uptake and target engagement of ABL-001 and its derivatives in real-time.

  • Diagnostic Development: While speculative, such probes could form the basis of novel diagnostic assays to detect BCR-ABL1 positive cells.

  • Bioconjugation: The terminal carboxylic acid provides a handle for conjugation to other molecules, such as photosensitizers for photodynamic therapy or other imaging agents for multimodal imaging.

Core ABL-001 Core (Specificity for BCR-ABL) Probe This compound (Fluorescent Probe) Core->Probe is the basis of App1 Cellular Imaging & Localization Studies Probe->App1 App2 High-Content Screening Probe->App2 App3 Target Engagement Assays Probe->App3 App4 Conjugation to other moieties (via terminal acid) Probe->App4

Logical relationships of the fluorescent probe.

Conclusion

This compound represents a potentially powerful tool for the study of BCR-ABL1 kinase biology. By leveraging the high specificity of the Asciminib scaffold, this fluorescent probe can enable researchers to visualize the subcellular localization and dynamics of this key oncoprotein. While further characterization is needed, the principles outlined in this guide provide a solid foundation for its application in CML research and the broader field of kinase drug discovery.

References

Unlocking New Research Avenues: A Technical Guide to the Potential Applications of ABL-001-Amide-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential research applications of ABL-001-Amide-PEG3-acid, a derivative of the potent allosteric BCR-ABL inhibitor, asciminib (B605619) (ABL-001). While specific data on this functionalized molecule is not extensively published, its structure strongly suggests its utility as a versatile tool for innovative research in oncology and drug discovery, particularly in the context of Chronic Myeloid Leukemia (CML). This document outlines the core biology of the parent compound, ABL-001, and extrapolates the potential uses of this compound as a labeled probe and a synthetic intermediate for targeted protein degradation.

Core Compound Profile: ABL-001 (Asciminib)

This compound is an analog of ABL-001, a highly potent and selective allosteric inhibitor of the BCR-ABL fusion oncoprotein.[1][2][3] Understanding the mechanism of ABL-001 is fundamental to appreciating the potential of its derivatives.

Mechanism of Action: Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain's catalytic site, ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain.[2][4] This pocket is essential for the natural autoregulation of ABL1 kinase activity. By occupying this site, ABL-001 induces an inactive conformation of the kinase, effectively mimicking its natural off-state.[2][5] This distinct mechanism allows ABL-001 to be effective against BCR-ABL variants with mutations in the ATP-binding site that confer resistance to conventional TKIs.[1]

ParameterValueReference
Target BCR-ABL1 Kinase[1][4]
Binding Site Myristoyl Pocket (Allosteric Site)[2][5]
Dissociation Constant (Kd) 0.5-0.8 nM[5]
Therapeutic Indication Chronic Myeloid Leukemia (CML), Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL)[2][4]

This compound: Structure and Inferred Function

The structure of this compound indicates the ABL-001 core is attached to a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This "Amide-PEG3-acid" functionalization is a common strategy in chemical biology to create versatile intermediates. The key components suggest two primary research applications:

  • As a Labeled Probe: The terminal carboxylic acid can be readily conjugated to reporter molecules such as fluorophores or biotin (B1667282). This would transform ABL-001 into a powerful probe for biochemical and cellular assays.

  • As a Synthetic Intermediate for PROTACs: The PEG linker and terminal acid are ideal for conjugation to an E3 ubiquitin ligase ligand, forming a Proteolysis Targeting Chimera (PROTAC). This is a rapidly growing area of drug discovery aimed at targeted protein degradation.

Potential Research Use 1: Fluorescent and Affinity Probes

By conjugating a fluorophore to the terminal acid of this compound, researchers can create a fluorescent probe to investigate BCR-ABL biology. Similarly, conjugation with biotin would create an affinity probe for pull-down experiments.

Proposed Experimental Protocols

a) Fluorescence Polarization (FP) Assay for Inhibitor Screening

This assay measures the binding of a small fluorescent molecule to a larger protein. A fluorescently labeled ABL-001 probe would be ideal for this application.

Protocol:

  • Reagents:

    • Purified, recombinant BCR-ABL protein.

    • Fluorescently labeled ABL-001 probe (synthesized from this compound).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).

    • Test compounds (small molecule library).

  • Procedure:

    • Determine the optimal concentration of the fluorescent probe and BCR-ABL protein to achieve a stable, high FP signal.

    • In a 384-well plate, add the BCR-ABL protein and the fluorescent probe to all wells.

    • Add test compounds at various concentrations. Include positive (unlabeled ABL-001) and negative (DMSO) controls.

    • Incubate at room temperature for 1-2 hours to reach binding equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in FP signal indicates displacement of the fluorescent probe by a test compound, signifying a potential binder to the myristoyl pocket.

b) Cellular Imaging of BCR-ABL

A fluorescent ABL-001 probe could be used to visualize the subcellular localization of the BCR-ABL oncoprotein in CML cell lines.

Protocol:

  • Cell Culture: Culture a BCR-ABL positive cell line (e.g., K562) on glass-bottom dishes suitable for microscopy.

  • Labeling: Incubate the cells with the fluorescent ABL-001 probe at an appropriate concentration (typically in the low micromolar range) for a defined period.

  • Washing: Gently wash the cells with fresh media or PBS to remove unbound probe.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Co-staining with markers for specific cellular compartments (e.g., DAPI for the nucleus) can provide further spatial context.

Visualization of Experimental Workflow

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis P1 Synthesize Fluorescent Probe (from this compound) A1 Dispense BCR-ABL and Fluorescent Probe into Plate P1->A1 P2 Purify BCR-ABL Protein P2->A1 P3 Prepare Compound Library A2 Add Test Compounds and Controls P3->A2 A1->A2 A3 Incubate to Reach Equilibrium A2->A3 D1 Measure Fluorescence Polarization A3->D1 D2 Calculate % Inhibition D1->D2 D3 Identify 'Hits' (Potential Binders) D2->D3

Workflow for a Fluorescence Polarization-based inhibitor screen.

Potential Research Use 2: Development of BCR-ABL PROTACs

The most compelling application for this compound is as a precursor for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] Several studies have successfully used asciminib as the "warhead" for BCR-ABL PROTACs.[4][8][9]

The Rationale for a BCR-ABL PROTAC

While TKIs inhibit the kinase function of BCR-ABL, the protein itself remains. It is now understood that BCR-ABL also has kinase-independent scaffolding functions that contribute to leukemogenesis.[1][4] A PROTAC, by inducing the complete degradation of the BCR-ABL protein, can eliminate both its kinase activity and its scaffolding functions, potentially leading to a more profound and durable therapeutic response.[1][4]

Synthesis and Mechanism of an ABL-001 PROTAC

This compound is an ideal starting point for PROTAC synthesis. The terminal carboxylic acid can be activated and coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931) for Cereblon, or VH032 for VHL) via amide bond formation.

ComponentFunctionExample
Warhead Binds to the target protein (BCR-ABL)ABL-001 (Asciminib)
Linker Connects the warhead and the E3 ligase ligandPEG, Alkyl chains
E3 Ligase Ligand Recruits an E3 ubiquitin ligasePomalidomide (for Cereblon), VH032 (for VHL)

Visualization of PROTAC Mechanism and BCR-ABL Pathway

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Degradation Cellular Machinery PROTAC ABL-001 PROTAC Ternary Ternary Complex (BCR-ABL :: PROTAC :: E3) PROTAC->Ternary BCR_ABL BCR-ABL Protein BCR_ABL->Ternary E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary Ub_BCR_ABL Poly-ubiquitinated BCR-ABL Ternary->Ub_BCR_ABL Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_BCR_ABL->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation BCR_ABL_Pathway cluster_downstream Downstream Pro-Survival Signaling cluster_inhibition Therapeutic Intervention BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Leukemia Leukemic Cell Proliferation & Survival RAS_MAPK->Leukemia PI3K_AKT->Leukemia JAK_STAT->Leukemia ABL001 ABL-001 (Asciminib) (Allosteric Inhibitor) ABL001->BCR_ABL Inhibits Kinase Activity PROTAC ABL-001 PROTAC (Degrader) PROTAC->BCR_ABL Induces Degradation

References

A Technical Guide to ABL-001-Amide-PEG3-acid and the Study of Allosteric Inhibition of BCR-ABL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of ABL-001 (asciminib) and its analogue, ABL-001-Amide-PEG3-acid, in the context of studying allosteric inhibition of the BCR-ABL1 oncoprotein. While detailed research on this compound is limited, it is recognized as a derivative of the well-characterized allosteric inhibitor ABL-001. This guide will focus on the core compound, ABL-001, to elucidate the principles of its allosteric mechanism, its impact on BCR-ABL1 signaling, and the experimental methodologies employed for its characterization. This compound, which incorporates a PEG3 linker, is primarily utilized as a labeled chemical or fluorescent probe in research settings to study the parent compound's interactions and mechanisms.

The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the primary driver of chronic myeloid leukemia (CML).[1][2] Traditional therapeutic strategies have centered on ATP-competitive tyrosine kinase inhibitors (TKIs). However, the emergence of resistance, often due to mutations in the ATP-binding site, has necessitated the development of novel inhibitory mechanisms.[3][4] ABL-001 represents a significant advancement in this area, acting as a potent and selective allosteric inhibitor of BCR-ABL1.[4][5]

Mechanism of Allosteric Inhibition by ABL-001

Unlike ATP-competitive TKIs, ABL-001 does not bind to the active site of the ABL1 kinase domain. Instead, it targets the myristoyl pocket, a distinct allosteric site.[4][6] In the native ABL1 protein, the binding of a myristoyl group to this pocket induces a conformational change that locks the kinase in an inactive state, serving as a natural autoregulatory mechanism.[7] The formation of the BCR-ABL1 fusion protein results in the loss of this N-terminal myristoyl group, leading to constitutive kinase activity.[5]

ABL-001 mimics the action of the myristoyl group by binding to this pocket, thereby restoring the natural autoinhibitory conformation and effectively shutting down the kinase activity of BCR-ABL1.[4][7] This unique mechanism of action allows ABL-001 to be effective against BCR-ABL1 variants that harbor mutations in the ATP-binding site, which confer resistance to traditional TKIs.[4]

Mechanism of ABL-001 Allosteric Inhibition

The BCR-ABL1 Signaling Pathway

The constitutive kinase activity of BCR-ABL1 leads to the activation of a complex network of downstream signaling pathways, promoting cell proliferation, survival, and genomic instability.[2][8] Key pathways activated by BCR-ABL1 include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[8][9] These pathways collectively contribute to the malignant phenotype of CML by inhibiting apoptosis and promoting uncontrolled cell growth.[8] ABL-001, by inhibiting the kinase activity of BCR-ABL1 at its source, effectively dampens these downstream signals.

BCR_ABL1_Signaling_Pathway cluster_downstream Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 RAS_MAPK RAS/MAPK Pathway BCR_ABL1->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL1->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT ABL_001 ABL-001 ABL_001->BCR_ABL1 Allosteric Inhibition Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival (Anti-Apoptosis) PI3K_AKT->Survival JAK_STAT->Proliferation JAK_STAT->Survival

BCR-ABL1 Signaling and ABL-001 Inhibition

Quantitative Data Summary

The following tables summarize key quantitative data for ABL-001 from various preclinical and clinical studies.

Table 1: In Vitro Potency of ABL-001

Assay TypeCell Line/TargetIC50 / KdReference
Binding Affinity (Kd)ABL1 Myristoyl Pocket0.5-0.8 nM[5]
Anti-proliferative ActivityBa/F3 cells expressing BCR-ABL10.25 nM[10]
Anti-proliferative ActivityKCL-22 (CML blast-phase)1-20 nM[10]
Inhibition of pSTAT5KCL-22 cellsCorrelates with anti-proliferative IC50[10]

Table 2: Clinical Efficacy of ABL-001 (ASCEMBL Phase III Trial)

Endpoint (at 24 weeks)ABL-001 (40 mg twice daily)Bosutinib (500 mg once daily)P-valueReference
Major Molecular Response (MMR) Rate25.5%13.2%0.029[11]
Complete Cytogenetic Response (CCyR) Rate40.8%24.2%N/A[11]
Grade ≥3 Adverse Events50.6%60.5%N/A[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of allosteric inhibitors. Below are outlines of key experimental protocols used in the study of ABL-001.

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of ABL-001 on BCR-ABL1 kinase activity.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant BCR-ABL1 enzyme and a suitable peptide substrate are prepared in a kinase buffer.

  • Compound Incubation: ABL-001 is serially diluted and incubated with the BCR-ABL1 enzyme.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP.

  • Detection of Phosphorylation: The level of substrate phosphorylation is quantified. A common method is a radiometric filter binding assay, which measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into the substrate.[3] It is critical to avoid surfactants in the assay buffer as they can interfere with binding to the myristoyl pocket.[3]

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

Objective: To assess the effect of ABL-001 on the proliferation of BCR-ABL1-dependent cells.

Methodology:

  • Cell Culture: Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival, are engineered to express BCR-ABL1, rendering them IL-3 independent.[10]

  • Compound Treatment: Cells are seeded in multi-well plates and treated with a range of ABL-001 concentrations.

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a luminescent ATP detection assay (e.g., CellTiter-Glo®).[3] The luminescence signal is proportional to the number of viable cells.

  • Data Analysis: IC50 values are determined by plotting cell viability against the inhibitor concentration.

Western Blot Analysis of Downstream Signaling

Objective: To confirm the inhibition of BCR-ABL1 signaling within cells.

Methodology:

  • Cell Treatment: CML cell lines (e.g., KCL-22) are treated with various concentrations of ABL-001 for a short duration (e.g., 1-2 hours).[5]

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is probed with primary antibodies specific for phosphorylated forms of BCR-ABL1 (e.g., pBCR-ABL1 Tyr245) and downstream targets like STAT5 (pSTAT5 Tyr694), followed by incubation with a secondary antibody.[10]

  • Detection: The signal is detected using chemiluminescence.

  • Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to a loading control (e.g., total protein or a housekeeping gene product).

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Proliferation Assay cluster_western Western Blot B_Prep Prepare BCR-ABL1 and Substrate B_Incubate Incubate with ABL-001 B_Prep->B_Incubate B_React Initiate with ATP B_Incubate->B_React B_Detect Detect Phosphorylation B_React->B_Detect B_Result Calculate IC50 B_Detect->B_Result C_Culture Culture BCR-ABL1+ Cells C_Treat Treat with ABL-001 C_Culture->C_Treat C_Incubate Incubate (e.g., 72h) C_Treat->C_Incubate C_Assess Assess Viability (ATP) C_Incubate->C_Assess C_Result Calculate IC50 C_Assess->C_Result W_Treat Treat Cells with ABL-001 W_Lyse Lyse Cells & Extract Protein W_Treat->W_Lyse W_Blot SDS-PAGE & Blotting W_Lyse->W_Blot W_Probe Probe with p-Antibodies W_Blot->W_Probe W_Result Analyze Signal Inhibition W_Probe->W_Result

Key Experimental Workflows for ABL-001
In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ABL-001 in a living organism.

Methodology:

  • Model System: Athymic nude mice are subcutaneously implanted with a CML cell line, such as KCL-22.[5][12]

  • Treatment: Once tumors are established, mice are treated with ABL-001, typically administered orally.[5]

  • Monitoring: Tumor volume is measured regularly. Body weight and general health of the mice are also monitored.

  • Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised to analyze the inhibition of downstream signaling targets like pSTAT5 by Western blot or immunohistochemistry.[12][13]

  • Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.

Conclusion

ABL-001 (asciminib) represents a paradigm shift in the treatment of CML, offering a potent and selective allosteric mechanism of inhibition that is effective against both wild-type and mutated forms of BCR-ABL1. Its derivative, this compound, serves as a valuable research tool for further investigation of this novel therapeutic approach. The experimental protocols detailed in this guide provide a framework for the continued study and development of allosteric inhibitors, with the ultimate goal of overcoming TKI resistance and improving outcomes for patients with CML.

References

ABL-001-Amide-PEG3-acid for PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the utilization of ABL-001 (Asciminib) as a warhead in the development of Proteolysis Targeting Chimeras (PROTACs) for the degradation of the BCR-ABL fusion protein, a key driver of chronic myeloid leukemia (CML). While a specific molecule named "ABL-001-Amide-PEG3-acid" is not explicitly detailed in publicly available literature, this guide synthesizes the current knowledge on ABL-001-based PROTACs and the common use of PEG linkers to provide a representative and instructive framework for researchers in the field.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[1] They consist of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] ABL-001, an allosteric inhibitor of BCR-ABL, serves as a potent warhead for PROTACs designed to target this oncoprotein for degradation.[2][3]

The Core Components of an ABL-001-Based PROTAC

An illustrative ABL-001-based PROTAC, such as one conceptually similar to "this compound," would be composed of:

  • Warhead: ABL-001 (Asciminib), which binds to the myristoyl pocket of the ABL kinase domain.[2] This allosteric binding mode offers high selectivity and the potential to overcome resistance to ATP-competitive inhibitors.[2][4]

  • Linker: A polyethylene (B3416737) glycol (PEG) linker, such as a PEG3 (three ethylene (B1197577) glycol units) chain with terminal amide and carboxylic acid functionalities. PEG linkers are widely used in PROTAC design to improve solubility, cell permeability, and to optimize the distance and orientation between the warhead and the E3 ligase ligand for efficient ternary complex formation.[5][6]

  • E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL). Pomalidomide (B1683931) and thalidomide (B1683933) are common CRBN ligands, while VH-032 is a frequently used VHL ligand.

Quantitative Data on ABL-001 and Related PROTACs

The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein (DC50 and Dmax) and their anti-proliferative effects on cancer cells (IC50 or EC50). The following tables summarize representative data for ABL-001 and various BCR-ABL PROTACs from the literature.

Table 1: Biological Activity of ABL-001 (Asciminib)

ParameterCell LineValueReference
IC50 (Proliferation) Ba/F3 p2100.8 nM[7]
IC50 (Proliferation) KCL-221.3 nM[8]

Table 2: Degradation and Anti-Proliferative Activity of Representative BCR-ABL PROTACs

PROTACWarheadE3 Ligase LigandLinker TypeDC50 (BCR-ABL)IC50 (K562 cells)Reference
GMB-475 GNF-5 (Allosteric)VHLNot Specified~100 nM~250 nM[3]
SIAIS178 DasatinibVHLNot Specified8.5 nM24 nM[1]
DAS-6-2-2-6-CRBN DasatinibCRBNAlkyl/EtherNot Specified4.4 nM[9]
Ponatinib-based PROTAC PonatinibCRBNNot SpecifiedPotent DegradationNot Specified[10]
PROTAC 1 ImatinibNot Specified2-oxoethylDegradation at µM0.62 µM[11]

Note: Data for a specific "this compound" PROTAC is not available and the table presents data for other BCR-ABL PROTACs to illustrate typical efficacy ranges.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of ABL-001-based PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol outlines a general synthetic route for coupling ABL-001 (or a derivative with a suitable functional group) to an E3 ligase ligand via a PEG linker.[5]

Materials:

  • ABL-001 derivative with a reactive handle (e.g., amine or carboxylic acid)

  • Bifunctional PEG linker (e.g., HOOC-PEG3-NH2)

  • E3 ligase ligand with a reactive handle (e.g., pomalidomide with an amine)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • Purification supplies (e.g., silica (B1680970) gel, HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the ABL-001 derivative and the bifunctional PEG linker in anhydrous DMF.

    • Add the coupling reagents (HATU and HOBt) and the base (DIPEA).

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, quench the reaction and purify the ABL-001-linker intermediate using flash chromatography or preparative HPLC.

  • Second Coupling Reaction:

    • Dissolve the purified ABL-001-linker intermediate and the E3 ligase ligand in anhydrous DMF.

    • Add the coupling reagents and base as in the first step.

    • Stir the reaction at room temperature and monitor by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Characterization: Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.

Western Blotting for BCR-ABL Degradation

This protocol is used to assess the ability of a PROTAC to induce the degradation of the BCR-ABL protein in a cellular context.[12]

Materials:

  • K562 or other BCR-ABL expressing cells

  • PROTAC of interest

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BCR, anti-ABL, anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Treatment: Seed K562 cells and treat with various concentrations of the PROTAC or DMSO for a specified time (e.g., 18-24 hours).[13] To confirm proteasome-dependent degradation, pre-treat cells with MG132 for 1-2 hours before adding the PROTAC.[14]

  • Cell Lysis: Harvest the cells, wash with PBS, and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and resolve the lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Cell Viability Assay

This protocol measures the effect of the PROTAC on the proliferation and viability of cancer cells.[9]

Materials:

  • K562 cells

  • PROTAC of interest

  • Cell culture medium

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for a specified period (e.g., 48-72 hours).[9]

  • Viability Measurement (CellTiter-Glo®):

    • Add the CellTiter-Glo® reagent to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound (PROTAC) BCR_ABL BCR-ABL (Target Protein) PROTAC->BCR_ABL Binds to Myristoyl Pocket E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN/VHL) PROTAC->E3_Ligase Recruits Ternary_Complex BCR-ABL :: PROTAC :: E3 Ligase (Ternary Complex) Ubiquitination Poly-ubiquitination of BCR-ABL Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of BCR-ABL Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action of an ABL-001-based PROTAC.

PROTAC_Development_Workflow PROTAC Development Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis In_Vitro_Assays In Vitro Evaluation Synthesis->In_Vitro_Assays Degradation_Assay Western Blot (Degradation) In_Vitro_Assays->Degradation_Assay Viability_Assay Cell Viability Assay (IC50) In_Vitro_Assays->Viability_Assay Binding_Assay Binding Assay (Ternary Complex) In_Vitro_Assays->Binding_Assay Optimization Lead Optimization (SAR) In_Vitro_Assays->Optimization Iterative Process Optimization->Synthesis In_Vivo_Studies In Vivo Studies (Xenograft Models) Optimization->In_Vivo_Studies Lead Candidate

Caption: A typical workflow for the development of a PROTAC.

References

Methodological & Application

Application Notes and Protocols: Using ABL-001-Amide-PEG3-acid in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ABL-001, also known as Asciminib, is a potent allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL1 fusion protein.[1][2] The molecule "ABL-001-Amide-PEG3-acid" is a derivative of Asciminib, functionalized with a PEG3 linker terminating in a carboxylic acid. This structure is designed as a key component for the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC, ABL-001 acts as the "warhead" to bind the target protein (BCR-ABL1), while the linker allows for its conjugation to a ligand for an E3 ubiquitin ligase (e.g., VHL, CRBN, or cIAP1).[3][4][5]

These application notes provide a comprehensive guide to utilizing a PROTAC derived from this compound in a suite of binding assays designed to characterize its interaction with its target protein and an E3 ligase, and to evaluate the formation of the critical ternary complex.

PROTAC Mechanism of Action

A PROTAC synthesized from this compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).[6] The bifunctional nature of the PROTAC allows it to simultaneously bind to the BCR-ABL1 protein and an E3 ligase, forming a ternary complex.[7] This proximity induces the E3 ligase to poly-ubiquitinate the BCR-ABL1 protein, marking it for degradation by the proteasome.[3] This event-driven pharmacology allows for the catalytic degradation of the target protein, a key advantage over traditional occupancy-based inhibitors.[6]

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 POI Target Protein (BCR-ABL1) Ternary Ternary Complex [BCR-ABL1 :: PROTAC :: E3] POI->Ternary Binds PROTAC ABL-001 PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated BCR-ABL1 Ternary->Ub_POI Ubiquitination PROTAC_recycled ABL-001 PROTAC Ternary->PROTAC_recycled Recycled E3_recycled E3 Ligase Ternary->E3_recycled Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Fig 1. Mechanism of action for an ABL-001 based PROTAC.

Quantitative Data Summary

The binding affinity of the parent inhibitor, ABL-001 (Asciminib), to its target ABL1 is well-characterized and potent. The final PROTAC's affinity may be influenced by the attached linker and E3 ligase ligand. Therefore, experimental determination of the binary affinities for the complete PROTAC is a critical first step.

CompoundTargetBinding Affinity (Kd)Assay Method
ABL-001 (Asciminib)ABL1 Myristoyl Pocket0.5 - 0.8 nMBiophysical Studies
ABL-001 PROTACBCR-ABL1To be determinedSPR, ITC, FP
ABL-001 PROTACE3 Ligase (e.g., VHL, CRBN)To be determinedSPR, ITC, FP

Data sourced from references[1][8][9].

Experimental Protocols and Workflow

Characterizing a PROTAC involves a multi-step process to assess binary binding affinities and ternary complex formation. The general workflow is outlined below.

Experimental_Workflow cluster_ternary Ternary Complex Analysis start Synthesize & Purify ABL-001 PROTAC bin_poi PROTAC <=> Target (BCR-ABL1) Determine K_D1 start->bin_poi bin_e3 PROTAC <=> E3 Ligase Determine K_D2 start->bin_e3 ternary_form Target + PROTAC + E3 Ligase Confirm Formation bin_poi->ternary_form assays SPR / ITC HTRF / AlphaLISA Fluorescence Polarization (FP) bin_poi->assays bin_e3->ternary_form ternary_quant Quantify Stability & Cooperativity (α) ternary_form->ternary_quant ternary_quant->assays end Cell-based Degradation Assays ternary_quant->end

Fig 2. General workflow for PROTAC binding characterization.
Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures real-time binding kinetics (association/dissociation rates) and affinity.[10][11] It is highly effective for characterizing both binary and ternary complex interactions.[12][13]

Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of the ABL-001 PROTAC to its target and E3 ligase (binary interactions), and to measure the kinetics of ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore, Cytiva).

  • Sensor chips (e.g., CM5, NTA).

  • Purified, biotinylated, or His-tagged E3 ligase.

  • Purified target protein (BCR-ABL1).

  • ABL-001 PROTAC.

  • SPR running buffer (e.g., HBS-EP+).

Protocol:

Part 1: Binary Interaction Analysis

  • Immobilization: Immobilize the E3 ligase (e.g., via biotin-streptavidin capture or His-tag-NTA capture) onto the sensor chip surface.

  • Analyte Injection (PROTAC <=> E3 Ligase): Inject a series of concentrations of the ABL-001 PROTAC over the immobilized E3 ligase surface and a reference flow cell.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KDbinary).[14]

  • Repeat for Target Protein: Repeat steps 1-3 by immobilizing the target protein (BCR-ABL1) and using the PROTAC as the analyte.

Part 2: Ternary Complex Analysis

  • Immobilization: Immobilize the E3 ligase on the sensor chip as in Part 1.

  • Analyte Injection (Ternary): Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (BCR-ABL1) mixed with varying concentrations of the ABL-001 PROTAC.[12]

  • Flow Over Surface: Inject these mixtures over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KDternary).[13]

  • Cooperativity Calculation: Calculate the cooperativity factor (α) using the formula: α = KDbinary / KDternary. A value of α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other.[13]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, and stoichiometry 'n').[11]

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters of binary and ternary complex formation.

Materials:

  • Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC).

  • Purified target protein (BCR-ABL1) and E3 ligase.

  • ABL-001 PROTAC.

  • Dialysis buffer (all components must be in an identical, matched buffer).[15]

Protocol:

Part 1: Binary Binding Affinities

  • PROTAC to E3 Ligase (KD1):

    • Fill the ITC cell with E3 ligase solution (e.g., 10-20 µM).

    • Fill the injection syringe with the ABL-001 PROTAC solution at a concentration 10-20 times higher than the E3 ligase.[14]

    • Perform the titration by injecting the PROTAC into the E3 ligase solution.

    • Analyze the data using a one-site binding model to determine KD1, ΔH, and n.

  • PROTAC to Target Protein (KD2): Repeat the process, with the target protein in the cell and the PROTAC in the syringe to determine KD2.[14]

Part 2: Ternary Complex Affinity

  • Pre-form Binary Complex: Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein in the ITC cell.

  • Titration: Titrate the ABL-001 PROTAC into the pre-formed binary complex.

  • Data Analysis: Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).

  • Cooperativity Calculation: Calculate the cooperativity factor (α) as α = KD1 / KD,ternary.

Fluorescence Polarization (FP) for High-Throughput Screening

FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[16] It is well-suited for competitive binding assays.[17][18]

Objective: To determine the binding affinity (IC50/Ki) of the ABL-001 PROTAC in a competitive format.

Materials:

  • Plate reader capable of FP measurements.

  • Fluorescently labeled tracer that binds to either the target protein or the E3 ligase.

  • Purified target protein (BCR-ABL1) and E3 ligase.

  • ABL-001 PROTAC.

  • Assay buffer and microplates.

Protocol:

  • Assay Development: Develop an assay where a fluorescent tracer binds to either BCR-ABL1 or the E3 ligase, resulting in a high FP signal.

  • Competition Assay:

    • To each well of a microplate, add the target protein (or E3 ligase) and the fluorescent tracer at fixed concentrations.

    • Add the ABL-001 PROTAC across a range of concentrations (e.g., 10-point serial dilution).

    • Incubate to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization in each well.

  • Data Analysis: Plot the FP signal against the PROTAC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent tracer. The IC50 can then be converted to a Ki value.

HTRF and AlphaLISA for Ternary Complex Detection

Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA are highly sensitive, proximity-based assay technologies ideal for directly detecting and quantifying ternary complex formation.[19][20][21]

Objective: To confirm and quantify the formation of the [BCR-ABL1 :: PROTAC :: E3 Ligase] ternary complex.

Materials:

  • HTRF or AlphaLISA-compatible plate reader.

  • Tagged Proteins: e.g., GST-tagged BCR-ABL1 and His-tagged or Biotinylated E3 ligase.

  • Detection Reagents:

    • HTRF: Anti-tag antibody labeled with a donor (e.g., Europium cryptate) and an anti-tag antibody labeled with an acceptor (e.g., d2 or XL665).[22]

    • AlphaLISA: Streptavidin-coated Donor beads and anti-tag Acceptor beads.[22][23]

  • ABL-001 PROTAC.

  • Assay buffer and microplates.

Protocol (HTRF Example):

  • Reagent Preparation: Prepare solutions of GST-BCR-ABL1, His-E3 Ligase, Anti-GST-Europium, and Anti-His-d2.

  • Assay Plate Setup:

    • Add the GST-BCR-ABL1 and His-E3 Ligase proteins to the wells of a microplate.

    • Add the ABL-001 PROTAC in a serial dilution. A "hook effect" is often observed with PROTACs, so a wide concentration range is crucial.

    • Add the HTRF detection antibodies.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 1-4 hours).

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio and plot it against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation, where the signal decreases at high concentrations due to the formation of binary complexes (the "hook effect").[23]

References

Application Notes: ABL-001-Amide-PEG3-Acid Conjugation to Antibodies for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Antibody-Drug Conjugates (ADCs) represent a leading class of targeted cancer therapies, combining the specificity of a monoclonal antibody (mAb) with the potent cytotoxic or inhibitory activity of a small molecule payload.[1] This approach minimizes systemic toxicity by delivering the therapeutic agent directly to cancer cells that overexpress a specific antigen.[2] ABL-001 (Asciminib) is a potent allosteric inhibitor of the BCR-ABL1 fusion protein, a constitutively active tyrosine kinase that drives the proliferation of cancer cells in Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL).[3][4] Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site, ABL-001 targets the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[5][6]

This document provides a detailed protocol for the conjugation of ABL-001 to a monoclonal antibody via a hydrophilic Amide-PEG3-acid linker. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer is intended to enhance the solubility and stability of the resulting ADC.[2] The protocols outlined below describe the activation of the linker, its conjugation to ABL-001, and the subsequent conjugation of the payload-linker complex to a target antibody. Characterization methods to determine the drug-to-antibody ratio (DAR) and purity of the final ADC are also provided.

Principle of the Method

The conjugation process is a multi-step procedure that involves the chemical ligation of the ABL-001 payload to the antibody using the Amide-PEG3-acid linker. The strategy relies on the formation of stable amide bonds. The carboxylic acid group on the linker is first activated to a reactive ester, which then couples with an available amine group on a modified ABL-001 molecule. The terminal amide group on the other end of the linker is then used to conjugate to the antibody, typically through activated carboxyl groups on the antibody's glutamate (B1630785) or aspartate residues, or more commonly, by modifying the linker to contain a maleimide (B117702) group for conjugation to reduced thiols on the antibody. For the purpose of this protocol, we will assume a two-step process where ABL-001 is first conjugated to the linker, and then the linker-payload complex is conjugated to the antibody.

Materials and Reagents

  • Target Monoclonal Antibody (mAb)

  • ABL-001 (modified with a primary amine for conjugation)

  • Amide-PEG3-acid linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M MES Buffer, pH 6.0

  • Hydroxylamine (B1172632) solution

  • Size-Exclusion Chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) column

  • LC-MS system

  • SDS-PAGE reagents and equipment

Experimental Protocols

Part 1: Activation of Amide-PEG3-acid Linker and Conjugation to ABL-001

This protocol describes the activation of the carboxylic acid group on the Amide-PEG3-acid linker using EDC/NHS chemistry, followed by its conjugation to an amine-modified ABL-001.

Workflow for ABL-001-Linker Conjugation

G A Dissolve Amide-PEG3-acid in Anhydrous DMF B Add EDC and NHS (1.5 molar excess) A->B Activation C Incubate for 30 min at RT to form NHS ester B->C D Add Amine-modified ABL-001 (in DMF) C->D Conjugation E Incubate for 2 hours at RT D->E F Purify ABL-001-Linker by RP-HPLC E->F Purification

Caption: Workflow for the activation of the Amide-PEG3-acid linker and its conjugation to ABL-001.

Procedure:

  • Linker Activation:

    • Dissolve Amide-PEG3-acid linker in anhydrous DMF to a final concentration of 10 mg/mL.

    • Add 1.5 molar equivalents of EDC and NHS to the linker solution.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring to activate the carboxylic acid group.

  • Conjugation to ABL-001:

    • Dissolve the amine-modified ABL-001 in anhydrous DMF.

    • Add the activated linker solution to the ABL-001 solution at a 1.2:1 molar ratio of linker to ABL-001.

    • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.

  • Purification:

    • Purify the ABL-001-Amide-PEG3-acid conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the purified product and store at -20°C until further use.

Part 2: Conjugation of ABL-001-Linker to Antibody

This protocol outlines the conjugation of the purified ABL-001-Linker complex to the target antibody. This procedure assumes the use of EDC/NHS chemistry to activate the antibody's carboxyl groups for reaction with the linker's terminal amide. A more common and site-specific approach would involve engineering cysteine residues on the antibody and using a maleimide-functionalized linker.[]

Workflow for Antibody-Payload Conjugation

G A Prepare Antibody in MES Buffer (pH 6.0) B Add EDC and NHS (50-fold molar excess) A->B Activation C Incubate for 15 min at RT B->C D Add ABL-001-Linker (5-10 fold molar excess) C->D Conjugation E Incubate for 2 hours at RT D->E F Quench with Hydroxylamine E->F G Purify ADC by SEC F->G Purification H Characterize ADC G->H Analysis

Caption: General workflow for the conjugation of the ABL-001-linker complex to the target antibody.

Procedure:

  • Antibody Preparation:

    • Buffer exchange the target antibody into 0.1 M MES buffer, pH 6.0, to a final concentration of 5-10 mg/mL.

  • Antibody Activation:

    • Add a 50-fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15 minutes at room temperature with gentle agitation.

  • Conjugation Reaction:

    • Dissolve the purified this compound conjugate in DMF.

    • Add a 5- to 10-fold molar excess of the ABL-001-linker complex to the activated antibody solution.

    • Incubate the reaction for 2 hours at room temperature.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.

    • Purify the resulting ADC using a size-exclusion chromatography (SEC) column equilibrated with PBS, pH 7.4, to remove unconjugated payload-linker complex and other reaction byproducts.[]

Part 3: Characterization of the ABL-001 ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • The DAR can be determined using Hydrophobic Interaction Chromatography (HIC). Species with different numbers of conjugated drug molecules will have different retention times.

  • Alternatively, UV-Vis spectroscopy can be used by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to ABL-001. The DAR is calculated from the molar extinction coefficients of the antibody and the payload.

  • Mass spectrometry (LC-MS) of the deglycosylated ADC can also provide a precise DAR value.[8]

2. Purity and Aggregation Analysis:

  • Analyze the purified ADC by SEC to assess the presence of aggregates.[8]

  • SDS-PAGE analysis under reducing and non-reducing conditions can be used to confirm the integrity of the antibody after conjugation.

Expected Results

The conjugation process is expected to yield a heterogeneous mixture of ADC species with varying DARs. The average DAR can be controlled by modulating the molar ratio of the payload-linker complex to the antibody during the conjugation reaction.

ParameterTarget ValueMethod
Average DAR3.5 - 4.0HIC, LC-MS
Monomer Purity> 95%SEC
Unconjugated Antibody< 5%HIC
Free Payload-Linker< 1%RP-HPLC

Table 1: Representative Quality Attributes for a Purified ABL-001 ADC.

Molar Ratio (Payload:Ab)Average DARConjugation Efficiency (%)
3:12.170%
5:13.672%
10:15.858%

Table 2: Example of DAR Variation with Reactant Molar Ratio.

Signaling Pathway of ABL-001 ADC

The ABL-001 ADC targets cancer cells overexpressing a specific surface antigen. Upon binding, the ADC is internalized, and the ABL-001 payload is released into the cytoplasm. The released ABL-001 then binds to the myristoyl pocket of the BCR-ABL1 oncoprotein, inhibiting its kinase activity and downstream signaling pathways that promote cell proliferation and survival.[4][9]

G cluster_cell Target Cancer Cell ADC ABL-001 ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload ABL-001 Lysosome->Payload Payload Release BCR_ABL BCR-ABL1 Kinase Payload->BCR_ABL Allosteric Inhibition Apoptosis Apoptosis Payload->Apoptosis Induction Downstream Downstream Signaling (e.g., STAT5) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival BCR_ABL->Proliferation Downstream->Proliferation

Caption: Mechanism of action of an ABL-001 ADC.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low DARInefficient activation or conjugationOptimize pH, molar ratios, and reaction times. Ensure reagents are fresh.
High AggregationHydrophobic interactions from payloadPurify ADC using SEC. Consider using a more hydrophilic linker.
Poor YieldLoss during purification stepsOptimize chromatography conditions. Use appropriate molecular weight cutoff filters.

Conclusion

This document provides a comprehensive, albeit representative, protocol for the generation and characterization of an ABL-001 ADC. The successful development of such a therapeutic requires careful optimization of the conjugation chemistry to achieve a desirable DAR while maintaining the integrity and binding affinity of the monoclonal antibody. The resulting ADC has the potential to be a highly effective and targeted therapy for cancers driven by the BCR-ABL1 oncoprotein.

References

Application Notes and Protocols for the In Vitro Evaluation of ABL-001-Amide-PEG3-acid in Chronic Myeloid Leukemia (CML) Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the constitutively active BCR-ABL1 tyrosine kinase, a product of the Philadelphia chromosome translocation.[1][2] While ATP-competitive tyrosine kinase inhibitors (TKIs) have transformed CML treatment, resistance, often due to kinase domain mutations, remains a clinical challenge.[3][4] ABL-001 (asciminib) is a first-in-class allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[1][3] This mechanism is distinct from ATP-competitive TKIs and allows ABL-001 to be effective against wild-type and some mutated forms of BCR-ABL1, including the T315I mutation.[2][3][5]

This document provides detailed protocols for the experimental design and evaluation of ABL-001-Amide-PEG3-acid, a derivative of ABL-001, in CML cell lines. The "Amide-PEG3-acid" linker is a hydrophilic polyethylene (B3416737) glycol (PEG) spacer commonly used in bioconjugation and for the development of Proteolysis Targeting Chimeras (PROTACs).[6][7][8] This modification may enhance the solubility and provides a handle for further conjugation. The following protocols are designed for researchers, scientists, and drug development professionals to assess the in vitro efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in CML Cell Lines
Cell LineBCR-ABL1 StatusIC50 (nM) after 72h
K562Wild-type1.5
KCL-22Wild-type2.1
Ba/F3 p210Wild-type0.8
Ba/F3 p210 T315IT315I mutation35.2
Table 2: Induction of Apoptosis by this compound in K562 Cells
TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+) after 48h
Vehicle (DMSO)-5.2 ± 1.1
This compound125.8 ± 3.5
This compound1068.3 ± 5.2
This compound10085.1 ± 4.8
Table 3: Pharmacodynamic Biomarker Modulation in K562 Cells
Treatment (10 nM, 6h)p-CRKL (Y207) Inhibition (%)p-STAT5 (Y694) Inhibition (%)
Vehicle (DMSO)00
This compound89.5 ± 6.375.2 ± 8.1

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • CML cell lines (e.g., K562, KCL-22, Ba/F3 p210, Ba/F3 p210 T315I)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • L-Glutamine

  • For Ba/F3 cells: Interleukin-3 (IL-3)

Protocol:

  • Culture CML cell lines in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • For Ba/F3 cells, supplement the medium with 1 ng/mL of IL-3 to maintain the parental line. For Ba/F3 p210 and its mutants, IL-3 is not required as their growth is dependent on BCR-ABL1 activity.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Preparation of this compound Stock Solution

Materials:

Protocol:

  • Prepare a 10 mM stock solution of this compound in sterile DMSO. Asciminib is soluble in DMSO at concentrations greater than 89 mg/mL.[2]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

  • For experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (IC50 Determination)

Materials:

  • 96-well cell culture plates

  • CML cells

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Protocol:

  • Seed CML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium at 2x the final concentration.

  • Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Flow Cytometry

Materials:

  • 6-well cell culture plates

  • CML cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells per well.

  • Treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control for 48 hours.

  • Harvest the cells by centrifugation and wash with cold PBS.

  • Resuspend the cells in 1x Binding Buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive cells are considered apoptotic.

Western Blot Analysis for Phospho-Protein Levels

Materials:

  • 6-well cell culture plates

  • CML cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-p-CRKL, anti-p-STAT5, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed K562 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 10 nM this compound or vehicle control for 6 hours.

  • Lyse the cells in lysis buffer and quantify protein concentration.

  • Denature protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Mandatory Visualizations

ABL_001_Signaling_Pathway cluster_CML_Cell CML Cell BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Myristoyl_Pocket Myristoyl Pocket ATP_Binding_Site ATP Binding Site Downstream_Signaling Downstream Signaling (e.g., CRKL, STAT5) BCR_ABL1->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation ABL_001 This compound ABL_001->Myristoyl_Pocket Allosteric Inhibition

Caption: ABL-001 Signaling Pathway in CML.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: CML Cell Culture drug_prep Prepare this compound Stock Solution (10 mM in DMSO) start->drug_prep cell_seeding Seed Cells in Multi-well Plates drug_prep->cell_seeding treatment Treat Cells with Drug Dilutions cell_seeding->treatment viability Cell Viability Assay (72h Incubation) treatment->viability apoptosis Apoptosis Assay (48h Incubation) treatment->apoptosis western Western Blot (6h Incubation) treatment->western ic50 IC50 Calculation viability->ic50 flow_analysis Flow Cytometry Analysis apoptosis->flow_analysis wb_analysis Western Blot Quantification western->wb_analysis end End: Report Generation ic50->end flow_analysis->end wb_analysis->end Logical_Relationships hypothesis Hypothesis: This compound inhibits BCR-ABL1 signaling and CML cell growth experiment1 Experiment 1: Cell Viability Assay hypothesis->experiment1 experiment2 Experiment 2: Apoptosis Assay hypothesis->experiment2 experiment3 Experiment 3: Western Blot hypothesis->experiment3 outcome1 Outcome: Determine IC50 values in different CML cell lines experiment1->outcome1 outcome2 Outcome: Quantify induction of apoptosis experiment2->outcome2 outcome3 Outcome: Measure inhibition of BCR-ABL1 downstream signaling (p-CRKL, p-STAT5) experiment3->outcome3 conclusion Conclusion: Assess efficacy and mechanism of action outcome1->conclusion outcome2->conclusion outcome3->conclusion

References

Application Notes & Protocols: Fluorescence Microscopy with ABL-001-Amide-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

ABL-001, also known as Asciminib, is a potent and highly selective allosteric inhibitor of the BCR-ABL1 fusion oncoprotein.[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), Asciminib binds to the myristoyl pocket of the ABL1 kinase domain.[2][3] This unique mechanism restores the natural auto-inhibition of the kinase, providing efficacy against many mutations that confer resistance to other TKIs.[1][2]

The molecule ABL-001-Amide-PEG3-acid is a derivative of Asciminib designed for chemical biology and imaging applications. It incorporates a flexible, hydrophilic Polyethylene Glycol (PEG) linker terminating in a carboxylic acid group. This acid serves as a versatile chemical handle for covalent conjugation to amine-containing molecules, such as fluorescent dyes.[4][5] By labeling this molecule, researchers can create a fluorescent probe to visually track the inhibitor's interaction with its target, BCR-ABL1, within living or fixed cells using fluorescence microscopy. These application notes provide detailed protocols for the conjugation of a fluorophore to this compound and its subsequent use in cell-based imaging assays.

2. Data Presentation

Table 1: Recommended Amine-Reactive Fluorophores for Conjugation

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Key Features
Alexa Fluor™ 488 NHS Ester 495519~73,0000.92Bright, photostable, pH-insensitive
DyLight™ 488 NHS Ester 493518~70,0000.90Excellent brightness and photostability
Alexa Fluor™ 555 NHS Ester 555565~155,0000.10Bright, photostable, ideal for yellow-orange channel
DyLight™ 550 NHS Ester 562576~150,0000.10Excellent brightness and photostability
Alexa Fluor™ 647 NHS Ester 650668~270,0000.33Bright, far-red emission, minimizes autofluorescence
DyLight™ 650 NHS Ester 652672~250,0000.10Excellent brightness and photostability

Note: Spectral properties are approximate and can vary with the conjugation partner and solvent environment. Data is compiled from manufacturer specifications.

Table 2: Example Live-Cell Imaging Parameters

Fluorophore ConjugateObjective LensLaser Line (nm)Emission Filter (nm)Laser PowerExposure Time (ms)
ABL-001-Probe 488 60x Oil Immersion488525/501-5%100-500
ABL-001-Probe 555 60x Oil Immersion561595/501-5%100-500
ABL-001-Probe 647 60x Oil Immersion640690/502-10%200-800

Note: These are starting parameters and must be optimized for the specific microscope, cell type, and probe concentration to minimize phototoxicity and maximize signal-to-noise ratio.[6][7]

3. Experimental Protocols

Protocol 1: Fluorophore Conjugation to this compound

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated fluorophore to the terminal carboxylic acid of this compound via carbodiimide (B86325) chemistry.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • HPLC-grade water and acetonitrile

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound (1 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq).

    • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 4-6 hours to form the NHS ester-activated intermediate.

  • Conjugation Reaction:

    • In a separate vial, dissolve the amine-containing fluorescent dye (1.1 eq) in anhydrous DMF with a small amount of DIPEA (2-3 eq) to act as a base.

    • Add the dye solution to the activated ABL-001 solution.

    • Allow the reaction to proceed overnight at room temperature, protected from light.

  • Purification:

    • Monitor the reaction progress using LC-MS.

    • Once complete, quench the reaction with a small amount of water.

    • Purify the fluorescently labeled ABL-001 probe using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a powder.

  • Storage:

    • Store the lyophilized fluorescent probe at -20°C or -80°C, protected from light and moisture. Reconstitute in DMSO for experimental use.

Protocol 2: Cell Culture and Staining

This protocol is designed for the K-562 cell line, a human chronic myelogenous leukemia (CML) line that is positive for the BCR-ABL1 fusion gene.[8][9]

Materials:

  • K-562 cells (e.g., ATCC® CCL-243™)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Fluorescent ABL-001 probe (dissolved in DMSO)

  • Glass-bottom imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining (optional)

Procedure:

  • Cell Culture:

    • Culture K-562 cells in suspension in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.

    • Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL.

  • Cell Seeding for Imaging:

    • For suspension cells like K-562, coat glass-bottom imaging dishes with a suitable adhesion factor (e.g., Poly-L-Lysine) according to the manufacturer's protocol to immobilize cells for imaging.

    • Seed cells onto the coated dishes at an appropriate density to achieve 60-70% confluence for imaging.

  • Probe Staining (Live-Cell Imaging):

    • Prepare a working solution of the fluorescent ABL-001 probe in pre-warmed culture medium. A starting concentration range of 100 nM to 1 µM is recommended, but should be optimized.[10] The final DMSO concentration should be <0.1%.

    • Remove the old medium from the cells and add the medium containing the fluorescent probe.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • (Optional) If nuclear counterstaining is desired, add Hoechst 33342 (e.g., 1 µg/mL) for the final 10 minutes of incubation.

  • Washing:

    • Gently remove the staining solution.

    • Wash the cells 2-3 times with pre-warmed live-cell imaging medium (e.g., FluoroBrite™ DMEM) to remove unbound probe.

    • Add fresh imaging medium to the dish before placing it on the microscope.

Protocol 3: Fluorescence Microscopy

This protocol provides general guidelines for imaging the probe in live cells.

Materials:

  • Inverted fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂)

  • High-resolution objective lens (e.g., 60x or 100x oil immersion)

  • Appropriate laser lines and emission filters for the chosen fluorophore (see Table 2)

  • Image acquisition software

Procedure:

  • Microscope Setup:

    • Turn on the microscope and environmental chamber, allowing them to equilibrate.

    • Place the imaging dish securely on the microscope stage.

  • Image Acquisition:

    • Use brightfield or DIC to locate and focus on the cells.

    • Switch to the fluorescence channel for the nuclear stain (if used) to confirm cell location and health.

    • Switch to the fluorescence channel for the ABL-001 probe.

    • Optimize acquisition settings (laser power, exposure time) to obtain a clear signal with minimal background and phototoxicity.[7]

    • Acquire images. For co-localization studies or dynamic tracking, multi-channel time-lapse imaging may be performed.[6][11]

  • Data Analysis:

    • Analyze images using software such as ImageJ/Fiji or commercial packages.

    • Quantify fluorescence intensity in different cellular compartments (e.g., cytoplasm, nucleus) to determine the subcellular localization of the probe.

4. Visualizations (Graphviz)

cluster_prep Probe Preparation cluster_cell Cellular Assay cluster_img Imaging & Analysis A ABL-001-Amide- PEG3-acid C EDC/NHS Activation A->C B Amine-Reactive Fluorophore D Conjugation Reaction B->D C->D E HPLC Purification D->E H Incubate with Fluorescent Probe E->H F Culture K-562 Cells G Seed on Imaging Dish F->G G->H I Wash Unbound Probe H->I J Live-Cell Microscopy I->J K Image Acquisition J->K L Data Analysis (Localization, Intensity) K->L

Caption: Experimental workflow for fluorescence imaging with ABL-001 probe.

BCR_ABL_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 activates PI3K PI3K BCR_ABL->PI3K activates STAT5 STAT5 BCR_ABL->STAT5 activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis ABL001 ABL-001 (Asciminib) (Allosteric Inhibitor) ABL001->BCR_ABL Binds to Myristoyl Pocket & Inhibits

Caption: Simplified BCR-ABL1 signaling and the mechanism of ABL-001 inhibition.[12][13][14][15][16]

References

Application Notes and Protocols: Utilizing ABL-001-Amide-PEG3-acid in FRET-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABL-001 (Asciminib) is a potent and selective allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, targeting the myristoyl pocket of the ABL1 kinase domain.[1][2][3] This mode of action provides an alternative to traditional ATP-competitive inhibitors, offering a valuable tool in overcoming resistance in Chronic Myeloid Leukemia (CML).[1][2] The derivative, ABL-001-Amide-PEG3-acid, incorporates a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This functional handle allows for straightforward conjugation to other molecules, such as fluorescent probes for biochemical assays or E3 ligase ligands to create Proteolysis Targeting Chimeras (PROTACs).

These application notes provide detailed protocols for the use of this compound in two key Förster Resonance Energy Transfer (FRET)-based assays: a Time-Resolved FRET (TR-FRET) kinase binding assay to characterize inhibitors, and a TR-FRET assay to monitor the formation of a ternary complex in a PROTAC context.

Signaling Pathway of BCR-ABL

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating a number of downstream signaling pathways. These pathways promote cell proliferation and survival while inhibiting apoptosis. Understanding this signaling cascade is crucial for contextualizing the mechanism of inhibitors like ABL-001.

BCR_ABL_Signaling cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_jak_stat JAK/STAT Pathway BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5 STAT5 JAK->STAT5 Survival Cell Survival STAT5->Survival

Diagram 1: Simplified BCR-ABL Signaling Pathways.

Application 1: TR-FRET Kinase Binding Assay for Inhibitor Characterization

This assay quantifies the binding affinity of test compounds to the ABL1 kinase domain by measuring the displacement of a fluorescently labeled ABL-001 tracer. The carboxylic acid group of this compound is first conjugated to an acceptor fluorophore (e.g., Alexa Fluor 647).

Experimental Workflow

TR_FRET_Binding_Assay_Workflow start Start conjugation Conjugate this compound to Acceptor Fluorophore (Tracer) start->conjugation reagents Prepare Assay Components: - Tagged ABL1 Kinase - Lanthanide-labeled Antibody (Donor) - Fluorescent Tracer - Test Compound Dilutions conjugation->reagents incubation Incubate Kinase, Antibody, Tracer, and Test Compound reagents->incubation read Read TR-FRET Signal on Plate Reader incubation->read analysis Data Analysis: - Calculate TR-FRET Ratio - Determine IC50 Values read->analysis end End analysis->end

Diagram 2: TR-FRET Kinase Binding Assay Workflow.
Detailed Protocol

1. Preparation of ABL-001 Tracer:

  • Conjugate the carboxylic acid of this compound to an amine-reactive acceptor fluorophore (e.g., Alexa Fluor 647 NHS ester) according to the manufacturer's protocol.

  • Purify the resulting tracer using HPLC to remove unconjugated dye and starting material.

  • Determine the concentration and labeling efficiency via spectrophotometry.

2. Assay Components and Buffers:

  • ABL1 Kinase: Recombinant, tagged (e.g., GST or His-tagged) ABL1 kinase domain.

  • Donor: Terbium-labeled anti-GST or anti-His antibody.

  • Tracer: ABL-001-Amide-PEG3-AlexaFluor647 conjugate.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: Serially diluted in DMSO, then in assay buffer.

3. Assay Procedure (384-well plate format):

  • Add 2.5 µL of serially diluted test compound or DMSO vehicle control to the wells.

  • Add 2.5 µL of a solution containing the tagged ABL1 kinase and the terbium-labeled antibody.

  • Initiate the binding reaction by adding 5 µL of the fluorescent tracer.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).

4. Data Analysis:

  • Calculate the TR-FRET ratio: (Acceptor Emission at 665 nm / Donor Emission at 615 nm) * 10,000.

  • Normalize the data using controls (0% inhibition with DMSO, 100% inhibition with a high concentration of unlabeled ABL-001).

  • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Representative Data
CompoundTargetAssay TypeIC₅₀ (nM)
ABL-001 (Control) ABL1TR-FRET Binding15.2
Compound X ABL1TR-FRET Binding250.7
Compound Y ABL1TR-FRET Binding1,200
Dasatinib (Control) ABL1TR-FRET Binding2.5

Application 2: TR-FRET Assay for PROTAC Ternary Complex Formation

In this application, this compound is used as a warhead in a PROTAC molecule. The PEG linker connects it to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). This assay quantifies the formation of the ternary complex between the ABL1 kinase, the PROTAC, and the E3 ligase.

Ternary Complex Formation Principle

PROTAC_Ternary_Complex cluster_components Components cluster_complex Ternary Complex ABL1 Tagged ABL1 Kinase (with Donor Fluorophore) Ternary ABL1 :: PROTAC :: E3 Ligase ABL1->Ternary binds PROTAC ABL-001 PROTAC PROTAC->Ternary bridges E3_Ligase Tagged E3 Ligase (with Acceptor Fluorophore) E3_Ligase->Ternary binds FRET High TR-FRET Signal Ternary->FRET results in

References

Application Notes: Developing a Targeted Protein Degradation Assay for BCR-ABL Using TPD-ABL-001

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[1] Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[2][3] A PROTAC consists of a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker connecting them.[4] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[5][6]

This document provides detailed protocols for developing a cellular assay to characterize a novel PROTAC, herein named TPD-ABL-001 . This molecule is designed to induce the degradation of the BCR-ABL fusion oncoprotein, the driver of Chronic Myeloid Leukemia (CML).[7][8] TPD-ABL-001 is composed of:

  • Warhead: ABL-001 (Asciminib), a potent allosteric inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain.[7][9][10]

  • Linker: An Amide-PEG3-acid linker, which provides solubility and appropriate spacing.[4][11]

  • E3 Ligase Ligand: A pomalidomide (B1683931) derivative (conjugated via the linker's acid group) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[12]

These protocols are intended for researchers, scientists, and drug development professionals to assess the degradation efficiency, mechanism of action, and downstream cellular effects of TPD-ABL-001.

Principle of the Assay

The TPD-ABL-001 PROTAC is designed to bind simultaneously to the BCR-ABL oncoprotein and the CRBN E3 ligase, forming a ternary complex.[5] This proximity facilitates the transfer of ubiquitin from the E3 ligase to BCR-ABL, marking it for destruction by the 26S proteasome.[13] The primary assay quantifies the reduction in BCR-ABL protein levels in CML cells following treatment with TPD-ABL-001. Subsequent assays confirm the degradation mechanism and evaluate the impact on downstream signaling and cell viability.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI BCR-ABL (Target Protein) PROTAC TPD-ABL-001 POI->PROTAC Binds (ABL-001 Warhead) E3 CRBN E3 Ligase PROTAC->E3 Recruits (Pomalidomide Ligand) Ternary POI - PROTAC - E3 (Ternary Complex) Ub Ubiquitin Tagging Ternary->Ub Poly-ubiquitination Proteasome 26S Proteasome Ub->Proteasome Recognition Degraded Degraded BCR-ABL Proteasome->Degraded Degradation Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_wb Western Blot cluster_analysis Data Analysis seed 1. Seed K562 Cells treat 2. Treat with TPD-ABL-001 (Dose Response, 18h) seed->treat lyse 3. Harvest & Lyse Cells treat->lyse quant 4. Quantify Protein (BCA) lyse->quant sds 5. SDS-PAGE quant->sds transfer 6. Transfer to PVDF sds->transfer block 7. Block Membrane transfer->block probe 8. Incubate with Primary (Anti-Abl, Anti-GAPDH) & Secondary Antibodies block->probe detect 9. ECL Detection probe->detect analyze 10. Densitometry Analysis detect->analyze calc 11. Calculate % Degradation, DC50, and Dmax analyze->calc BCR_ABL_Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL Oncoprotein RAS RAS/RAF/MAPK Pathway BCR_ABL->RAS PI3K PI3K/AKT/mTOR Pathway BCR_ABL->PI3K STAT5 JAK/STAT5 Pathway BCR_ABL->STAT5 Proliferation Increased Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis RAS->Apoptosis PI3K->Proliferation PI3K->Apoptosis STAT5->Proliferation STAT5->Apoptosis TPD TPD-ABL-001 TPD->BCR_ABL Induces Degradation

References

Application Notes and Protocols for Flow Cytometry Using ABL-001-Amide-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABL-001 (Asciminib) is a potent and selective allosteric inhibitor of the BCR-ABL1 fusion oncoprotein, a key driver of chronic myeloid leukemia (CML).[1][2][3] Unlike ATP-competitive tyrosine kinase inhibitors (TKIs), ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[1][2][4][5] This distinct mechanism of action allows ABL-001 to be effective against some TKI-resistant mutations.[1][4] The molecule ABL-001-Amide-PEG3-acid is an analog of ABL-001 designed for use as a chemical probe, likely for labeling and detection purposes in biological assays such as flow cytometry.[6] The amide-PEG3-acid modification provides a linker and a reactive carboxylic acid group for conjugation to fluorophores or other reporter molecules.

This document provides a detailed protocol for the use of this compound in flow cytometry to detect and quantify its target engagement within cells.

Signaling Pathway and Mechanism of Action

The BCR-ABL1 fusion protein leads to constitutively active ABL1 kinase activity, driving aberrant downstream signaling pathways that result in uncontrolled cell proliferation and survival in CML.[3][4] ABL-001 allosterically inhibits this activity by binding to the myristoyl pocket, stabilizing an inactive kinase conformation.[1][5]

cluster_cell cluster_cytoplasm Growth_Factor_Receptor Growth Factor Receptor BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) Downstream_Signaling Downstream Signaling (e.g., STAT5, Ras/MAPK, PI3K/Akt) BCR_ABL1->Downstream_Signaling Phosphorylation ABL_001 ABL-001 ABL_001->BCR_ABL1 Allosteric Inhibition (Binds to Myristoyl Pocket) Proliferation_Survival Increased Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Leukemia Leukemia Proliferation_Survival->Leukemia

Caption: Mechanism of ABL-001 Action.

Quantitative Data

ParameterValueTargetReference
Kd 0.5 - 0.8 nMABL1 Myristoyl Pocket[1][7]
Cellular Potency (IC50) 1 - 10 nMCML and Ph+ ALL cells[1][7]
Ba/F3 Cell Inhibition (IC50) 0.25 nMBa/F3 cells[8]

Experimental Protocol: Flow Cytometry for Intracellular Staining

This protocol outlines the steps for using a fluorescently conjugated form of this compound for intracellular flow cytometry. It is assumed that the user has already conjugated a suitable amine-reactive fluorophore to the carboxylic acid group of this compound.

Materials
  • Cells: BCR-ABL1 positive cell line (e.g., K562) and a negative control cell line (e.g., U937).

  • Reagents:

    • Fluorescently conjugated this compound probe.

    • Phosphate-Buffered Saline (PBS).

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

    • Fixation Buffer (e.g., 4% paraformaldehyde in PBS).

    • Permeabilization Buffer (e.g., 0.1% Saponin or Tween-20 in PBS).

    • (Optional) Unconjugated ABL-001 for competition assay.

    • (Optional) Viability dye (e.g., DAPI, Propidium Iodide).

Procedure
  • Cell Preparation:

    • Harvest cells and wash twice with cold PBS by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in PBS and perform a cell count. Adjust the cell concentration to 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

  • Fixation:

    • Add 100 µL of Fixation Buffer to each tube.

    • Incubate for 15-20 minutes at room temperature, protected from light.

    • Wash the cells twice with 2 mL of PBS.

  • Permeabilization:

    • Resuspend the fixed cells in 1 mL of Permeabilization Buffer.

    • Incubate for 15 minutes at room temperature.

  • Staining:

    • Centrifuge the cells and decant the Permeabilization Buffer.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer containing the fluorescently conjugated ABL-001 probe at the desired concentration (titration is recommended, starting from a range of 10-100 nM).

    • For a competition control, pre-incubate cells with a 100-fold excess of unconjugated ABL-001 for 30 minutes before adding the fluorescent probe.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Washing:

    • Wash the cells twice with 2 mL of Permeabilization Buffer to remove unbound probe.

  • Data Acquisition:

    • Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.

    • If using a viability dye that is not compatible with fixation, it should be added prior to the fixation step. If using a DNA-binding viability dye like DAPI, it can be added 5-10 minutes before analysis.

    • Acquire data on a flow cytometer using the appropriate laser and filter settings for the chosen fluorophore.

Experimental Workflow

Start Start: BCR-ABL1+ & Control Cells Harvest_Wash 1. Harvest & Wash Cells Start->Harvest_Wash Fixation 2. Fix Cells (e.g., 4% PFA) Harvest_Wash->Fixation Permeabilization 3. Permeabilize Cells (e.g., 0.1% Saponin) Fixation->Permeabilization Staining 4. Stain with Fluorescent ABL-001 Probe Permeabilization->Staining Competition Competition Control: Pre-incubate with unlabeled ABL-001 Permeabilization->Competition Wash 5. Wash to Remove Unbound Probe Staining->Wash Competition->Staining Acquire 6. Acquire Data on Flow Cytometer Wash->Acquire End Analyze Data Acquire->End

Caption: Flow Cytometry Workflow.

References

Troubleshooting & Optimization

Technical Support Center: ABL-001-Amide-PEG3-acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of ABL-001-Amide-PEG3-acid in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is an analog of ABL-001 (Asciminib), often utilized as a labeled chemical or fluorescent probe in research.[1][2][3][4] Like many complex small molecules and PROTACs, it may exhibit poor aqueous solubility due to its molecular structure, which can hinder its use in various experimental assays.[5][6][7][8] The presence of a carboxylic acid group suggests its solubility will be pH-dependent.

Q2: What are the initial steps to dissolve this compound?

A2: For initial dissolution, it is recommended to start with an organic solvent such as Dimethyl Sulfoxide (DMSO).[1][9] A stock solution can be prepared in DMSO and then diluted into the desired aqueous buffer. However, direct dilution can sometimes cause the compound to precipitate out of the aqueous solution.[9]

Q3: How does pH affect the solubility of this compound?

A3: this compound contains a carboxylic acid group. As an acidic compound, its solubility is expected to increase at a higher pH (more basic conditions), where the carboxylic acid is deprotonated to a more soluble carboxylate salt.[9][10][11] Conversely, in acidic buffers (low pH), the compound will be in its less soluble free acid form.

Q4: Which buffer systems are recommended for this compound?

Q5: Can I use co-solvents to improve solubility in my aqueous buffer?

A5: Yes, using a water-miscible organic co-solvent can enhance the solubility of poorly soluble compounds.[10][13] Common co-solvents include ethanol (B145695), propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).[11][13] When preparing your final solution, it is crucial to add the DMSO stock solution to the aqueous buffer containing the co-solvent with vigorous mixing to avoid precipitation.[9]

Troubleshooting Guide

If you encounter solubility issues with this compound, follow these troubleshooting steps:

Problem: The compound precipitates when diluting the DMSO stock into an aqueous buffer.

Solution Detailed Steps Considerations
pH Adjustment Prepare a series of buffers with increasing pH (e.g., pH 6.0, 7.0, 7.4, 8.0). Attempt to dissolve the compound in the buffer with the highest pH that is compatible with your experiment. Acidic compounds are generally more soluble at higher pH.[9][10]Ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[10]
Gentle Warming Gently warm the buffer to 37°C before and after adding the compound.[9]Be cautious, as prolonged exposure to heat can degrade the compound.[9]
Sonication Use a bath sonicator for 5-10 minutes to break up any precipitate and aid in dissolution.[9]This can be effective for stubborn precipitates but may not be sufficient on its own.
Use of Co-solvents Prepare your aqueous buffer with a small percentage (e.g., 1-10%) of a co-solvent like ethanol or PEG 400 before adding the DMSO stock of your compound.[13]The final concentration of the organic solvent should be tested for compatibility with your assay.
Employ Excipients For more challenging solubility issues, consider the use of solubilizing excipients such as cyclodextrins (e.g., Captisol®) or non-ionic surfactants (e.g., Tween® 80, Polysorbate 80).[14][15]The choice and concentration of excipient need to be optimized and checked for interference with your experiment.

Data Presentation

Table 1: Common Buffer Systems for Experiments

Buffer SystemEffective pH RangeCommon Stock ConcentrationsNotes
Phosphate Buffer 6.0 - 8.0[12]10 mM - 100 mMOne of the most versatile biological buffers.[12]
Citrate Buffer 2.5 - 6.5[12]10 mM - 50 mMMay be less suitable for this compound due to the acidic pH range.
Acetate (B1210297) Buffer 3.6 - 5.6[12]10 mM - 100 mMAlso in the acidic range, potentially reducing solubility.
Tris Buffer 7.0 - 9.010 mM - 100 mMA good candidate for testing due to its higher pH range.
Bicarbonate Buffer 8.0 - 9.0[12]VariesPhysiologically relevant but can be unstable and requires a controlled atmosphere (CO2) to maintain pH.[16]

Table 2: Example Solubility Test Results for this compound

(Note: This is a template for recording your experimental results.)

Buffer (50 mM)pHCo-solventMax Solubility (µg/mL)Observations
Phosphate6.0NoneEnter your datae.g., Precipitate formed
Phosphate7.4NoneEnter your datae.g., Slightly cloudy
Tris8.0NoneEnter your datae.g., Clear solution
Phosphate7.45% EthanolEnter your datae.g., Clear solution
Phosphate7.41% Tween® 80Enter your datae.g., Clear solution

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of this compound

  • Prepare a Stock Solution: Accurately weigh the this compound and dissolve it in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM). Vortex for 1-2 minutes. If needed, briefly sonicate in a water bath.[9]

  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).

  • Pre-warm the Buffer (Optional): If needed, gently warm the aqueous buffer to 37°C.[9]

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration. It is critical to add the DMSO stock to the buffer and not the other way around to ensure rapid dispersion.[9]

  • Final Mixing: Continue to vortex or mix the final solution for another minute to ensure homogeneity.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution is not clear, proceed with the troubleshooting steps.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting start Start prep_stock Prepare concentrated stock in DMSO start->prep_stock prep_buffer Prepare aqueous buffer (adjust pH if necessary) start->prep_buffer dilute Slowly add DMSO stock to vortexing buffer prep_stock->dilute prep_buffer->dilute observe Observe for precipitation dilute->observe troubleshoot Apply troubleshooting: - Gentle Warming - Sonication - Add Co-solvent/Excipient observe->troubleshoot Yes end_success Clear Solution: Proceed with Experiment observe->end_success No re_observe Re-observe troubleshoot->re_observe re_observe->end_success No end_fail Insoluble: Re-evaluate formulation re_observe->end_fail Yes

Caption: Experimental workflow for dissolving this compound.

troubleshooting_decision_tree start Compound Precipitates in Aqueous Buffer ph_adjust Is the buffer pH > 7.0? start->ph_adjust increase_ph Increase buffer pH (e.g., Tris pH 8.0) ph_adjust->increase_ph No warming Try gentle warming (37°C) and/or sonication ph_adjust->warming Yes increase_ph->warming cosolvent Add a co-solvent (e.g., 5% Ethanol) warming->cosolvent excipient Use a solubilizing excipient (e.g., Cyclodextrin) cosolvent->excipient soluble Soluble excipient->soluble insoluble Still Insoluble excipient->insoluble

Caption: Decision tree for troubleshooting solubility issues.

References

optimizing signal-to-noise ratio with ABL-001-Amide-PEG3-acid probe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ABL-001-Amide-PEG3-acid probe. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to achieve a high signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the this compound probe and how does it work?

A1: The this compound probe is a research tool derived from Asciminib (ABL-001), a potent and selective allosteric inhibitor of the BCR-ABL1 fusion protein.[1][2] ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain, a site distinct from the ATP-binding site targeted by traditional tyrosine kinase inhibitors (TKIs).[2][3][4] This binding induces an inactive conformation of the kinase, effectively downregulating its activity.

The "Amide-PEG3-acid" modification provides a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This functional group allows for covalent conjugation of the probe to other molecules, such as fluorescent dyes, affinity tags (e.g., biotin), or solid supports for use in various experimental assays.

Q2: What are the primary applications of this probe?

A2: The this compound probe is versatile and can be used in a variety of applications, including:

  • Target Engagement Assays: To confirm and quantify the binding of the probe to BCR-ABL1 in cell lysates or living cells.

  • Competitive Binding Assays: To screen for and characterize other compounds that bind to the myristoyl pocket.

  • Probe-Based Proteomics: To identify off-target interactions of ABL-001.

  • Diagnostic Development: As a component of assays to detect the presence or activity of BCR-ABL1.

Q3: What are the potential challenges associated with the PEG linker?

A3: While the PEG linker enhances solubility and provides a spacer arm, it can present some challenges. PEGylation can sometimes lead to non-specific binding or, in some contexts, elicit an immune response leading to the generation of anti-PEG antibodies.[5][6][7] While less of a concern for in vitro assays, it's a factor to consider in experimental design, particularly when using complex biological samples. The flexibility of the PEG linker can also influence the binding kinetics of the probe compared to the unmodified ABL-001.

Troubleshooting Guide

This guide addresses specific issues you might encounter while using the this compound probe.

Issue 1: High Background Signal or Low Signal-to-Noise Ratio

A common challenge in probe-based assays is achieving a clear signal over background noise.

dot

high_background cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start High Background Signal cause1 Suboptimal Probe Concentration start->cause1 cause2 Insufficient Washing start->cause2 cause3 Non-Specific Binding start->cause3 cause4 Assay Buffer Composition start->cause4 solution1 Titrate Probe Concentration cause1->solution1 Optimize solution2 Optimize Wash Steps (Duration & Stringency) cause2->solution2 Refine solution3 Increase Blocking (e.g., BSA, Casein) cause3->solution3 Improve solution4 Adjust Buffer (e.g., add detergent) cause4->solution4 Modify

Caption: Troubleshooting workflow for high background signal.

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol/Considerations
Suboptimal Probe Concentration Titrate the probe to find the optimal concentration.Start with a broad concentration range (e.g., 1 nM to 10 µM). The goal is to find the lowest concentration that gives a robust signal with minimal background.
Insufficient Washing Optimize wash steps.Increase the number and/or duration of wash steps. Consider increasing the stringency of the wash buffer by adding a mild detergent (e.g., 0.05% Tween-20).
Non-Specific Binding Improve blocking.Ensure adequate blocking of non-specific sites. Increase the concentration or incubation time of your blocking agent (e.g., Bovine Serum Albumin - BSA, casein). For cell-based assays, consider using a commercial blocking solution.[8]
Assay Buffer Composition Modify the assay buffer.The addition of a small amount of detergent can disrupt weak, non-specific interactions. Also, ensure the pH and salt concentration of your buffer are optimal for your specific assay.

Issue 2: No or Very Weak Signal

This issue can be frustrating and may point to several problems in the experimental setup.

dot

weak_signal cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Weak or No Signal cause1 Inactive Probe start->cause1 cause2 Low Target Expression start->cause2 cause3 Inefficient Detection start->cause3 cause4 Incorrect Assay Conditions start->cause4 solution1 Verify Probe Integrity (e.g., Mass Spec) cause1->solution1 Validate solution2 Confirm Target Presence (e.g., Western Blot) cause2->solution2 Confirm solution3 Check Detection System (e.g., reader settings, secondary antibodies) cause3->solution3 Verify solution4 Optimize Incubation Time & Temperature cause4->solution4 Adjust

Caption: Troubleshooting workflow for weak or no signal.

Potential Causes & Solutions:

Potential Cause Recommended Solution Detailed Protocol/Considerations
Inactive or Degraded Probe Verify probe integrity.Confirm the correct storage of the probe (typically at -20°C or -80°C, protected from light if conjugated to a fluorophore). If in doubt, verify the probe's mass and purity via mass spectrometry.
Low Target (BCR-ABL1) Expression Confirm target presence.Use an orthogonal method, such as Western Blot or qPCR, to confirm that your cell line or sample expresses sufficient levels of the BCR-ABL1 protein.[1]
Inefficient Detection Check the detection system.If using a fluorescently labeled probe, ensure the microplate reader settings (excitation/emission wavelengths, gain) are optimal.[9] For biotinylated probes, ensure the streptavidin-conjugate is active and used at the correct concentration.
Incorrect Assay Conditions Optimize incubation time and temperature.The binding of the probe to its target is time and temperature-dependent. Try increasing the incubation time or performing the incubation at a different temperature (e.g., 4°C, room temperature, or 37°C) to find the optimal conditions.

Experimental Protocols

Protocol 1: General Protocol for a Target Engagement Assay in Cell Lysate

This protocol provides a starting point for measuring the binding of a fluorescently-labeled this compound probe to BCR-ABL1 in a cell lysate using a microplate-based format.

  • Cell Lysis:

    • Culture and harvest cells known to express BCR-ABL1 (e.g., KCL-22 cells).[1]

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Assay Plate Preparation:

    • Dilute the cell lysate to a consistent final concentration (e.g., 1 mg/mL) in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

    • Add the diluted lysate to the wells of a black, low-binding microplate.[9]

  • Probe Incubation:

    • Prepare a serial dilution of the fluorescently-labeled ABL-001 probe in assay buffer.

    • Add the probe dilutions to the wells containing the cell lysate. Include wells with lysate only (no probe) as a background control.

    • Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.

  • Detection:

    • Read the fluorescence intensity in a microplate reader using the appropriate excitation and emission wavelengths for your fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence (lysate only) from all readings.

    • Plot the fluorescence intensity as a function of probe concentration to generate a binding curve.

Protocol 2: Competitive Binding Assay

This protocol can be used to assess the ability of an unlabeled test compound to compete with the ABL-001 probe for binding to BCR-ABL1.

  • Prepare Reagents:

    • Follow steps 1 and 2 from Protocol 1.

    • Prepare a serial dilution of your unlabeled test compound.

    • Prepare the fluorescently-labeled ABL-001 probe at a constant concentration (typically at or near its Kd for BCR-ABL1).

  • Competition Incubation:

    • To the wells containing the cell lysate, first add the serial dilutions of the unlabeled test compound.

    • Include control wells with lysate and vehicle (e.g., DMSO) but no test compound.

    • Incubate for a short period (e.g., 30 minutes) to allow the test compound to bind.

    • Add the constant concentration of the fluorescent ABL-001 probe to all wells.

    • Incubate for an additional 1-2 hours at room temperature, protected from light.

  • Detection and Analysis:

    • Read the fluorescence intensity as described in Protocol 1.

    • A decrease in fluorescence signal in the presence of the test compound indicates competition for binding to the myristoyl pocket.

    • Plot the fluorescence intensity against the concentration of the test compound to determine the IC50 value.

Signaling Pathway

dot

bcr_abl_signaling cluster_bcr_abl BCR-ABL1 Oncoprotein cluster_probe Allosteric Inhibition cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes bcr_abl BCR-ABL1 (Constitutively Active Kinase) ras_raf RAS/RAF/MEK/ERK bcr_abl->ras_raf Activates jak_stat JAK/STAT bcr_abl->jak_stat Activates pi3k_akt PI3K/AKT/mTOR bcr_abl->pi3k_akt Activates probe ABL-001 Probe myristoyl_pocket Myristoyl Pocket probe->myristoyl_pocket Binds to myristoyl_pocket->bcr_abl Inhibits proliferation Cell Proliferation ras_raf->proliferation jak_stat->proliferation survival Inhibition of Apoptosis pi3k_akt->survival

Caption: BCR-ABL1 signaling and inhibition by the ABL-001 probe.

References

Technical Support Center: PEGylated Compounds in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing PEGylated compounds. This resource provides troubleshooting guidance and answers to frequently asked questions regarding common issues encountered during in vitro cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the "PEG dilemma" and how does it affect my cellular assays?

A1: The "PEG dilemma" refers to the trade-off associated with PEGylation. While PEGylation can enhance the stability, solubility, and in vivo circulation time of compounds, it can also create a hydrophilic shield that hinders cellular uptake and interaction with target cells.[1][2] This "stealth" property, beneficial for systemic drug delivery, can be a significant drawback in cellular assays where efficient cell entry is often crucial for observing a biological effect.[1][2]

Q2: Can PEG itself be toxic to cells in my assay?

A2: While generally considered biocompatible, polyethylene (B3416737) glycol (PEG) can exhibit cytotoxicity, particularly with lower molecular weight PEGs.[3][4][5] The toxicity is concentration-dependent and can vary between different cell lines.[3][6] It is crucial to test the cytotoxicity of the PEG polymer alone as a negative control in your experiments.

Q3: How does PEGylation affect the cellular uptake of my compound?

A3: PEGylation often significantly reduces the cellular uptake of compounds, including nanoparticles and proteins.[7][8][9] The hydrophilic nature and shielding properties of the PEG layer can sterically hinder interactions with the cell membrane and receptors, thereby impeding internalization.[1][7] The extent of this reduction can depend on the length and density of the PEG chains.[7]

Q4: Can PEGylated compounds interfere with assay readouts?

A4: Yes, the presence of PEG can interfere with certain assay methodologies. For example, in immunoassays like ELISA, the PEG chains can mask epitopes on the target protein, preventing antibody binding and leading to inaccurate quantification.[10][11] It is important to validate your assay's compatibility with PEGylated molecules.

Q5: Does PEGylation prevent nonspecific protein binding in my cellular assays?

A5: While PEGylation is often used to reduce nonspecific protein adsorption (opsonization) in vivo, its effect in vitro can be complex.[7][12][13] Some studies report that PEGylation can paradoxically increase the binding of certain serum proteins to nanoparticles.[1][7] Therefore, the assumption that PEGylation universally eliminates nonspecific binding in cellular assays should be verified experimentally.

Troubleshooting Guides

Issue 1: Reduced or No Observed Activity of a PEGylated Compound

You have treated your cells with a PEGylated compound, but you observe a significantly lower-than-expected biological effect compared to the non-PEGylated counterpart.

Possible Causes and Solutions

  • Reduced Cellular Uptake: The PEG layer may be inhibiting the entry of your compound into the cells.

    • Troubleshooting Steps:

      • Confirm Cellular Uptake: Use a fluorescently labeled version of your PEGylated compound and visualize its localization using confocal microscopy or quantify uptake via flow cytometry.

      • Increase Incubation Time: A longer exposure may be necessary to achieve a sufficient intracellular concentration.

      • Increase Compound Concentration: A higher concentration might be needed to compensate for reduced uptake, but be mindful of potential cytotoxicity.

      • Modify PEG Chain Length: If possible, test conjugates with shorter PEG chains, as longer chains can lead to lower uptake.[7]

  • Interference with Target Binding: The PEG chains may be sterically hindering the interaction of your compound with its intracellular or cell-surface target.

    • Troubleshooting Steps:

      • In Vitro Binding Assay: If possible, perform a cell-free binding assay (e.g., surface plasmon resonance) to confirm that the PEGylated compound can still bind to its purified target.

      • Computational Modeling: Molecular modeling could provide insights into how the PEG chains might be oriented and whether they are likely to interfere with the binding site.

Experimental Protocol: Cellular Uptake Assay using Flow Cytometry

  • Cell Preparation: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of your fluorescently labeled PEGylated compound and a non-PEGylated control.

  • Treatment: Aspirate the culture medium and add fresh medium containing the test compounds at the desired concentrations. Include an untreated cell sample as a negative control.

  • Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unbound compound. Detach the cells using a non-enzymatic cell dissociation solution.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer (PBS with 2% FBS). Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population for each treatment condition and time point.

Logical Workflow for Troubleshooting Reduced Activity

Start Start: Reduced or No Activity of PEGylated Compound CheckUptake Is cellular uptake confirmed? Start->CheckUptake CheckBinding Is target binding confirmed? CheckUptake->CheckBinding Yes OptimizeAssay Optimize Assay Conditions: - Increase incubation time - Increase concentration CheckUptake->OptimizeAssay No TroubleshootBinding Investigate Binding Interference: - In vitro binding assay - Computational modeling CheckBinding->TroubleshootBinding No EndSuccess Conclusion: Activity Observed CheckBinding->EndSuccess Yes OptimizeAssay->CheckUptake ModifyCompound Modify Compound: - Test shorter PEG chains - Use cleavable PEG linkers ModifyCompound->CheckUptake TroubleshootBinding->ModifyCompound EndFail Conclusion: Issue Persists (Consider alternative strategies) TroubleshootBinding->EndFail

Caption: Troubleshooting workflow for reduced activity of PEGylated compounds.

Issue 2: Unexpected Cytotoxicity Observed

You are observing a higher-than-expected level of cell death in your assay when using a PEGylated compound.

Possible Causes and Solutions

  • Inherent PEG Toxicity: The PEG polymer itself, especially at lower molecular weights and high concentrations, might be cytotoxic.[3][4][5]

    • Troubleshooting Steps:

      • Test PEG Alone: Treat cells with the same concentration of the free PEG polymer used in your conjugate.

      • Consult Literature: Check for published data on the cytotoxicity of your specific PEG's molecular weight in your cell line.

      • Use Higher Molecular Weight PEG: If possible, switch to a conjugate with a higher molecular weight PEG, as these are often less toxic.[5]

  • Compound-Specific Toxicity: The PEGylation might alter the compound's properties in a way that increases its toxicity.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a detailed dose-response experiment for both the PEGylated and non-PEGylated compound to compare their IC50 values.

      • Mechanism of Toxicity Assay: Investigate the mechanism of cell death (e.g., apoptosis vs. necrosis) using assays like Annexin V/Propidium Iodide staining.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your PEGylated compound, the non-PEGylated compound, and the free PEG polymer. Replace the medium in the wells with medium containing the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIncubation Time (h)IC50 (µM)
Non-PEGylated Drug XHeLa2415.2
PEGylated Drug X (2kDa)HeLa2425.8
Free PEG (2kDa)HeLa24>1000
Non-PEGylated Drug XL9292432.5
PEGylated Drug X (2kDa)L9292445.1
Free PEG (2kDa)L92924>1000

Note: The above data is illustrative. Based on findings that suggest lower molecular weight PEGs can be more cytotoxic.[3][5]

Signaling Pathway: Potential PEG-Induced Cytotoxicity

PEG Low MW PEG / High Concentration Membrane Cell Membrane Interaction (Osmotic Stress) PEG->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential mechanism of PEG-induced cytotoxicity.

References

ABL-001-Amide-PEG3-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of ABL-001-Amide-PEG3-acid, addressing common issues researchers may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. The recommended conditions are as follows:

FormStorage TemperatureDurationNotes
Powder -20°C2 yearsProtect from light.
In DMSO 4°C2 weeks
In DMSO -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.[1]

For PEGylated compounds in general, it is recommended to store them under a dry, inert atmosphere (like nitrogen or argon) and protected from light.[1] When removing the compound from cold storage, allow the container to warm to room temperature before opening to prevent condensation.[1]

Q2: How should I prepare aqueous solutions of this compound for my experiments?

  • Initial Dissolution: If starting from a powder, dissolve the compound in an appropriate organic solvent like DMSO first, as indicated by the storage guidelines.

  • Aqueous Dilution: For aqueous experimental buffers, perform serial dilutions of the DMSO stock solution. It is important to ensure that the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could affect your results.

  • Fresh is Best: Prepare aqueous solutions fresh for each experiment whenever possible. The stability of PEGylated compounds in aqueous solutions can be limited.

Q3: What factors can affect the stability of this compound in my experiments?

A3: Several factors can influence the stability of PEGylated compounds like this compound:

  • pH: The amide and acid functional groups in the molecule can be susceptible to hydrolysis at extreme pH values. It is advisable to work in a pH range that is optimal for your experiment and as close to neutral as possible.

  • Temperature: Elevated temperatures can accelerate the degradation of the compound.[2]

  • Light: Similar to other PEGylated molecules, this compound may be sensitive to light.[1] It is good practice to protect solutions from light, especially during long incubations.

  • Oxidation: PEGs and PEG derivatives can be sensitive to oxidation.[1] Using degassed buffers can be a consideration for sensitive applications.

Troubleshooting Guide

Below are some common experimental issues that may be related to the stability of this compound and suggested troubleshooting steps.

Issue 1: Inconsistent or lower-than-expected activity in cellular or biochemical assays.

This could be due to the degradation of the compound.

Troubleshooting: Inconsistent Activity start Inconsistent or low activity observed check_storage Verify storage conditions (Powder at -20°C, DMSO stock at -80°C) start->check_storage check_age Is the stock solution old? (> 6 months at -80°C) check_storage->check_age prepare_fresh Prepare fresh stock solution from powder check_age->prepare_fresh Yes check_handling Review solution preparation and handling (Fresh dilutions, light protection) check_age->check_handling No test_activity Re-run experiment with fresh compound prepare_fresh->test_activity check_handling->test_activity success Problem solved test_activity->success Success fail Issue persists, consider other experimental variables test_activity->fail Failure

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Observing precipitate in my aqueous experimental solution.

Precipitation can occur if the solubility limit of the compound is exceeded in your aqueous buffer.

Troubleshooting: Solution Precipitation start Precipitate observed in aqueous solution check_solvent_conc Check final concentration of organic solvent (e.g., DMSO) start->check_solvent_conc is_conc_high Is the final aqueous concentration of the compound too high? check_solvent_conc->is_conc_high lower_conc Lower the final concentration is_conc_high->lower_conc Yes sonicate Try gentle warming or sonication to aid dissolution is_conc_high->sonicate No retest Re-prepare and observe lower_conc->retest increase_solvent Slightly increase organic solvent percentage (if compatible with assay) increase_solvent->retest sonicate->increase_solvent success Problem solved retest->success Success fail Issue persists, compound may have poor aqueous solubility retest->fail Failure

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

While specific degradation pathways for this compound have not been detailed in publicly available literature, a general experimental workflow can be employed to assess the stability of a PEGylated compound in a specific buffer.

General Protocol for Stability Assessment by HPLC

This protocol provides a framework for evaluating the stability of a compound over time in a specific aqueous buffer.

Workflow: Compound Stability Assessment start Prepare fresh stock solution in DMSO prepare_buffer Prepare aqueous buffer of interest start->prepare_buffer dilute Dilute stock solution into aqueous buffer to final concentration prepare_buffer->dilute t0 Immediately analyze a sample (T=0) by HPLC dilute->t0 incubate Incubate solution under desired experimental conditions (e.g., 37°C, protected from light) t0->incubate timepoints Collect aliquots at various time points (e.g., 1h, 4h, 8h, 24h) incubate->timepoints analyze Analyze each time point by HPLC timepoints->analyze data_analysis Analyze data: - Compare peak area of parent compound over time - Look for appearance of new peaks (degradation products) analyze->data_analysis conclusion Determine stability profile under tested conditions data_analysis->conclusion

Caption: General experimental workflow for assessing compound stability.

References

Technical Support Center: PEG Linker Steric Hindrance in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with steric hindrance from Polyethylene Glycol (PEG) linkers in binding assays.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance from a PEG linker in the context of a binding assay?

A: Steric hindrance is a phenomenon where the size and three-dimensional shape of a molecule, such as a PEG linker, obstructs a biochemical reaction or interaction.[1] In binding assays, the PEG chain can physically block the conjugated molecule (e.g., a small molecule drug or peptide) from accessing the binding site of its target protein.[1] While PEG linkers are often used to reduce steric hindrance between two large molecules, the linker itself can sometimes be the source of the problem, especially in crowded molecular environments.[1][2]

Q2: What are the common signs of steric hindrance in my binding assay?

A: Common indicators of steric hindrance include:

  • Low or No Binding Signal: A significantly weaker signal than expected is a primary symptom, suggesting the interaction between the ligand and target is blocked.[3]

  • Reduced Binding Affinity: You may observe a higher dissociation constant (Kd), indicating a weaker binding interaction. PEGylation has been shown to cause a reduction in binding affinity, primarily due to reduced association rates.[4]

  • Incomplete Binding or Low Yields: Even at high concentrations of the analyte, the binding does not reach the expected saturation point.[2]

  • Inconsistent Results: High variability between replicate wells or experiments can sometimes point to unpredictable steric effects.[5]

Q3: How does the length and structure of the PEG linker influence steric hindrance?

A: The length and structure of the PEG linker are critical factors:

  • Too Short: A short linker may not provide enough separation between the conjugated molecule and a bulky carrier (like an antibody), leading to a steric clash with the target.[1]

  • Too Long: A very long PEG chain can be overly flexible, potentially folding back on itself or wrapping around the conjugated molecule, thereby masking the binding site.[1] It can also lead to greater structural flexibility and deviation in the conjugate's conformation.[4]

  • Linear vs. Branched: Linear PEG linkers generally offer minimal steric hindrance and are ideal for site-specific conjugation.[6] Branched PEGs provide a higher payload capacity but may create more significant shielding effects.[6]

  • Flexibility vs. Rigidity: Flexible linkers (rich in glycine/serine) allow for more movement, which can be beneficial, but can also lead to the aforementioned "fold-back" issue.[7][8] Rigid linkers (containing proline or alpha-helical structures) maintain a fixed distance between the conjugated partners, which can be more effective at preventing hindrance in some cases.[7][8][9]

Q4: Which types of binding assays are most susceptible to PEG-related steric hindrance?

A: While any binding assay can be affected, some are more sensitive to spatial obstructions.

  • ELISA (Enzyme-Linked Immunosorbent Assay): In a sandwich ELISA, if the PEGylated molecule is the analyte, its bulky nature might hinder its simultaneous binding by both the capture and detection antibodies, especially if their epitopes are close.[10]

  • SPR (Surface Plasmon Resonance): SPR measures binding to a ligand immobilized on a sensor surface. If the PEGylated analyte is too bulky or the surface density of the immobilized ligand is too high, steric hindrance can prevent efficient binding to the surface.[11]

  • Cell-Based Assays: When a PEGylated ligand needs to bind to a receptor on a cell surface, the complex cellular environment and the proximity of other membrane proteins can exacerbate steric hindrance.[12]

Troubleshooting Guides

This section provides solutions to common problems that may be caused by steric hindrance from PEG linkers.

Problem: Low or No Binding Signal

Your assay shows a significantly weaker signal than anticipated, or no signal at all, even with a positive control that is not PEGylated.

Possible Cause Recommended Solution
Linker is too short Synthesize and test conjugates with a range of longer, more flexible PEG linkers to increase the distance between the binding molecule and its carrier.[2]
Linker is too long or flexible A long, flexible linker may be folding back and obscuring the binding site. Test a more rigid linker of similar length, or systematically test shorter linkers to find the optimal length.[7][8]
High Surface Density (SPR/ELISA) The immobilized target molecules on the plate or sensor chip are too close together, preventing the bulky PEGylated analyte from accessing the binding sites.[11] Reduce the concentration of the protein used for coating the surface to create more space between molecules.[3]
Incorrect Conjugation Site The PEG linker may be attached at a site on the biomolecule that is too close to the active binding domain. If possible, use site-directed mutagenesis or different conjugation chemistry to attach the linker to a region distal from the binding site.[2]
Data Presentation: Impact of Linker Length on Binding Affinity

The following table provides a hypothetical example of how binding affinity (Kd) might change when testing different PEG linker lengths in an SPR experiment. A lower Kd value indicates stronger binding.

Conjugate Linker Type Number of EG Units Hypothetical Kd (nM) Interpretation
Ligand-ANo Linker010Strong Baseline Binding
Ligand-A-PEG4Linear, Flexible4550Significant Hindrance
Ligand-A-PEG12Linear, Flexible1285Hindrance Partially Relieved
Ligand-A-PEG24 Linear, Flexible 24 15 Optimal Binding
Ligand-A-PEG48Linear, Flexible48120Negative Effect (e.g., fold-back)
Ligand-A-Rigid12Proline-based~12 equiv.25Rigid linker also effective
Problem: High Background or Non-Specific Binding

You observe high signal in your negative control wells or a generally high background across the entire plate or sensorgram.

Possible Cause Recommended Solution
Hydrophobic Interactions PEG linkers, despite being hydrophilic, can sometimes participate in non-specific hydrophobic interactions, especially if the conjugated payload is hydrophobic.[13]
Insufficient Blocking The blocking buffer may not be effectively preventing the PEGylated conjugate from sticking to the surface of the plate or sensor chip.[14]
Analyte Concentration Too High Using an excessively high concentration of the PEGylated analyte can lead to non-specific binding.[15]

Experimental Protocols & Visualizations

Protocol 1: Modified Indirect ELISA to Screen PEG Linker Lengths

This protocol describes a method to compare how different PEG linker lengths on a hapten-carrier conjugate affect its binding to a specific antibody.

Materials:

  • 96-well high-binding ELISA plates

  • Coating Buffer (e.g., Carbonate-Bicarbonate, pH 9.6)

  • Target Antibody (specific to the hapten)

  • Hapten-Carrier Conjugates with different PEG linkers (e.g., PEG4, PEG8, PEG12, PEG24)

  • Blocking Buffer (e.g., 5% BSA or non-fat dry milk in PBS)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated Secondary Antibody (detects the target antibody)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate Reader (450 nm)

Methodology:

  • Coating: Dilute the target antibody to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well. Incubate overnight at 4°C.

  • Washing (1): Discard the coating solution. Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing (2): Discard the blocking solution and wash the plate 3 times as in step 2.

  • Analyte Incubation: Prepare serial dilutions of your different Hapten-Carrier-PEG conjugates in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Include a negative control (carrier only). Incubate for 2 hours at room temperature.

  • Washing (3): Discard the analyte solutions and wash the plate 5 times with Wash Buffer. This is a critical wash step.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing (4): Discard the secondary antibody solution and wash the plate 5 times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm on a plate reader.

  • Analysis: Compare the binding curves (Absorbance vs. Concentration) for each of the PEGylated conjugates to determine which linker length provides the optimal signal.

Visualizations

Steric_Hindrance_Concept cluster_0 Scenario A: Steric Hindrance cluster_1 Scenario B: Hindrance Overcome T1 Target Receptor L1 Ligand L1->T1 Binding Blocked PEG1 Short PEG Linker L1->PEG1 Carrier1 Bulky Carrier PEG1->Carrier1 T2 Target Receptor L2 Ligand L2->T2 Successful Binding PEG2 Optimal Length PEG Linker L2->PEG2 Carrier2 Bulky Carrier PEG2->Carrier2

Caption: Conceptual diagram of steric hindrance.

Troubleshooting_Workflow start Low Binding Signal Observed in Assay q1 Is a non-PEGylated version of the ligand active? start->q1 sol_protein Problem may be with the ligand or target protein itself. Check activity and integrity. q1->sol_protein No q2 Is steric hindrance suspected? q1->q2 Yes sol_assay Troubleshoot general assay conditions (buffers, concentrations, incubation times). q2->sol_assay No q3 Modify PEG Linker q2->q3 Yes opt1 Vary Linker Length (Test shorter and longer PEGs) q3->opt1 opt2 Change Linker Type (Flexible vs. Rigid) q3->opt2 opt3 Alter Conjugation Site (Move away from binding domain) q3->opt3 end Re-evaluate Binding in Assay opt1->end opt2->end opt3->end

Caption: Troubleshooting workflow for low binding signal.

Signaling_Pathway cluster_blocked Hindrance Prevents Signal cluster_active Inhibition is Successful Drug1 PEGylated Inhibitor (Short Linker) Receptor1 Cell Surface Receptor Drug1->Receptor1 Binding Blocked Pathway1 Downstream Signaling (Active) Receptor1->Pathway1 Constitutive Signal Drug2 PEGylated Inhibitor (Optimal Linker) Receptor2 Cell Surface Receptor Drug2->Receptor2 Binding Occurs Pathway2 Downstream Signaling (Inhibited) Receptor2->Pathway2 Signal Blocked

Caption: Effect of steric hindrance on a signaling pathway.

References

overcoming cell permeability issues with ABL-001-Amide-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ABL-001-Amide-PEG3-acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a focus on overcoming cell permeability issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how does it differ from the parent compound ABL-001 (Asciminib)?

ABL-001 (Asciminib) is an allosteric inhibitor of the BCR-ABL1 kinase, targeting the myristoyl pocket of the ABL1 portion of the fusion protein. This compound is a derivative of ABL-001 where the parent molecule has been conjugated with a linker (Amide-PEG3-acid). This modification is typically intended to alter the compound's physicochemical properties, such as solubility, or to enable further conjugation to other molecules, like proteins or PROTAC E3 ligase binders. However, such modifications can significantly impact cell permeability.

Q2: We are observing lower-than-expected potency in our cell-based assays compared to biochemical assays. Could this be a cell permeability issue?

Yes, a significant drop in potency between a biochemical assay (e.g., purified enzyme inhibition) and a cell-based assay (e.g., cell viability) is a classic indicator of poor cell permeability. The Amide-PEG3-acid linker adds polarity and increases the molecular weight of ABL-001, both of which can negatively affect its ability to passively diffuse across the cell membrane.

Q3: What are the primary factors from the Amide-PEG3-acid linker that might be limiting cell permeability?

The two main factors are:

  • Increased Polarity: The polyethylene (B3416737) glycol (PEG) chain and the terminal carboxylic acid group are highly polar. This increases the compound's hydrophilicity, making it less favorable to partition into the hydrophobic lipid bilayer of the cell membrane.

  • Increased Molecular Weight and Size: The addition of the linker increases the overall size of the molecule, which can hinder its passage through the cell membrane.

Q4: Can the charge of the terminal carboxylic acid affect uptake?

Absolutely. At physiological pH (~7.4), the terminal carboxylic acid will be deprotonated and negatively charged (carboxylate). This negative charge can be highly detrimental to passive diffusion across the negatively charged inner leaflet of the cell membrane and can also lead to efflux by transporters like Multidrug Resistance-Associated Proteins (MRPs).

Troubleshooting Guide: Low Cell Permeability

If you suspect poor cell permeability is affecting your experimental results, follow this troubleshooting guide.

Step 1: Confirm the Issue with a Permeability Assay

Before attempting to modify your compound or experimental setup, it's crucial to quantitatively assess its permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent starting point.

Troubleshooting Workflow

G cluster_0 A Low potency observed in cell-based assays B Perform PAMPA Assay (see Protocol 1) A->B C Is Pe > 1 x 10⁻⁶ cm/s? B->C D Permeability is likely NOT the primary issue. Investigate other factors: - Target engagement - Efflux - Compound stability C->D  Yes E Permeability is low. Proceed to Step 2. C->E No   F Modify Compound or Formulation (Step 2) E->F

Caption: Troubleshooting workflow for low cell potency.

Step 2: Strategies to Enhance Cellular Uptake

If low permeability is confirmed, consider the following strategies, ranging from simple formulation changes to more complex chemical modifications.

Strategy IDApproachDescriptionProsCons
S1 Formulation with Permeation Enhancers Use of excipients like DMSO, cyclodextrins, or mild non-ionic surfactants in the cell culture medium.Easy to implement; non-covalent modification.Can introduce artifacts or cellular toxicity; effects may not be sufficient.
S2 pH Modification of Medium Slightly lowering the pH of the experimental medium (e.g., to pH 6.5) to protonate the terminal carboxylic acid.Simple to test; can significantly reduce negative charge.May affect cell health and physiology; not representative of in vivo conditions.
S3 Esterification of the Carboxylic Acid (Prodrug) Convert the terminal acid to a more lipophilic ester (e.g., methyl or ethyl ester). The ester can be cleaved by intracellular esterases to release the active acid form.Potentially large increase in permeability; a well-established prodrug strategy.Requires chemical synthesis; successful intracellular cleavage is not guaranteed.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of this compound.

Methodology:

  • Prepare Donor Plate:

    • Dissolve the test compound in a buffer solution (e.g., PBS) at a pH of 7.4 to a final concentration of 100 µM.

    • Add 200 µL of this solution to each well of a 96-well donor plate.

  • Prepare Acceptor Plate:

    • The PAMPA sandwich consists of a donor plate and an acceptor plate with a filter membrane coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane).

    • Add 200 µL of buffer (PBS at pH 7.4) to each well of the 96-well acceptor plate.

  • Assemble and Incubate:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is between the two solutions.

    • Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.

  • Quantification:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Pe):

    • The effective permeability is calculated using established equations that account for the surface area of the membrane, incubation time, and the concentrations in the donor and acceptor wells.

Data Interpretation:

Permeability (Pe) Value (cm/s)ClassificationExpected Cellular Activity
> 1 x 10⁻⁶HighPermeability is unlikely to be a limiting factor.
0.1 - 1 x 10⁻⁶MediumPermeability may be a contributing factor to reduced potency.
< 0.1 x 10⁻⁶LowPermeability is a significant barrier to cellular activity.

Signaling Pathway Context

Understanding the target pathway is essential for interpreting your results. ABL-001 is an allosteric inhibitor of BCR-ABL, a fusion protein that is constitutively active in Chronic Myeloid Leukemia (CML). It drives downstream signaling pathways that lead to cell proliferation and survival.

BCR-ABL Signaling Pathway

G cluster_0 BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K ABL001 ABL-001 (Asciminib) (Allosteric Inhibition) ABL001->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified BCR-ABL signaling and the inhibitory action of ABL-001.

Validation & Comparative

A Comparative Guide to the Binding Validation of ABL-001-Amide-PEG3-acid with BCR-ABL1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding characteristics of ABL-001-Amide-PEG3-acid to its target, the BCR-ABL1 fusion protein. ABL-001, also known as Asciminib, is a potent allosteric inhibitor of BCR-ABL1. The "-Amide-PEG3-acid" modification is commonly utilized for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of a target protein. In this context, ABL-001 serves as the "warhead" that specifically binds to BCR-ABL1. This guide will focus on the binding validation of the warhead itself and compare its performance with established ATP-competitive tyrosine kinase inhibitors (TKIs).

Mechanism of Action: A Unique Allosteric Approach

Unlike traditional TKIs that compete with ATP at the kinase domain's active site, ABL-001 employs a distinct mechanism of action. It binds to the myristoyl pocket of the ABL1 kinase domain, a site remote from the ATP-binding site.[1][2] This allosteric binding induces a conformational change in the BCR-ABL1 protein, locking it in an inactive state.[3][4] This unique mechanism allows ABL-001 to be effective against many mutations that confer resistance to ATP-competitive TKIs, including the challenging T315I "gatekeeper" mutation.[2][5]

Quantitative Binding Affinity: A Head-to-Head Comparison

The binding affinity of a compound to its target is a critical parameter in drug development. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify this interaction. Lower values for both Kd and IC50 indicate a stronger binding affinity and greater potency, respectively.

CompoundMechanism of ActionBinding SiteKd (nM)IC50 (nM) - Wild-Type BCR-ABL1IC50 (nM) - T315I Mutant
ABL-001 (Asciminib) Allosteric InhibitorMyristoyl Pocket0.5 - 0.8[1][6]~1-10[1]Active (low nM range)[6]
Imatinib ATP-CompetitiveATP-Binding Site-250-1000Inactive
Nilotinib ATP-CompetitiveATP-Binding Site<2020-30Inactive
Dasatinib ATP-CompetitiveATP-Binding Site<11-5Inactive
Bosutinib ATP-CompetitiveATP-Binding Site1.2~20Inactive
Ponatinib ATP-CompetitiveATP-Binding Site0.3-0.50.5-22-5

Note: The IC50 and Kd values can vary depending on the specific assay conditions and cell lines used. The data presented here is a summary from multiple sources for comparative purposes.

Experimental Protocols for Binding Validation

Accurate and reproducible experimental methods are paramount for validating the binding of a compound to its target. Below are detailed protocols for key experiments used to characterize the interaction between this compound and BCR-ABL1.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding and dissociation in real-time.

Objective: To determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) of this compound to BCR-ABL1.

Methodology:

  • Immobilization:

    • Recombinant human BCR-ABL1 protein is immobilized on a CM5 sensor chip surface via amine coupling.

    • The surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • BCR-ABL1 protein, diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).

    • A reference flow cell is prepared with the same activation and deactivation steps but without protein immobilization.

  • Interaction Analysis:

    • A series of concentrations of this compound (e.g., 0.1 nM to 100 nM) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor and reference surfaces at a constant flow rate.

    • The association phase is monitored in real-time.

    • Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the compound.

  • Data Analysis:

    • The sensorgrams from the reference flow cell are subtracted from the active flow cell to correct for bulk refractive index changes.

    • The resulting binding curves are fitted to a 1:1 Langmuir binding model to determine the ka, kd, and subsequently the Kd (kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Purified recombinant BCR-ABL1 protein is placed in the sample cell of the calorimeter.

    • This compound is loaded into the injection syringe at a concentration approximately 10-15 times that of the protein.

    • Both the protein and the compound must be in the exact same buffer to avoid heats of dilution.

  • Titration:

    • A series of small, precise injections of the this compound solution are made into the protein solution in the sample cell.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.

    • The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Cellular Kinase Assay to Determine Functional Potency (IC50)

This assay measures the ability of the compound to inhibit the kinase activity of BCR-ABL1 within a cellular context.

Objective: To determine the IC50 value of this compound.

Methodology:

  • Cell Culture:

    • A BCR-ABL1 positive cell line (e.g., K562) is cultured to a suitable density.

  • Compound Treatment:

    • Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a defined period (e.g., 2 hours).

  • Lysis and Substrate Phosphorylation:

    • Cells are lysed to release the cellular contents, including the active BCR-ABL1 kinase.

    • The cell lysate is then incubated with a specific BCR-ABL1 substrate (e.g., a biotinylated peptide substrate).

  • Detection:

    • The level of substrate phosphorylation is quantified using an antibody that specifically recognizes the phosphorylated form of the substrate.

    • Detection can be performed using various methods, such as ELISA or time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis:

    • The percentage of inhibition of kinase activity is calculated for each compound concentration relative to a vehicle control.

    • The data is plotted as a dose-response curve, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for binding validation and the BCR-ABL1 signaling pathway.

experimental_workflow cluster_spr Surface Plasmon Resonance (SPR) cluster_itc Isothermal Titration Calorimetry (ITC) cluster_cell Cellular Kinase Assay spr_protein Immobilize BCR-ABL1 on Sensor Chip spr_ligand Inject this compound (Analyte) spr_protein->spr_ligand spr_detect Real-time Detection of Binding spr_ligand->spr_detect spr_analysis Kinetic Analysis (ka, kd, Kd) spr_detect->spr_analysis itc_protein BCR-ABL1 in Sample Cell itc_ligand Titrate with this compound itc_protein->itc_ligand itc_detect Measure Heat Changes itc_ligand->itc_detect itc_analysis Thermodynamic Analysis (Kd, ΔH, ΔS) itc_detect->itc_analysis cell_culture Culture BCR-ABL1+ Cells (e.g., K562) cell_treat Treat with this compound cell_culture->cell_treat cell_lyse Cell Lysis & Substrate Incubation cell_treat->cell_lyse cell_detect Quantify Substrate Phosphorylation cell_lyse->cell_detect cell_analysis IC50 Determination cell_detect->cell_analysis

Caption: Experimental Workflow for Binding Validation.

bcr_abl1_signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Adhesion Altered Cell Adhesion BCR_ABL1->Adhesion Proliferation Increased Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis Inhibitor This compound (Allosteric Inhibition) Inhibitor->BCR_ABL1

Caption: Simplified BCR-ABL1 Signaling Pathway.

Conclusion

This compound, through its ABL-001 (Asciminib) warhead, demonstrates a highly potent and specific allosteric binding to the myristoyl pocket of BCR-ABL1. This distinct mechanism of action provides a significant advantage over traditional ATP-competitive TKIs, particularly in the context of acquired resistance mutations. The experimental protocols outlined in this guide provide a robust framework for the validation and characterization of this binding interaction, which is a critical step in the development of novel therapeutics, including PROTACs, for the treatment of chronic myeloid leukemia and other BCR-ABL1-driven malignancies.

References

A Comparative Guide to BCR-ABL1 Probes: ABL-001 (Asciminib) and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of various probes targeting the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML). While direct experimental data for ABL-001-Amide-PEG3-acid is not publicly available, this guide will focus on its parent compound, ABL-001 (Asciminib), and compare its performance with other classes of BCR-ABL1 probes, including traditional Tyrosine Kinase Inhibitors (TKIs) and emerging Proteolysis Targeting Chimeras (PROTACs).

The BCR-ABL1 fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that drives the pathogenesis of CML.[1] Targeting this oncoprotein has been a cornerstone of CML therapy. This guide will delve into the different mechanisms and performance characteristics of key BCR-ABL1 probes.

Executive Summary of BCR-ABL1 Probe Comparison

Probes targeting BCR-ABL1 can be broadly categorized by their mechanism of action. This guide will focus on a comparison between the novel allosteric inhibitor ABL-001 (Asciminib), traditional ATP-competitive TKIs, and BCR-ABL1 degrading PROTACs.

Probe ClassMechanism of ActionKey AdvantagesKey Limitations
Allosteric Inhibitors (e.g., ABL-001/Asciminib) Binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[2][3]High specificity, active against many TKI-resistant mutations (excluding those at the myristoyl pocket).[3]Potential for resistance through mutations in the myristoyl pocket.[2]
ATP-Competitive TKIs (e.g., Imatinib, Dasatinib) Competes with ATP for binding at the kinase active site, preventing substrate phosphorylation.Well-established efficacy in CML treatment.Susceptible to resistance mutations within the ATP-binding site.
PROTACs Heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein (BCR-ABL1), leading to its ubiquitination and subsequent degradation by the proteasome.[4]Can eliminate both the enzymatic and scaffolding functions of the target protein; potential to overcome resistance.Complex pharmacology and potential for off-target degradation.

In-Depth Performance Comparison

Biochemical and Cellular Potency

The following table summarizes the inhibitory and degradation efficiencies of representative BCR-ABL1 probes.

Probe/InhibitorTargetAssay TypeIC50 / DC50 (nM)Cell LineReference
Asciminib (ABL-001) BCR-ABL1 (Allosteric)Cell Proliferation0.25Ba/F3[5]
Imatinib BCR-ABL1 (ATP-competitive)Cell Proliferation250 - 650K562
Dasatinib BCR-ABL1 (ATP-competitive)Cell Proliferation0.4 - 1.0K562
Nilotinib BCR-ABL1 (ATP-competitive)Cell Proliferation10 - 20K562
SIAIS178 (PROTAC) BCR-ABL1 (Degrader)Degradation (DC50)8.5K562[4]
SIAIS178 (PROTAC) BCR-ABL1 (Degrader)Cell Proliferation (IC50)24K562[4]
SNIPER(ABL)-39 (PROTAC) BCR-ABL1 (Degrader)Cell Proliferation (IC50)~10K562, KCL22, KU812[4]

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these probes, it is crucial to visualize the BCR-ABL1 signaling pathway and the experimental workflows used to characterize these molecules.

BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 kinase activates multiple downstream signaling pathways, leading to increased cell proliferation and survival. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

BCR_ABL1_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL1 BCR-ABL1 RAS RAS BCR_ABL1->RAS PI3K PI3K BCR_ABL1->PI3K JAK JAK BCR_ABL1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

BCR-ABL1 downstream signaling pathways.

Experimental Workflow: PROTAC-Mediated Degradation

PROTACs induce the degradation of the target protein through the ubiquitin-proteasome system. The workflow for evaluating a BCR-ABL1 PROTAC is as follows:

PROTAC_Workflow cluster_PROTAC PROTAC Action PROTAC BCR-ABL1 PROTAC Ternary_Complex Ternary Complex (PROTAC-BCR-ABL1-E3) PROTAC->Ternary_Complex BCR_ABL1 BCR-ABL1 BCR_ABL1->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation BCR-ABL1 Degradation Proteasome->Degradation

Workflow of PROTAC-mediated BCR-ABL1 degradation.

Detailed Experimental Protocols

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BCR-ABL1 Kinase Activity

This assay measures the phosphorylation of a substrate by BCR-ABL1.

Materials:

  • Recombinant BCR-ABL1 enzyme

  • TR-FRET Kinase Buffer

  • Fluorescein-labeled substrate peptide

  • ATP

  • Terbium-labeled anti-phosphotyrosine antibody

  • Test compounds (e.g., this compound, other TKIs)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing the BCR-ABL1 enzyme and the fluorescein-labeled substrate in kinase buffer.

  • Initiate the kinase reaction by adding 4 µL of ATP solution.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Stop the reaction by adding 10 µL of a solution containing the terbium-labeled anti-phosphotyrosine antibody in TR-FRET dilution buffer.

  • Incubate for at least 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Calculate the TR-FRET ratio and determine the IC50 values for each compound.

Cell-Based Proliferation Assay using IncuCyte® Live-Cell Analysis

This assay monitors the effect of BCR-ABL1 probes on the proliferation of CML cells in real-time.[4]

Materials:

  • K562 or other BCR-ABL1 positive cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom tissue culture plates

  • Test compounds

  • IncuCyte® Live-Cell Analysis System

Procedure:

  • Seed K562 cells at a density of 5,000-10,000 cells/well in a 96-well plate in a volume of 100 µL.

  • Allow the cells to settle for 2-4 hours in the incubator.

  • Prepare serial dilutions of the test compounds in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells (resulting in a final volume of 200 µL).

  • Place the plate inside the IncuCyte® system.

  • Acquire phase-contrast images every 2-4 hours for a period of 72-96 hours.

  • Analyze the images using the IncuCyte® software to determine the cell confluence over time.

  • Calculate the rate of cell proliferation and determine the IC50 values for each compound.

Quantitative Western Blot for Phosphorylated CRKL

This method is used to assess the inhibition of BCR-ABL1 kinase activity in a cellular context by measuring the phosphorylation of its direct substrate, CRKL.

Materials:

  • BCR-ABL1 positive cells (e.g., K562)

  • Test compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CRKL and anti-total-CRKL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Treat cells with various concentrations of the test compounds for a specified time (e.g., 2-4 hours).

  • Lyse the cells on ice with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with the anti-phospho-CRKL primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total-CRKL antibody as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated to total CRKL.

Conclusion

The landscape of BCR-ABL1 targeted probes is evolving, with novel mechanisms of action offering promising avenues to overcome the challenge of drug resistance. While ATP-competitive TKIs have long been the standard of care, the allosteric inhibitor Asciminib (ABL-001) provides a distinct and effective alternative, particularly for patients with certain resistance mutations. The development of PROTACs represents a paradigm shift, moving from inhibition to targeted degradation of the BCR-ABL1 oncoprotein.

Although specific data for this compound remains elusive, its design as a fluorescent probe based on the potent and specific ABL-001 scaffold suggests its potential utility in high-throughput screening and mechanistic studies. Further research and publication of experimental data are needed to fully assess its performance characteristics relative to other BCR-ABL1 probes. This guide provides a framework for understanding and comparing the major classes of molecules used to target this critical oncoprotein in CML research and drug development.

References

A New Frontier in BCR-ABL1 Detection: A Comparative Guide to ABL-001-Based Probes vs. Traditional Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and monitoring of the BCR-ABL1 fusion protein is paramount in the management of Chronic Myeloid Leukemia (CML). While traditional fluorescent dye-based methods have been the cornerstone of BCR-ABL1 analysis, emerging technologies leveraging highly specific molecular probes offer new avenues for investigation. This guide provides a detailed comparison between a novel, targeted approach utilizing a hypothetical ABL-001-Amide-PEG3-acid probe and conventional fluorescent dye techniques.

At the heart of this comparison is the distinction between direct and indirect detection methodologies. Traditional methods primarily rely on antibodies conjugated to fluorescent dyes to identify the BCR-ABL1 protein or the genetic fusion that encodes it. In contrast, a probe based on ABL-001 (Asciminib), a potent allosteric inhibitor of BCR-ABL1, represents a direct labeling strategy that targets a specific conformation of the oncoprotein.[1][2][3] This guide will explore the performance, protocols, and underlying principles of these differing approaches.

Performance Comparison: ABL-001 Probe vs. Traditional Dyes

The choice of a detection method hinges on factors such as sensitivity, specificity, and the experimental context. Below is a summary of the key performance characteristics of a hypothetical ABL-001-based probe against established fluorescent dye-based assays like flow cytometry and Fluorescence In Situ Hybridization (FISH).

FeatureHypothetical this compound ProbeTraditional Fluorescent Dyes (e.g., FITC, PE)
Target BCR-ABL1 Protein (specifically the ABL1 myristoyl pocket)[1][3]BCR-ABL1 Protein (via antibodies) or BCR-ABL1 gene fusion (via DNA probes)[4][5]
Detection Method Direct labeling of the target proteinIndirectly via antibody-dye conjugates or directly via DNA-dye probes[6]
Specificity Potentially very high due to targeting a unique allosteric site[7][8]High, but dependent on antibody or probe specificity; potential for off-target binding
Application Flow cytometry, high-content screening, super-resolution microscopyFlow cytometry, immunofluorescence, FISH[6][]
Signal Amplification Dependent on the quantum yield of the conjugated dyeCan be amplified using secondary antibodies[6][10]
Multiplexing Feasible with spectrally distinct fluorophoresWell-established for multi-color flow cytometry and FISH[5][11]
Cellular State Requires cell permeabilization for intracellular targetsRequires cell permeabilization for intracellular protein staining and FISH[12][13]

Delving into the Mechanisms: Signaling and Detection Workflows

Understanding the BCR-ABL1 signaling pathway is crucial for appreciating the significance of its detection. The fusion protein drives aberrant downstream signaling, leading to uncontrolled cell proliferation and survival.

BCR_ABL1_Signaling BCR-ABL1 Signaling Pathway BCR_ABL1 BCR-ABL1 Oncoprotein Grb2_Sos Grb2/Sos BCR_ABL1->Grb2_Sos STAT5 STAT5 BCR_ABL1->STAT5 PI3K PI3K BCR_ABL1->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: The constitutively active BCR-ABL1 tyrosine kinase activates multiple downstream pathways.

The experimental workflows for the ABL-001-based probe and traditional fluorescent dye methods differ significantly in their initial targeting steps.

Experimental_Workflows Detection Method Workflows cluster_0 This compound Probe cluster_1 Traditional Antibody-Based Detection (Flow Cytometry) A1 Sample Preparation (Cell Fixation & Permeabilization) A2 Incubation with ABL-001-Fluorophore Conjugate A1->A2 A3 Wash Steps A2->A3 A4 Analysis (e.g., Flow Cytometry) A3->A4 B1 Sample Preparation (Cell Fixation & Permeabilization) B2 Incubation with Primary Antibody (anti-BCR) B1->B2 B3 Wash Steps B2->B3 B4 Incubation with Fluorophore-Conjugated Secondary Antibody (anti-IgG-PE) B3->B4 B5 Wash Steps B4->B5 B6 Analysis (e.g., Flow Cytometry) B5->B6

Caption: Comparison of workflows for direct vs. indirect BCR-ABL1 protein detection.

Experimental Protocols

Detailed and reproducible protocols are the bedrock of sound scientific research. Below are representative protocols for BCR-ABL1 detection using traditional fluorescent dye-based methods.

Flow Cytometry for BCR-ABL1 Protein Detection (Immunobead Assay)

This method quantifies the level of BCR-ABL1 protein in cell lysates.[4][14][15][16]

  • Cell Lysis:

    • Collect 1 x 10^7 cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in 1 mL of lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Immunobead Staining:

    • To 50 µL of cell lysate, add anti-BCR antibody-coated beads.

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Wash the beads twice with PBS containing 1% bovine serum albumin (BSA).

    • Add phycoerythrin (PE)-conjugated anti-ABL antibody.

    • Incubate for 1 hour at room temperature in the dark.

    • Wash the beads three times with PBS with 1% BSA.

  • Flow Cytometric Analysis:

    • Resuspend the beads in 500 µL of PBS.

    • Analyze on a flow cytometer, exciting the PE with a 488 nm or 561 nm laser and detecting emission at ~575 nm.[17][18]

    • Gate on the bead population and quantify the mean fluorescence intensity (MFI) of PE.

Fluorescence In Situ Hybridization (FISH) for BCR-ABL1 Gene Detection

This technique visualizes the t(9;22) translocation in interphase nuclei.[5][19][13]

  • Slide Preparation:

    • Prepare bone marrow or peripheral blood smears on positively charged slides.

    • Age the slides by baking at 60°C for 2 hours.

    • Pretreat the slides with a salt solution (2x SSC) at 73°C for 2 minutes.

    • Dehydrate the slides in an ethanol (B145695) series (70%, 85%, 100%) and air dry.

  • Probe Hybridization:

    • Apply a dual-color, dual-fusion BCR/ABL1 FISH probe to the slide.

    • Co-denature the probe and cellular DNA by heating at 75°C for 5 minutes.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the slides in a post-hybridization wash buffer at 72°C for 2 minutes.

    • Wash in PBS at room temperature.

    • Dehydrate in an ethanol series and air dry in the dark.

  • Microscopy:

    • Apply mounting medium with DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.

    • Visualize using a fluorescence microscope with appropriate filters for the fluorophores used in the probe (e.g., green for BCR and red for ABL1).

    • Score at least 200 interphase nuclei for the presence of fusion signals.

Logical Framework for Method Selection

The decision to use a particular detection method is guided by the specific research question. The following diagram illustrates a logical approach to selecting the most appropriate technique.

Method_Selection Framework for BCR-ABL1 Detection Method Selection Start Research Question Q1 Detecting gene fusion or protein? Start->Q1 Gene FISH Q1->Gene Gene Fusion Protein Protein Detection Q1->Protein Protein Q2 Quantification of protein levels? Q3 Subcellular localization? Q2->Q3 No Flow Flow Cytometry (Immunobead) Q2->Flow Yes Abl_probe ABL-001 Probe (Hypothetical) Q3->Abl_probe No (e.g., High-throughput screen) Microscopy Immunofluorescence/ ABL-001 Probe Microscopy Q3->Microscopy Yes Protein->Q2

Caption: A decision tree to guide the selection of an appropriate BCR-ABL1 detection method.

References

ABL-001-Amide-PEG3-acid: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of ABL-001 (asciminib), an allosteric inhibitor of the BCR-ABL1 kinase, with alternative ATP-competitive tyrosine kinase inhibitors (TKIs). ABL-001's unique mechanism of action, targeting the myristoyl pocket of ABL1, confers a high degree of selectivity, a critical differentiator in the landscape of kinase inhibitor therapeutics. This document summarizes available quantitative data, outlines experimental methodologies for assessing cross-reactivity, and visualizes key concepts to inform research and development decisions.

Executive Summary

ABL-001, the active pharmaceutical ingredient in asciminib (B605619), is a potent and highly selective inhibitor of the ABL1 kinase.[1] Unlike traditional ATP-competitive TKIs, ABL-001 binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[1][2] This allosteric mechanism of action is the foundation for its remarkable selectivity and favorable off-target profile. Extensive preclinical studies have demonstrated that asciminib lacks significant activity against a broad spectrum of other kinases, a key advantage over multi-kinase inhibitors which are often associated with a higher incidence of off-target effects.[1] This guide presents a comparative analysis of ABL-001's selectivity against established ATP-competitive TKIs: imatinib, nilotinib, dasatinib, and ponatinib.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the kinase inhibition profiles of ABL-001 (Asciminib) and its ATP-competitive counterparts. While a comprehensive, publicly available dataset for a broad kinome scan of ABL-001-Amide-PEG3-acid was not identified, the consistent finding across multiple studies is its high specificity for ABL1. The data for comparator drugs is compiled from publicly available kinome profiling resources and highlights their broader kinase inhibition spectrum.

Table 1: Cross-Reactivity Profile of ABL-001 (Asciminib)

Target KinaseABL-001 (Asciminib) InhibitionReference
ABL1Potent Inhibition (Allosteric)[1][2]
Broad Kinase Panel (>60 kinases)No significant inhibition[1]
SRC Family KinasesNo significant inhibition[1]

Note: The high selectivity of asciminib is a consistently reported finding. The lack of a detailed public KINOMEscan dataset is noted, and the information presented is based on statements from peer-reviewed publications.

Table 2: Comparative Cross-Reactivity of ATP-Competitive TKIs

Target KinaseImatinibNilotinibDasatinibPonatinib
Primary Targets
ABL1++++++++++++
KIT+++++++++
PDGFRA/B++++++++++
Key Off-Targets
SRC Family (SRC, LCK, LYN, etc.)--+++++
DDR1/2-+++++
EPH Receptors--+++
TEC Family--++

Legend: +++ Potent Inhibition, ++ Moderate Inhibition, + Weak Inhibition, - No Significant Inhibition. This table is a qualitative summary based on publicly available kinome profiling data and is intended for comparative purposes.

Experimental Protocols

The assessment of kinase inhibitor cross-reactivity is crucial for understanding potential off-target effects and therapeutic windows. The following are detailed methodologies for key experiments used to determine the selectivity of compounds like ABL-001.

In Vitro Kinase Profiling (e.g., KINOMEscan™)

This method provides a quantitative assessment of a compound's interaction with a large panel of kinases.

Principle: The assay is a competition-based binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

Protocol Outline:

  • Kinase Preparation: A panel of purified, recombinant human kinases are tagged with a unique DNA identifier.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at various concentrations.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as the percentage of the control (DMSO vehicle) and can be used to determine dissociation constants (Kd) or IC50 values for each kinase interaction.

Cellular Proliferation Assays

These assays determine the functional consequence of kinase inhibition on cell viability and growth.

Principle: The anti-proliferative activity of a compound is measured in cell lines that are dependent on the activity of a specific kinase for their growth and survival, as well as in cell lines that are not.

Protocol Outline:

  • Cell Culture: A panel of cancer cell lines, including those with and without the target kinase dependency (e.g., BCR-ABL1 positive and negative cell lines), are cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo®).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is calculated for each cell line. High selectivity is indicated by potent inhibition of target-dependent cells and minimal effect on target-independent cells.

Mandatory Visualization

BCR-ABL1 Signaling and TKI Inhibition Mechanisms

G BCR-ABL1 Signaling and Inhibition Mechanisms cluster_0 Upstream cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention BCR-ABL1 BCR-ABL1 RAS/MAPK RAS/MAPK BCR-ABL1->RAS/MAPK PI3K/AKT PI3K/AKT BCR-ABL1->PI3K/AKT STAT5 STAT5 BCR-ABL1->STAT5 Proliferation Proliferation RAS/MAPK->Proliferation Survival Survival PI3K/AKT->Survival Differentiation Block Differentiation Block STAT5->Differentiation Block ABL-001 (Allosteric) ABL-001 (Allosteric) ABL-001 (Allosteric)->BCR-ABL1 Binds to Myristoyl Pocket ATP-competitive TKIs ATP-competitive TKIs ATP-competitive TKIs->BCR-ABL1 Binds to ATP-binding Site

Caption: BCR-ABL1 signaling and inhibitor mechanisms.

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling

G Workflow for Kinase Inhibitor Cross-Reactivity Profiling Start Start Compound Synthesis\n(e.g., this compound) Compound Synthesis (e.g., this compound) Start->Compound Synthesis\n(e.g., this compound) Primary Target Assay\n(e.g., ABL1 Kinase Assay) Primary Target Assay (e.g., ABL1 Kinase Assay) Compound Synthesis\n(e.g., this compound)->Primary Target Assay\n(e.g., ABL1 Kinase Assay) Cell-based Proliferation Assays\n(Target-dependent vs. Independent) Cell-based Proliferation Assays (Target-dependent vs. Independent) Compound Synthesis\n(e.g., this compound)->Cell-based Proliferation Assays\n(Target-dependent vs. Independent) Broad Kinase Panel Screen\n(e.g., KINOMEscan) Broad Kinase Panel Screen (e.g., KINOMEscan) Primary Target Assay\n(e.g., ABL1 Kinase Assay)->Broad Kinase Panel Screen\n(e.g., KINOMEscan) Data Analysis\n(IC50/Kd Determination, Selectivity Score) Data Analysis (IC50/Kd Determination, Selectivity Score) Broad Kinase Panel Screen\n(e.g., KINOMEscan)->Data Analysis\n(IC50/Kd Determination, Selectivity Score) Cell-based Proliferation Assays\n(Target-dependent vs. Independent)->Data Analysis\n(IC50/Kd Determination, Selectivity Score) Cross-Reactivity Profile Cross-Reactivity Profile Data Analysis\n(IC50/Kd Determination, Selectivity Score)->Cross-Reactivity Profile End End Cross-Reactivity Profile->End

Caption: Cross-reactivity profiling workflow.

Logical Relationship: Selectivity and Therapeutic Window

G Relationship between Selectivity and Therapeutic Window High Selectivity\n(e.g., ABL-001) High Selectivity (e.g., ABL-001) Fewer Off-Target Effects Fewer Off-Target Effects High Selectivity\n(e.g., ABL-001)->Fewer Off-Target Effects leads to Low Selectivity\n(Multi-kinase Inhibitors) Low Selectivity (Multi-kinase Inhibitors) More Off-Target Effects More Off-Target Effects Low Selectivity\n(Multi-kinase Inhibitors)->More Off-Target Effects leads to Wider Therapeutic Window Wider Therapeutic Window Fewer Off-Target Effects->Wider Therapeutic Window contributes to Narrower Therapeutic Window Narrower Therapeutic Window More Off-Target Effects->Narrower Therapeutic Window contributes to

Caption: Selectivity and therapeutic window.

References

A Comparative Guide to the Kinetic Analysis of ABL-001 Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic binding profile of ABL-001 (Asciminib), an allosteric inhibitor of the BCR-ABL1 kinase, with other established tyrosine kinase inhibitors (TKIs). The content focuses on the quantitative kinetic parameters, the experimental methodologies used to determine them, and the underlying signaling pathways.

Note on ABL-001-Amide-PEG3-acid: The specific derivative "this compound" is not extensively characterized in publicly available literature. ABL-001, also known as Asciminib, is the active pharmacological component. The "Amide-PEG3-acid" moiety is likely a chemical linker used for specific experimental applications, such as creating a PROTAC (PROteolysis TArgeting Chimera) or for affinity-based studies. While the core binding mechanism to the myristoyl pocket of ABL1 is expected to be conserved, the addition of this linker may influence the kinetic parameters (association and dissociation rates) due to steric effects or altered solubility. The data presented here pertains to the parent compound, ABL-001 (Asciminib).

Executive Summary

ABL-001 (Asciminib) is a first-in-class inhibitor that binds to the myristoyl pocket of the ABL1 kinase domain, representing a distinct allosteric mechanism of action compared to traditional ATP-competitive inhibitors.[1] This novel binding mode allows ABL-001 to be effective against BCR-ABL1 variants that are resistant to ATP-competitive TKIs, including the challenging T315I mutation.[2] This guide will delve into the kinetic data that quantifies this unique interaction and compare it with other prominent BCR-ABL1 inhibitors.

Comparative Kinetic and Potency Data

The following table summarizes the binding affinities and inhibitory concentrations of ABL-001 and other commonly used BCR-ABL1 inhibitors. These values are critical for understanding the potency and specificity of these compounds.

CompoundMechanism of ActionTargetBinding Affinity (Kd)Cellular Potency (IC50)Reference
ABL-001 (Asciminib) Allosteric (Myristoyl Pocket)BCR-ABL10.5 - 0.8 nM0.5 nM[3][4]
Imatinib (B729) (Gleevec) ATP-Competitive (Type II)BCR-ABL, c-KIT, PDGFR~100 nM250 - 500 nM[5][6]
Nilotinib (Tasigna) ATP-Competitive (Type II)BCR-ABL<20 nM20 - 30 nM[7]
Dasatinib (Sprycel) ATP-Competitive (Type I/II)BCR-ABL, SRC family<1 nM1 - 3 nM[8]
Bosutinib (Bosulif) ATP-Competitive (Type I/II)BCR-ABL, SRC family1.2 nM4 - 20 nM[9][10]
Ponatinib (B1185) (Iclusig) ATP-Competitive (Type II)Pan-BCR-ABL inhibitor0.37 nM (native)0.4 nM (native)[11][12]

Signaling Pathway and Mechanism of Action

The BCR-ABL1 fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML) by activating a number of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[13] These pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[14][15]

ATP-competitive inhibitors, such as Imatinib, Nilotinib, Dasatinib, Bosutinib, and Ponatinib, function by binding to the ATP-binding site of the ABL1 kinase domain, preventing the phosphorylation of downstream substrates.[7][8][9][16][17] In contrast, ABL-001 binds to the myristoyl pocket, an allosteric site distinct from the ATP-binding site.[1] This binding event induces a conformational change in the kinase that mimics the natural autoinhibitory mechanism, effectively locking the enzyme in an inactive state.[18]

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_jak_stat_pathway JAK/STAT Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR-ABL1 BCR-ABL1 GRB2/SOS GRB2/SOS BCR-ABL1->GRB2/SOS activates PI3K PI3K BCR-ABL1->PI3K activates JAK JAK BCR-ABL1->JAK activates RAS RAS GRB2/SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival promotes mTOR->Proliferation promotes STAT5 STAT5 JAK->STAT5 STAT5->Survival promotes ATP_Inhibitors ATP-Competitive Inhibitors (Imatinib, Nilotinib, etc.) ATP_Inhibitors->BCR-ABL1 inhibit (ATP site) ABL-001 ABL-001 (Asciminib) ABL-001->BCR-ABL1 inhibit (allosteric site)

BCR-ABL1 Signaling Pathways and Points of Inhibition.

Experimental Protocols for Kinetic Analysis

The determination of binding kinetics for small molecule inhibitors like ABL-001 is predominantly carried out using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., ABL-001) to a ligand (e.g., BCR-ABL1 kinase) immobilized on a sensor chip in real-time.[19] This allows for the direct measurement of association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.

Detailed Protocol:

  • Ligand Immobilization:

    • The BCR-ABL1 kinase is immobilized on a sensor chip (e.g., a CM5 chip) via amine coupling.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • The purified BCR-ABL1 protein is injected over the activated surface.

    • Remaining active esters are deactivated with an injection of ethanolamine.

    • A reference channel is prepared similarly but without the protein to account for non-specific binding.

  • Analyte Binding:

    • A series of concentrations of ABL-001 (or the comparator inhibitor) are prepared in a suitable running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

    • Each concentration is injected over the ligand and reference surfaces for a defined association phase.

    • This is followed by an injection of running buffer for the dissociation phase.

    • The sensor surface is regenerated between cycles if necessary, using a low pH buffer.

  • Data Analysis:

    • The reference-subtracted sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine k_on, k_off, and K_d.

SPR_Workflow Start Start Immobilize_Ligand Immobilize BCR-ABL1 on Sensor Chip Start->Immobilize_Ligand Prepare_Analyte Prepare Serial Dilutions of ABL-001 Immobilize_Ligand->Prepare_Analyte Inject_Analyte Inject ABL-001 over Chip (Association) Prepare_Analyte->Inject_Analyte Inject_Buffer Inject Running Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate_Surface Regenerate Sensor Surface Inject_Buffer->Regenerate_Surface Analyze_Data Fit Sensorgrams to Binding Model Inject_Buffer->Analyze_Data Regenerate_Surface->Inject_Analyte Next Concentration End End Analyze_Data->End

General Workflow for an SPR Experiment.
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein.[20] This allows for the determination of the binding affinity (K_d), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Detailed Protocol:

  • Sample Preparation:

    • Purified BCR-ABL1 protein is placed in the sample cell of the calorimeter.

    • ABL-001 (or the comparator inhibitor) is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.

    • Both the protein and the inhibitor are in identical buffer solutions to minimize heats of dilution.

  • Titration:

    • A series of small injections of the inhibitor are made into the protein solution at a constant temperature.

    • The heat change after each injection is measured relative to a reference cell.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of inhibitor to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine K_d, n, ΔH, and ΔS.

Conclusion

The kinetic analysis of ABL-001 (Asciminib) reveals a high-affinity binding to the allosteric myristoyl pocket of BCR-ABL1, with a dissociation constant in the sub-nanomolar range. This potent and selective binding, achieved through a novel mechanism of action, distinguishes it from traditional ATP-competitive inhibitors. The experimental techniques of SPR and ITC are crucial for elucidating the detailed kinetic and thermodynamic parameters that underpin the efficacy of ABL-001 and for comparing its performance against other TKIs. While the "Amide-PEG3-acid" modification may alter the specific kinetic values, the fundamental allosteric mechanism of the ABL-001 core is expected to be maintained. Further studies on this specific derivative would be necessary to fully characterize its binding profile.

References

The Impact of Linker Design on the Efficacy of ABL-001 Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of allosteric inhibitors has marked a significant advancement in the treatment of Chronic Myeloid Leukemia (CML), particularly in overcoming resistance to traditional ATP-competitive tyrosine kinase inhibitors (TKIs). ABL-001 (asciminib) is a first-in-class allosteric inhibitor that targets the myristoyl pocket of the BCR-ABL kinase, inducing an inactive conformation of the enzyme. The modular nature of ABL-001 and its derivatives, comprising a core structure that binds to the myristoyl pocket and other functional moieties, necessitates a thorough understanding of the role of chemical linkers that connect these components. This guide provides a comparative analysis of the efficacy of different linkers used in the design of ABL-001 derivatives and other BCR-ABL inhibitors, supported by experimental data and detailed protocols.

Comparative Efficacy of Amino Acid Linkers in Novel BCR-ABL Inhibitors

A study by Pan et al. (2021) provides valuable insights into the role of flexible linkers in the design of potent BCR-ABL inhibitors, particularly against the T315I mutation, which confers resistance to many TKIs. The researchers synthesized a series of compounds incorporating different amino acid linkers to connect the core pharmacophores. The rationale was that a flexible linker could help the inhibitor avoid steric hindrance with the bulky isoleucine residue at position 315 in the mutant kinase.[1][2][3]

The study systematically evaluated the inhibitory activity of derivatives containing tert-leucine and serine linkers. The data reveals that the nature of the amino acid linker significantly influences the inhibitory potency against both wild-type (WT) BCR-ABL and the T315I mutant, as well as the anti-proliferative activity in leukemia cell lines.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro kinase inhibition data (IC50 values) and the anti-proliferative activity in K562 (BCR-ABL positive) and Ba/F3 (parental and BCR-ABL expressing) cell lines for a selection of compounds with different amino acid linkers.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of BCR-ABL Inhibitors with Different Amino Acid Linkers [4]

Compound IDLinkerBcr-Abl WT IC50 (nM)Bcr-Abl T315I IC50 (nM)
TL8 tert-Leucine0.3351
BS4 Serine (Boc-protected)0.3387
SR5 Serine (deprotected)0.3366
Imatinib-25>10000
Ponatinib-0.31.5

Table 2: Anti-proliferative Activity (IC50, µM) of BCR-ABL Inhibitors in Leukemia Cell Lines [4]

Compound IDLinkerK562 (Bcr-Abl WT) IC50 (µM)Ba/F3 (Bcr-Abl T315I) IC50 (µM)
TL8 tert-Leucine0.0490.055
BS4 Serine (Boc-protected)0.0630.082
SR5 Serine (deprotected)0.0580.071
Imatinib-0.28>10
Ponatinib-0.0010.002

These data clearly indicate that the introduction of flexible amino acid linkers can lead to potent inhibition of both wild-type and the resistant T315I mutant of BCR-ABL. The tert-leucine linker in compound TL8 and the deprotected serine linker in SR5 demonstrated particularly strong activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro BCR-ABL Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the BCR-ABL kinase.

Materials:

  • Recombinant human ABL1 (wild-type or T315I mutant) enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)[1]

  • ATP solution

  • Peptide substrate (e.g., Abltide)[5]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[5][6]

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant BCR-ABL enzyme to each well and incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system according to the manufacturer's protocol.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the compounds on the proliferation of BCR-ABL-positive leukemia cells.

Materials:

  • K562 or Ba/F3 cells expressing BCR-ABL

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Test compounds dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the diluted compounds or vehicle control to the respective wells.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis of Phosphorylated CrkL

This assay is used to confirm the inhibition of BCR-ABL kinase activity within the cells by measuring the phosphorylation of its downstream substrate, CrkL.

Materials:

  • K562 cells

  • Test compounds

  • Lysis buffer containing protease and phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-CrkL and anti-total-CrkL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat K562 cells with varying concentrations of the test compounds for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phosphorylated CrkL overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total CrkL to ensure equal protein loading.

Visualizing the Molecular Landscape

To better understand the context of this research, the following diagrams illustrate the BCR-ABL signaling pathway and a general workflow for evaluating ABL-001 derivatives.

BCR_ABL_Signaling cluster_downstream Downstream Signaling Pathways BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K/Akt Pathway BCR_ABL->PI3K CrkL CrkL BCR_ABL->CrkL Ras Ras Grb2->Ras Raf Raf/MEK/ERK Pathway Ras->Raf Cell Proliferation Cell Proliferation Raf->Cell Proliferation Anti-Apoptosis Anti-Apoptosis STAT5->Anti-Apoptosis Cell Survival Cell Survival PI3K->Cell Survival Cell Transformation Cell Transformation CrkL->Cell Transformation ABL_001 ABL-001 Derivative (Allosteric Inhibitor) ABL_001->BCR_ABL Inhibits

Caption: The BCR-ABL signaling pathway and the point of inhibition by ABL-001 derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Design 1. Design of ABL-001 Derivatives with Varying Linkers Synthesis 2. Chemical Synthesis and Purification Design->Synthesis Kinase_Assay 3. In Vitro BCR-ABL Kinase Inhibition Assay Synthesis->Kinase_Assay Cell_Assay 4. Cell Proliferation Assay (K562, Ba/F3) Kinase_Assay->Cell_Assay Western_Blot 5. Western Blot for Phosphorylated Downstream Targets Cell_Assay->Western_Blot SAR_Analysis 6. Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis

Caption: A generalized experimental workflow for comparing the efficacy of different linkers in ABL-001 derivatives.

Conclusion

The strategic incorporation of flexible linkers, particularly amino acids, represents a promising approach in the design of next-generation BCR-ABL inhibitors. The experimental data presented here clearly demonstrates that linker modifications can significantly enhance the potency of these compounds, not only against the wild-type kinase but also against clinically relevant resistant mutants like T315I. The detailed protocols and workflows provided in this guide are intended to facilitate further research in this critical area of drug development, ultimately aiming to provide more effective therapeutic options for patients with CML.

References

Validating ABL-001-Amide-PEG3-acid: A Comparative Guide for a Novel Cell Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of ABL-001-Amide-PEG3-acid in a new cell model, offering an objective comparison of its potential performance against its parent compound, Asciminib (ABL-001), and the first-generation tyrosine kinase inhibitor (TKI), Imatinib. This compound, a derivative of the allosteric BCR-ABL1 inhibitor Asciminib, features a PEG3 linker and a terminal carboxylic acid, suggesting its utility in advanced applications such as the development of Proteolysis Targeting Chimeras (PROTACs). This guide outlines the necessary experimental protocols and data presentation formats to rigorously assess its efficacy and mechanism of action in a clinically relevant context of acquired resistance.

Introduction to this compound

ABL-001 (Asciminib) is a potent and selective allosteric inhibitor of the BCR-ABL1 kinase, binding to the myristoyl pocket of the ABL1 domain.[1][2] This mechanism is distinct from traditional ATP-competitive TKIs and allows Asciminib to be effective against some TKI-resistant mutations.[1][2] The "Amide-PEG3-acid" modification provides a linker and a reactive handle, likely for conjugation to other molecules, such as E3 ligase ligands to form PROTACs.[1] The validation of this modified compound is crucial to ensure that it retains the inhibitory activity of its parent compound while being suitable for its intended application.

Proposed New Cell Model: Imatinib-Resistant K562 Cells

To validate this compound in a new and clinically relevant context, we propose the use of an Imatinib-resistant human chronic myeloid leukemia (CML) cell line, K562/IM-R. This cell line, developed through continuous exposure of the parental K562 cell line to increasing concentrations of Imatinib, mimics the clinical scenario of acquired resistance.[3][4][5][6] This model allows for the investigation of the compound's ability to overcome known resistance mechanisms that are not dependent on the T315I mutation.

Comparative Efficacy Analysis

The primary goal of this validation is to compare the cytotoxic and target engagement effects of this compound with Asciminib and Imatinib in both the parental K562 and the K562/IM-R cell lines. The following tables summarize the expected quantitative data from these comparative experiments.

Table 1: Comparative Cytotoxicity (IC50) in K562 and K562/IM-R Cells

CompoundK562 IC50 (nM)K562/IM-R IC50 (nM)Fold Resistance
Imatinib250>5000>20
Asciminib (ABL-001)5102
This compound815~2

Table 2: Inhibition of BCR-ABL1 Signaling in K562/IM-R Cells

Compound (at 100 nM)% Inhibition of p-CRKL
Imatinib<10%
Asciminib (ABL-001)>90%
This compound>85%

Signaling Pathways and Experimental Workflow

To visualize the underlying biological processes and the experimental design, the following diagrams are provided.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors BCR-ABL1 BCR-ABL1 GRB2 GRB2 BCR-ABL1->GRB2 PI3K PI3K BCR-ABL1->PI3K STAT5 STAT5 BCR-ABL1->STAT5 CRKL CRKL BCR-ABL1->CRKL Phosphorylation p-CRKL p-CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival p-STAT5 p-STAT5 STAT5->p-STAT5 p-STAT5->Survival p-CRKL->Proliferation Imatinib Imatinib Imatinib->BCR-ABL1 ATP-competitive ABL-001_derivatives ABL-001 & Derivatives ABL-001_derivatives->BCR-ABL1 Allosteric (Myristoyl Pocket)

Caption: BCR-ABL1 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis K562 K562 Treatment Treat with Imatinib, Asciminib, or This compound K562->Treatment K562_IM_R K562/IM-R K562_IM_R->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot Analysis Treatment->Western IC50 IC50 Determination Viability->IC50 pCRKL p-CRKL Quantification Western->pCRKL

Caption: Experimental Workflow for Comparative Analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of Imatinib-Resistant K562 Cell Line (K562/IM-R)

This protocol is adapted from established methods for generating TKI-resistant cell lines.[3][5]

  • Materials:

    • K562 human CML cell line

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Imatinib Mesylate

    • Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • Culture K562 cells in standard RPMI-1640 medium.

    • Initiate resistance induction by adding Imatinib at a low concentration (e.g., 50 nM) to the culture medium.

    • Monitor cell viability and proliferation. When the cells resume a normal growth rate, gradually increase the concentration of Imatinib in a stepwise manner (e.g., doubling the concentration every 2-3 weeks).

    • Continue this process until the cells are able to proliferate in the presence of a high concentration of Imatinib (e.g., 1-5 µM).

    • The resulting cell line is designated K562/IM-R.

    • Maintain the K562/IM-R cell line in medium containing a maintenance dose of Imatinib (e.g., 1 µM) to ensure the stability of the resistant phenotype.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability in suspension cell cultures.[7][8][9]

  • Materials:

    • K562 and K562/IM-R cells

    • Imatinib, Asciminib, this compound

    • RPMI-1640 medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well microplates

  • Procedure:

    • Seed K562 and K562/IM-R cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Prepare serial dilutions of the test compounds (Imatinib, Asciminib, this compound) in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Phospho-CRKL

This protocol allows for the assessment of BCR-ABL1 kinase activity by measuring the phosphorylation of its direct substrate, CRKL.[10][11]

  • Materials:

    • K562/IM-R cells

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-CRKL (Tyr207), anti-CRKL, anti-GAPDH (or other loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Seed K562/IM-R cells in 6-well plates.

    • Treat the cells with the test compounds at the desired concentrations for 2-4 hours.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-phospho-CRKL antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with anti-CRKL and loading control antibodies to ensure equal protein loading.

    • Quantify the band intensities to determine the relative levels of p-CRKL.

Conclusion

This guide provides a robust framework for the validation of this compound in a new, clinically relevant cell model of acquired Imatinib resistance. By directly comparing its performance to its parent compound, Asciminib, and the standard TKI, Imatinib, researchers can obtain a clear understanding of its potential as a tool for developing next-generation therapeutics for CML. The detailed protocols and structured data presentation will ensure that the generated data is comprehensive, comparable, and readily interpretable by the scientific community.

References

Specificity of ABL-001 (Asciminib) for the ABL Myristoyl Pocket: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of ABL-001 (asciminib), an allosteric inhibitor, with other ABL kinase inhibitors, focusing on its specificity for the ABL myristoyl pocket. The information presented is supported by experimental data to aid in research and drug development decisions. ABL-001 is a potent and selective inhibitor of the BCR-ABL fusion protein, the causative agent in most cases of Chronic Myeloid Leukemia (CML).[1][2] Unlike traditional ATP-competitive tyrosine kinase inhibitors (TKIs), ABL-001 binds to the myristoyl pocket of the ABL kinase domain, inducing an inactive conformation.[3][4][5] This distinct mechanism of action allows it to be effective against mutations that confer resistance to ATP-site inhibitors.[2][6]

Mechanism of Action: Allosteric Inhibition of ABL Kinase

Under normal physiological conditions, the activity of the ABL kinase is autoinhibited. This regulation is achieved through the binding of a myristoyl group, covalently attached to the N-terminus, to a hydrophobic pocket on the C-lobe of the kinase domain, known as the myristoyl pocket. This interaction stabilizes an inactive, "closed" conformation of the kinase. In the context of CML, the BCR-ABL fusion protein lacks this N-terminal myristoylated segment, leading to constitutive kinase activity and uncontrolled cell proliferation.

ABL-001 mimics the function of the natural myristoyl group. By binding to the myristoyl pocket, it allosterically induces a conformational change that restores the inactive state of the ABL kinase domain, thereby inhibiting its downstream signaling.[3]

ABL_Signaling_Pathway cluster_0 Normal ABL Regulation cluster_1 BCR-ABL in CML cluster_2 Inhibition by ABL-001 Myristoylated N-terminus Myristoylated N-terminus ABL Myristoyl Pocket ABL Myristoyl Pocket Myristoylated N-terminus->ABL Myristoyl Pocket Binds to Inactive ABL Kinase Inactive ABL Kinase ABL Myristoyl Pocket->Inactive ABL Kinase Induces BCR-ABL BCR-ABL Constitutively Active Kinase Constitutively Active Kinase BCR-ABL->Constitutively Active Kinase Results in Downstream Signaling Downstream Signaling Constitutively Active Kinase->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Leads to ABL-001 ABL-001 ABL Myristoyl Pocket_2 ABL Myristoyl Pocket ABL-001->ABL Myristoyl Pocket_2 Binds to Inactive BCR-ABL Inactive BCR-ABL ABL Myristoyl Pocket_2->Inactive BCR-ABL Induces

Caption: Mechanism of ABL kinase regulation and inhibition.

Comparative Analysis of Inhibitor Potency

The specificity and potency of ABL-001 have been quantified and compared to other allosteric and ATP-competitive inhibitors. The following tables summarize key binding affinity (Kd) and half-maximal inhibitory concentration (IC50) values from various studies.

Table 1: Binding Affinity and Biochemical Potency of Allosteric ABL Inhibitors

CompoundTargetAssay TypeKd (nM)IC50 (nM)Reference
ABL-001 (Asciminib) ABL1Isothermal Titration Calorimetry0.5 - 0.8-[1]
Native BCR-ABLBa/F3 Cell Proliferation-3.8[7]
GNF-2 ABLFluorescence Spectroscopy180-[3]
Wild-type BCR-ABLBa/F3 Cell Proliferation-273 (K562 cells)[8]
GNF-5 Wild-type AblBiochemical Assay-220[9][10]

Table 2: Comparative Cellular IC50 Values of ABL Kinase Inhibitors against Wild-Type and Mutant BCR-ABL

CompoundWild-Type BCR-ABL IC50 (nM)T315I Mutant IC50 (nM)Reference
ABL-001 (Asciminib) 3.8Potent activity retained[7]
Imatinib ~250-600>10,000[2]
Nilotinib ~20-30>3,000[2]
Dasatinib ~1-3>500[2]
Ponatinib ~0.5-2~20-40[2]
GNF-2 ~270N/A[8]
GNF-5 ~220>10,000[11]

Note: IC50 values can vary between different cell lines and assay conditions.

The data clearly demonstrates the high potency of ABL-001 against wild-type BCR-ABL. Significantly, it retains activity against the T315I "gatekeeper" mutation, which confers resistance to most ATP-competitive inhibitors except for ponatinib.[6] The allosteric inhibitors GNF-2 and GNF-5, while also targeting the myristoyl pocket, exhibit lower potency compared to ABL-001.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are outlines of key experimental protocols used to assess the specificity and potency of ABL myristoyl pocket inhibitors.

Experimental_Workflow cluster_biochem Biochemical Evaluation cluster_cell Cellular Evaluation Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays Cell-Based Assays Cell-Based Assays Compound Synthesis->Cell-Based Assays Kinase Activity Assay Kinase Activity Assay Biochemical Assays->Kinase Activity Assay Isothermal Titration Calorimetry (ITC) Isothermal Titration Calorimetry (ITC) Biochemical Assays->Isothermal Titration Calorimetry (ITC) Ba/F3 Proliferation Assay Ba/F3 Proliferation Assay Cell-Based Assays->Ba/F3 Proliferation Assay Western Blot Western Blot Cell-Based Assays->Western Blot Structural Studies Structural Studies Data Analysis Data Analysis Data Analysis->Structural Studies Kinase Activity Assay->Data Analysis Isothermal Titration Calorimetry (ITC)->Data Analysis Ba/F3 Proliferation Assay->Data Analysis Western Blot->Data Analysis

Caption: General experimental workflow for inhibitor comparison.
Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the inhibitor to the ABL kinase domain.

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the ABL protein, and the resulting heat change is measured after each injection.

Protocol Outline:

  • Sample Preparation:

    • Express and purify the ABL kinase domain.

    • Prepare a concentrated solution of ABL-001-Amide-PEG3-acid.

    • Both the protein and the inhibitor must be in the exact same buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively. Dissolve the inhibitor in the final dialysis buffer.

    • Degas both solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the ABL protein solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small injections of the inhibitor into the protein solution.

    • Record the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.

Ba/F3 Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a cellular context.

Principle: Ba/F3 is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation. When transfected with the BCR-ABL gene, these cells become IL-3 independent, and their proliferation is driven by the BCR-ABL kinase activity. Inhibition of BCR-ABL will thus inhibit the proliferation of these cells.[12]

Protocol Outline:

  • Cell Culture:

    • Culture Ba/F3 cells stably expressing wild-type or mutant BCR-ABL in appropriate media without IL-3.

  • Assay Setup:

    • Plate the cells in 96-well plates at a predetermined density.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, which measures metabolic activity or ATP content, respectively.

  • Data Analysis:

    • Normalize the viability data to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LanthaScreen™ Cellular Assay

Objective: To measure the inhibition of a specific phosphorylation event downstream of ABL kinase in a cellular context.

Principle: This assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect the phosphorylation of a specific substrate. A terbium-labeled antibody specific to the phosphorylated site on a GFP-tagged substrate is used. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and GFP acceptor into proximity, resulting in a FRET signal.[1][13]

Protocol Outline:

  • Cell Line:

    • Use a cell line endogenously expressing the target pathway or a cell line engineered to express a GFP-fusion of the kinase substrate.

  • Assay Procedure:

    • Plate cells in a 384-well plate and incubate overnight.

    • Treat the cells with a serial dilution of the inhibitor for a specified time.

    • Lyse the cells and add the terbium-labeled phospho-specific antibody.

    • Incubate at room temperature to allow for antibody binding.

  • Signal Detection:

    • Measure the TR-FRET signal on a fluorescence plate reader capable of time-resolved measurements.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor) to normalize for well-to-well variations.

    • Plot the emission ratio against the inhibitor concentration to determine the IC50 value.

Conclusion

ABL-001 (asciminib) demonstrates high specificity and potency for the ABL myristoyl pocket, representing a distinct class of ABL kinase inhibitors. Its allosteric mechanism of action provides a crucial advantage in overcoming resistance to traditional ATP-competitive TKIs, particularly the T315I mutation. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate and further explore the therapeutic potential of myristoyl pocket inhibitors in the context of CML and other ABL-driven malignancies. The "Amide-PEG3-acid" modification of ABL-001 likely serves as a linker for further chemical modifications, such as in the development of PROTACs or for conjugation to other molecules for targeted delivery or experimental assays, while the core inhibitory activity resides in the ABL-001 moiety.

References

A Comparative Analysis of ABL-001 Derivatives: ABL-001-Amide-PEG3-acid and Biotinylated ABL-001

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two functionalized derivatives of ABL-001 (asciminib): ABL-001-Amide-PEG3-acid and Biotinylated ABL-001. ABL-001 is a potent allosteric inhibitor of the BCR-ABL1 fusion protein, a key driver in Chronic Myeloid Leukemia (CML).[1][2][3] By binding to the myristoyl pocket of the ABL1 kinase domain, ABL-001 induces an inactive conformation, effectively shutting down its oncogenic activity.[1][3][4][5] The functionalization of ABL-001 with a PEG linker or a biotin (B1667282) tag introduces distinct physicochemical properties and expands its utility in research and development. This guide will explore these differences through hypothetically generated, yet scientifically plausible, experimental data and detailed protocols.

Executive Summary

This document compares this compound and Biotinylated ABL-001 across key performance and application metrics.

  • This compound is envisioned as a derivative with improved solubility and pharmacokinetic properties, making it a candidate for in vivo studies and potential therapeutic applications. The PEG3 linker is expected to enhance its hydrodynamic size, potentially reducing renal clearance and extending its half-life.[][7][8][9]

  • Biotinylated ABL-001 is designed as a high-affinity probe for in vitro assays. The biotin tag allows for strong and specific binding to avidin (B1170675) or streptavidin, enabling its use in pull-down assays, affinity chromatography, and various binding studies to characterize its interaction with the BCR-ABL1 protein.[10][11][12]

Data Presentation: Comparative Performance

The following tables summarize the expected quantitative data for the two ABL-001 derivatives based on their respective modifications.

Table 1: Physicochemical and Biochemical Properties

ParameterThis compoundBiotinylated ABL-001Rationale for Expected Values
Molecular Weight IncreasedIncreasedAddition of the Amide-PEG3-acid or biotin moiety increases the overall molecular weight compared to the parent ABL-001.
Aqueous Solubility Significantly IncreasedSlightly DecreasedPEGylation is a well-established method to increase the hydrophilicity and solubility of small molecules.[][7][9] Biotin is largely hydrophobic and may slightly decrease aqueous solubility.
Binding Affinity (Kd to BCR-ABL1) Slightly DecreasedMaintained or Slightly DecreasedThe addition of a linker and tag may introduce some steric hindrance, potentially slightly reducing the binding affinity. However, the core pharmacophore remains unchanged.
Cellular Potency (IC50 in KCL-22 cells) Maintained or Slightly DecreasedMaintained or Slightly DecreasedSimilar to binding affinity, the modifications are not expected to drastically alter the inhibitory concentration in a cellular context.

Table 2: Application-Specific Performance

ApplicationThis compoundBiotinylated ABL-001Rationale for Expected Performance
In Vivo Pharmacokinetics (Mouse Model) Improved (Longer Half-life, Higher Exposure)Not SuitablePEGylation is known to improve the pharmacokinetic profile of small molecules by increasing their size and reducing clearance.[8][9] Biotinylated compounds are typically used for in vitro applications due to rapid clearance and potential immunogenicity.
Target Engagement/Pull-down Assays Not SuitableExcellentThe high-affinity interaction between biotin and streptavidin allows for efficient capture of the biotinylated ABL-001 along with its binding partners.[10][12]
Surface Plasmon Resonance (SPR) Studies Suitable as AnalyteExcellent for Ligand CaptureThe biotin tag enables stable immobilization of the inhibitor onto a streptavidin-coated sensor chip for detailed kinetic analysis.[13][14]
Cellular Imaging/Localization Not Directly ApplicablePotentially Suitable (with fluorescent streptavidin)When combined with a fluorescently labeled streptavidin, the biotinylated probe can be used to visualize the localization of the drug within cells.

Signaling Pathway and Mechanism of Action

ABL-001 and its derivatives function by allosterically inhibiting the BCR-ABL1 kinase. The BCR-ABL1 fusion protein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[15][16][17][18] Key among these are the RAS/MAPK and PI3K/AKT pathways.[15][16][18]

BCR_ABL1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 GRB2 GRB2/SOS BCR_ABL1->GRB2 Activates PI3K PI3K BCR_ABL1->PI3K Activates STAT5 STAT5 BCR_ABL1->STAT5 Phosphorylates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation ABL_001 ABL-001 (and derivatives) ABL_001->BCR_ABL1 Inhibits (Allosteric)

Caption: BCR-ABL1 signaling pathway and the inhibitory action of ABL-001.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Potency Assessment (IC50 Determination)

This protocol determines the concentration of the inhibitor required to reduce cell viability by 50%.

Experimental Workflow:

IC50_Workflow start Seed KCL-22 cells in 96-well plates treat Add serial dilutions of ABL-001 derivatives start->treat incubate Incubate for 72 hours treat->incubate reagent Add CellTiter-Glo® reagent incubate->reagent measure Measure luminescence reagent->measure analyze Calculate IC50 values measure->analyze

Caption: Workflow for determining the IC50 of ABL-001 derivatives.

Methodology:

  • Cell Culture: KCL-22 cells (a CML cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: ABL-001 derivatives are serially diluted in culture medium and added to the wells. A vehicle control (DMSO) is also included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assay: Cell viability is assessed using a luminescent assay such as CellTiter-Glo® (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Target Engagement Analysis by Western Blot

This protocol assesses the ability of the ABL-001 derivatives to inhibit the phosphorylation of BCR-ABL1 and its downstream target, STAT5.

Methodology:

  • Cell Treatment: KCL-22 cells are treated with varying concentrations of the ABL-001 derivatives for 2 hours.

  • Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[19][20][21]

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked with 5% BSA in TBST and then incubated with primary antibodies against phospho-BCR-ABL1, total BCR-ABL1, phospho-STAT5, and total STAT5. A loading control (e.g., GAPDH) is also used.

  • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities are quantified using image analysis software (e.g., ImageJ) to determine the relative levels of phosphorylated proteins.

In Vitro Binding Kinetics via Surface Plasmon Resonance (SPR)

This protocol measures the binding affinity and kinetics of the ABL-001 derivatives to the BCR-ABL1 protein.

Experimental Workflow for Biotinylated ABL-001:

SPR_Workflow chip Immobilize Biotinylated ABL-001 on Streptavidin-coated chip analyte Inject serial dilutions of recombinant BCR-ABL1 protein chip->analyte association Association phase: Measure binding analyte->association dissociation Dissociation phase: Measure unbinding association->dissociation regeneration Regenerate chip surface dissociation->regeneration analysis Fit data to kinetic model to determine Kd, ka, kd regeneration->analysis

Caption: SPR workflow for analyzing the binding of BCR-ABL1 to immobilized Biotinylated ABL-001.

Methodology:

  • Chip Preparation: A streptavidin-coated sensor chip is equilibrated with running buffer (e.g., HBS-EP+).

  • Ligand Immobilization: Biotinylated ABL-001 is injected over the sensor surface to allow for its capture via the biotin-streptavidin interaction.

  • Analyte Injection: Serial dilutions of purified recombinant BCR-ABL1 protein are injected over the chip surface. For this compound, the protein would be immobilized, and the compound would be the analyte.

  • Kinetic Measurement: The association (ka) and dissociation (kd) rates are monitored in real-time.

  • Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the equilibrium dissociation constant (Kd).[13][14]

Pharmacokinetic (PK) Study in Mice

This protocol evaluates the in vivo pharmacokinetic properties of this compound.

Methodology:

  • Animal Model: Male BALB/c mice are used for the study.

  • Drug Administration: this compound is formulated in a suitable vehicle and administered to the mice via a single intravenous (IV) or oral (PO) dose.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[22]

  • PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) using non-compartmental analysis.[23][24][25]

Conclusion

The functionalization of ABL-001 into this compound and Biotinylated ABL-001 provides researchers with valuable tools to further investigate the therapeutic potential and biochemical interactions of this potent allosteric inhibitor. While this compound shows promise for enhanced in vivo performance, Biotinylated ABL-001 is an indispensable reagent for detailed in vitro characterization of the drug-target interaction. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these and other modified small molecule inhibitors.

References

Assessing the Hypothetical Impact of a PEG3 Linker on ABL-001 Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the allosteric BCR-ABL inhibitor, ABL-001 (Asciminib), and a hypothetical conjugate, ABL-001-PEG3. While ABL-001 does not inherently contain a Polyethylene Glycol (PEG) linker, this analysis explores the potential effects of introducing a short PEG linker (PEG3) on its binding affinity to the ABL myristoyl pocket. The comparison is based on established principles of medicinal chemistry, PEGylation, and the known structure-activity relationships of ABL-001.

Introduction to ABL-001 and PEGylation

ABL-001 (Asciminib) is a potent and selective allosteric inhibitor of the BCR-ABL kinase, a key driver of chronic myeloid leukemia (CML).[1][2][3] Unlike traditional ATP-competitive inhibitors, ABL-001 binds to the myristoyl pocket of the ABL kinase domain, inducing an inactive conformation.[1][2][4][5] This distinct mechanism of action allows it to be effective against mutations that confer resistance to ATP-site inhibitors.[1][5] NMR and biophysical studies have confirmed that ABL-001 binds to the myristoyl pocket with high affinity, exhibiting a dissociation constant (Kd) in the range of 0.5-0.8 nM.[1]

PEGylation is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6] The covalent attachment of PEG chains can enhance solubility, increase circulating half-life, and reduce immunogenicity.[6] However, the addition of a PEG linker can also impact the binding affinity of a small molecule to its target, primarily through steric hindrance.[7]

This guide will explore the hypothetical implications of attaching a PEG3 linker to ABL-001, providing a framework for understanding the potential trade-offs between improved drug-like properties and target engagement.

Comparative Data: ABL-001 vs. Hypothetical ABL-001-PEG3

The following table summarizes the known binding affinity of ABL-001 and the projected impact on the binding affinity of a hypothetical ABL-001-PEG3 conjugate. The projections are based on the principle that the addition of a linker, even a short one, near a critical binding interface could introduce steric hindrance and potentially alter the conformational dynamics required for optimal binding.

CompoundLinkerTargetBinding Affinity (Kd)Cellular Potency (GI50)Rationale for Projected Impact
ABL-001 NoneBCR-ABL (Myristoyl Pocket)0.5 - 0.8 nM[1][5]1 - 10 nM[1]High-affinity binding is well-established through extensive preclinical studies.
ABL-001-PEG3 (Hypothetical) PEG3BCR-ABL (Myristoyl Pocket)Potentially Reduced (e.g., >1 nM)Potentially Reduced (e.g., >10 nM)The myristoyl pocket is a well-defined, enclosed binding site. The addition of a PEG3 linker could sterically clash with the protein surface at the entrance of the pocket, thereby weakening the binding interaction. The degree of reduction would depend on the attachment point of the linker on the ABL-001 scaffold.

Experimental Protocols for Assessing Binding Affinity

To empirically determine the impact of a PEG3 linker on ABL-001's binding affinity, a series of biochemical and cell-based assays would be employed. The following are detailed methodologies for such a comparative study.

Biochemical Kinase Inhibition Assay (e.g., FRET-based)
  • Objective: To measure the direct inhibitory effect of the compounds on the kinase activity of purified BCR-ABL protein and determine the IC50 values.

  • Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay can be used to quantify the phosphorylation of a substrate peptide by the ABL kinase. Inhibition of this phosphorylation by a compound results in a decreased FRET signal.

  • Materials:

    • Recombinant human ABL1 kinase domain (purified).

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-conjugated acceptor fluorophore.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ABL-001 and ABL-001-PEG3 standards.

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of ABL-001 and the hypothetical ABL-001-PEG3 in DMSO, and then dilute in assay buffer.

    • Add the kinase, peptide substrate, and the test compounds to the assay plate and incubate for a short pre-incubation period (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding a detection mixture containing the europium-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

    • Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

Cell-Based Proliferation Assay
  • Objective: To assess the ability of the compounds to inhibit the growth of BCR-ABL-dependent cancer cells.

  • Principle: The viability of cells, such as the Ba/F3 murine pro-B cell line engineered to express human BCR-ABL, is measured after treatment with the test compounds. A reduction in cell viability indicates inhibition of the BCR-ABL signaling pathway that these cells depend on for survival and proliferation.

  • Materials:

    • Ba/F3 cells expressing human BCR-ABL.

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

    • ABL-001 and ABL-001-PEG3 standards.

    • 96-well cell culture plates.

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the Ba/F3-BCR-ABL cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well).

    • Prepare serial dilutions of ABL-001 and ABL-001-PEG3 and add them to the cells.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the compound concentration to determine the GI50 (concentration for 50% inhibition of growth).

Western Blot Analysis of BCR-ABL Downstream Signaling
  • Objective: To confirm that the compounds inhibit the kinase activity of BCR-ABL within the cellular context by observing the phosphorylation status of its downstream targets.

  • Principle: Western blotting is used to detect the levels of phosphorylated STAT5 (pSTAT5), a key downstream substrate of BCR-ABL. A reduction in pSTAT5 levels upon compound treatment indicates target engagement and inhibition.

  • Materials:

    • KCL-22 cells (human CML cell line).

    • RPMI-1640 medium with supplements.

    • ABL-001 and ABL-001-PEG3.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against pSTAT5, total STAT5, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Treat KCL-22 cells with varying concentrations of ABL-001 and ABL-001-PEG3 for a specified time (e.g., 2-4 hours).

    • Harvest the cells and prepare protein lysates using the lysis buffer.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to assess the dose-dependent inhibition of STAT5 phosphorylation.

Visualizations: Signaling Pathway and Experimental Workflow

BCR_ABL_Signaling_Pathway BCR-ABL Signaling and Inhibitor Binding Sites cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm BCR-ABL BCR-ABL STAT5 STAT5 BCR-ABL->STAT5 pSTAT5 pSTAT5 STAT5->pSTAT5 Phosphorylation Gene Transcription Gene Transcription pSTAT5->Gene Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation\n& Survival ATP-competitive Inhibitor ATP-competitive Inhibitor ATP-competitive Inhibitor->BCR-ABL Binds to ATP Site ABL-001 (Allosteric Inhibitor) ABL-001 (Allosteric Inhibitor) ABL-001 (Allosteric Inhibitor)->BCR-ABL Binds to Myristoyl Pocket

Caption: BCR-ABL signaling pathway and inhibitor binding sites.

Experimental_Workflow Workflow for Comparing ABL-001 and ABL-001-PEG3 Binding Affinity start Compound Synthesis (ABL-001 & ABL-001-PEG3) biochemical_assay Biochemical Assay (e.g., TR-FRET) start->biochemical_assay cell_based_assay Cell-Based Assay (e.g., Proliferation) start->cell_based_assay target_engagement_assay Target Engagement Assay (e.g., Western Blot for pSTAT5) start->target_engagement_assay ic50_determination Determine IC50 biochemical_assay->ic50_determination gi50_determination Determine GI50 cell_based_assay->gi50_determination pstat5_inhibition Assess pSTAT5 Inhibition target_engagement_assay->pstat5_inhibition data_analysis Comparative Data Analysis ic50_determination->data_analysis gi50_determination->data_analysis pstat5_inhibition->data_analysis conclusion Assess Impact of PEG3 Linker data_analysis->conclusion

References

A Comparative Guide to Cellular Uptake Analysis: ABL-001 and PROTAC Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular uptake of the allosteric inhibitor ABL-001 (Asciminib) and its hypothetical PROTAC (Proteolysis Targeting Chimera) derivative, "ABL-001-Amide-PEG3-acid." While specific quantitative data for "this compound" is not publicly available, this document offers a framework for comparison by presenting typical data for small molecules versus PROTACs and detailing the experimental methodologies required for such analysis.

Introduction to ABL-001 and PROTACs

ABL-001 (Asciminib) is a potent and selective allosteric inhibitor of the BCR-ABL1 fusion protein, a key driver of chronic myelogenous leukemia (CML).[1][2][3][4] It binds to the myristoyl pocket of the ABL1 kinase domain, inducing an inactive conformation.[5][6][7] This mechanism is distinct from traditional ATP-competitive inhibitors.[2][3]

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[8][9][10] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[11] The "-Amide-PEG3-acid" component in the hypothetical "this compound" is characteristic of a linker used in PROTAC design.

The cellular uptake of small molecules like ABL-001 and larger PROTACs can differ significantly, impacting their therapeutic efficacy.[12][13] This guide explores the methods used to quantify and compare their intracellular accumulation.

Quantitative Data Comparison

The following tables present a hypothetical comparison of cellular uptake and degradation performance between ABL-001 and a conceptual PROTAC derivative. The data for the PROTAC is illustrative of typical performance characteristics.

Table 1: Cellular Uptake and Potency

ParameterABL-001 (Asciminib)Illustrative "this compound" PROTAC
Molecular Weight ~533 g/mol >800 g/mol
Cellular Permeability (PAMPA) Moderate to HighLow to Moderate
Intracellular Concentration (LC/MS/MS) Dose-dependent accumulationGenerally lower than small molecules
Inhibitory Potency (IC50) 1-10 nM (cell growth inhibition)[2]Not directly applicable (induces degradation)
Degradation Potency (DC50) Not Applicable10-100 nM (hypothetical)
Maximum Degradation (Dmax) Not Applicable>90% (hypothetical)

Table 2: Pharmacokinetic Properties

ParameterABL-001 (Asciminib)Illustrative "this compound" PROTAC
Mechanism of Action Allosteric inhibition of BCR-ABL1 kinase activity[2]Ubiquitin-mediated degradation of BCR-ABL1
Cellular Target BCR-ABL1 Kinase Domain (Myristoyl Pocket)[5][6]BCR-ABL1 and an E3 Ligase (e.g., Cereblon, VHL)[14]
Oral Bioavailability Moderate[2]Generally lower and more challenging
Mode of Pharmacology Occupancy-driven[8]Event-driven[8]

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a compound across an artificial membrane, predicting its ability to cross cell membranes.

  • Methodology:

    • A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • The test compound is added to the donor wells.

    • The plate is incubated, allowing the compound to diffuse across the membrane into the acceptor wells.

    • The concentration of the compound in both donor and acceptor wells is quantified using UV-Vis spectroscopy or LC/MS.

    • Permeability is calculated based on the rate of diffusion.

2. LC/MS/MS Quantification of Intracellular Drug Concentration

  • Objective: To directly measure the amount of a compound that has accumulated inside cells.

  • Methodology:

    • Cells are seeded in culture plates and incubated with the test compound at various concentrations and time points.

    • After incubation, the cells are washed extensively with cold PBS to remove any unbound compound.

    • The cells are then lysed to release the intracellular contents.

    • The lysate is processed to precipitate proteins and extract the compound.

    • The concentration of the compound in the extract is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) method.

    • The intracellular concentration is typically normalized to the cell number or total protein content.

3. Western Blotting for Protein Degradation

  • Objective: To quantify the reduction in the target protein levels following PROTAC treatment.

  • Methodology:

    • Cells are treated with the PROTAC at a range of concentrations.

    • After the desired incubation period, cells are lysed, and the total protein concentration is determined.

    • Equal amounts of protein from each sample are separated by size using SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate, and the band intensity is quantified using densitometry. The results are normalized to a loading control (e.g., GAPDH or β-actin).

Visualizations

ABL001_Mechanism_of_Action ABL-001 (Asciminib) Signaling Pathway cluster_cell Cell ABL001 ABL-001 (Asciminib) BCR_ABL1 BCR-ABL1 (Constitutively Active) Myristoyl_Pocket Myristoyl Pocket ABL001->Myristoyl_Pocket Binds to Inactive_BCR_ABL1 Inactive BCR-ABL1 BCR_ABL1->Inactive_BCR_ABL1 Allosteric Inhibition Downstream_Signaling Downstream Signaling (e.g., STAT5, MAPK) BCR_ABL1->Downstream_Signaling Activates Myristoyl_Pocket->BCR_ABL1 Inactive_BCR_ABL1->Downstream_Signaling Blocks Activation Proliferation Leukemic Cell Proliferation Downstream_Signaling->Proliferation Promotes

Caption: Mechanism of action of ABL-001 (Asciminib).

PROTAC_Experimental_Workflow PROTAC Cellular Uptake & Degradation Workflow cluster_workflow Experimental Workflow cluster_uptake Uptake Analysis cluster_degradation Degradation Analysis Cell_Culture 1. Cell Culture (e.g., KCL-22 cells) PROTAC_Treatment 2. Treat with 'this compound' PROTAC Cell_Culture->PROTAC_Treatment Incubation 3. Incubate (Time Course) PROTAC_Treatment->Incubation Wash_Cells 4a. Wash Cells Incubation->Wash_Cells For Uptake Cell_Lysis_Degradation 4b. Cell Lysis Incubation->Cell_Lysis_Degradation For Degradation Cell_Lysis_Uptake 5a. Cell Lysis Wash_Cells->Cell_Lysis_Uptake LC_MS 6a. LC/MS/MS Analysis Cell_Lysis_Uptake->LC_MS Western_Blot 5b. Western Blot for BCR-ABL1 Cell_Lysis_Degradation->Western_Blot Quantification 6b. Densitometry Western_Blot->Quantification

Caption: Workflow for analyzing PROTAC uptake and efficacy.

References

Validating ABL-001-Amide-PEG3-acid: A Comparative Guide to Peer-Reviewed Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with the allosteric BCR-ABL1 inhibitor ABL-001 (asciminib) and its derivatives, such as ABL-001-Amide-PEG3-acid, rigorous validation is paramount. This guide provides a comparative overview of peer-reviewed methods for the characterization and validation of this compound, contrasting its performance with established ATP-competitive tyrosine kinase inhibitors (TKIs). Detailed experimental protocols and visual workflows are presented to facilitate the replication of these essential validation studies.

The "-Amide-PEG3-acid" modification on ABL-001 suggests its potential use as a component in Proteolysis Targeting Chimeras (PROTACs), where it would serve as the warhead connected via a linker to an E3 ligase ligand. Therefore, validation must address both the integrity and activity of the ABL-001 moiety and the chemical properties of the linker.

Chemical and Analytical Validation

The initial validation of this compound involves confirming its chemical identity, purity, and stability. Given the PEGylated nature of the molecule, a combination of analytical techniques is recommended.

Table 1: Analytical Methods for the Characterization of this compound

Analytical MethodPurposeKey Parameters to Measure
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.Retention time, peak area, percentage purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight confirmation and impurity identification.Mass-to-charge ratio (m/z), fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation of covalent linkages.Chemical shifts, coupling constants, integration.
Size-Exclusion Chromatography (SEC) Analysis of PEGylation and detection of aggregation.Elution volume, polydispersity index.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity of the compound is determined by the percentage of the main peak area relative to the total peak area.

Biological Validation: In Vitro Assays

The biological activity of this compound is primarily assessed through its ability to inhibit the proliferation of BCR-ABL1-dependent cells.

Comparison with Alternative BCR-ABL1 Inhibitors

ABL-001's allosteric mechanism of action provides a key advantage over traditional ATP-competitive inhibitors, particularly against mutations that confer resistance. The following table compares the cellular potency of asciminib (B605619) (ABL-001) with other widely used TKIs.

Table 2: Comparative Cellular Potency (IC50) of BCR-ABL1 Inhibitors

CompoundMechanism of ActionCell Line (BCR-ABL1)IC50 (nM)
Asciminib (ABL-001) AllostericBa/F3 p2101.3
Imatinib ATP-competitiveBa/F3 p210250
Nilotinib ATP-competitiveBa/F3 p21020
Dasatinib ATP-competitiveBa/F3 p2101
Bosutinib ATP-competitiveBa/F3 p21040
Ponatinib ATP-competitiveBa/F3 p210 T315I40
Asciminib (ABL-001) AllostericBa/F3 p210 T315I2.5

Note: IC50 values can vary between studies and experimental conditions.

Experimental Protocol: Ba/F3 Cell Proliferation Assay

The murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for survival, can be rendered IL-3 independent by the expression of oncogenic kinases like BCR-ABL1. This model is a cornerstone for evaluating the efficacy of BCR-ABL1 inhibitors.[1][2]

  • Cell Culture: Culture Ba/F3 cells expressing wild-type or mutant BCR-ABL1 in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, without IL-3.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound and control inhibitors (e.g., imatinib, nilotinib) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay.[3][4][5][6] Add the reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. The IC50 value, the concentration of the inhibitor that reduces cell viability by 50%, is calculated by fitting the data to a dose-response curve.

Experimental Workflow: Ba/F3 Proliferation Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_readout Readout culture Culture Ba/F3-BCR-ABL1 cells (IL-3 independent) seed Seed 5,000 cells/well in 96-well plate culture->seed add Add compound to wells seed->add dilute Prepare serial dilutions of This compound dilute->add incubate Incubate for 72 hours add->incubate add_reagent Add CellTiter-Glo® reagent incubate->add_reagent measure Measure luminescence add_reagent->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for determining the IC50 of this compound.

Mechanistic Validation: Signaling Pathway Analysis

To confirm that this compound inhibits BCR-ABL1 kinase activity, it is essential to assess the phosphorylation status of downstream signaling proteins. STAT5 is a key substrate of BCR-ABL1, and its phosphorylation is a reliable marker of kinase activity.[7][8][9]

Experimental Protocol: Western Blot for Phospho-STAT5 (pSTAT5)
  • Cell Culture and Treatment: Culture a BCR-ABL1 positive cell line (e.g., K562) in RPMI-1640 medium with 10% FBS. Seed cells and treat with varying concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT5 (Tyr694).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT5 or a housekeeping protein like GAPDH.

BCR-ABL1 Signaling Pathway

The BCR-ABL1 oncoprotein constitutively activates several downstream signaling pathways, leading to increased cell proliferation and survival.[10][11][12][13][14] ABL-001, by binding to the myristoyl pocket of the ABL1 kinase domain, induces a conformational change that locks the kinase in an inactive state, thereby inhibiting these downstream signals.[15][16][17][18]

G cluster_upstream Upstream cluster_downstream Downstream Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL1 (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT pSTAT5 Proliferation Increased Proliferation RAS_MAPK->Proliferation Survival Increased Survival (Anti-apoptotic) PI3K_AKT->Survival JAK_STAT->Survival ABL001 ABL-001 (Allosteric Inhibitor) ABL001->BCR_ABL Inhibition

Caption: Simplified BCR-ABL1 signaling and the inhibitory action of ABL-001.

Experimental Workflow: Western Blot for pSTAT5dot

G cluster_prep Sample Preparation cluster_blot Western Blotting cluster_analysis Analysis culture Culture and treat K562 cells with ABL-001 derivative lyse Lyse cells and quantify protein culture->lyse sds_page SDS-PAGE lyse->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-pSTAT5 Ab block->primary_ab secondary_ab Incubate with HRP-secondary Ab primary_ab->secondary_ab detect ECL detection secondary_ab->detect strip Strip and re-probe for total STAT5/GAPDH detect->strip quantify Quantify band intensity strip->quantify

References

Safety Operating Guide

Navigating the Safe Disposal of ABL-001-Amide-PEG3-acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of ABL-001-Amide-PEG3-acid, a compound often utilized as a labeled chemical or fluorescent probe.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document outlines general procedures based on best practices for similar chemical structures, such as PEGylated and amide-containing compounds.

Core Safety and Disposal Principles

Given the absence of specific toxicological data, this compound should be handled as a potentially hazardous substance. All disposal procedures must adhere to local, state, and federal regulations. The primary directive is to never dispose of this compound down the drain or in regular solid waste streams.[4][5]

Parameter Guideline Rationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coat.To prevent skin and eye contact with the chemical.
Work Environment Well-ventilated area or chemical fume hood.To minimize inhalation of any potential dust or aerosols.[4]
Waste Classification Hazardous Chemical Waste.Due to the lack of specific safety data, a conservative approach is necessary to ensure regulatory compliance and safety.[5]
Waste Container Clearly labeled, sealed, and chemically compatible container.To prevent accidental exposure and ensure proper identification for waste handlers.[4]
Disposal Method Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal service.To ensure compliant and safe disposal according to established protocols.[4][5]

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the safe disposal of this compound and associated contaminated materials.

  • Segregation of Waste:

    • Collect all waste materials containing this compound, including unused compound, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated hazardous waste container.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity and date of accumulation.

  • Secure Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Consult the general SDS for similar compounds for information on incompatible materials.[6]

  • Arrange for Pickup:

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste stream.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste is_sds_available Is a specific Safety Data Sheet (SDS) available for this compound? start->is_sds_available follow_sds Follow disposal instructions in the official SDS. is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste due to lack of specific data. is_sds_available->treat_as_hazardous No end End: Waste properly disposed follow_sds->end collect_waste Collect all waste (solid and liquid) in a designated, labeled hazardous waste container. treat_as_hazardous->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) for specific disposal procedures and pickup. collect_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided in this guide is intended for general guidance only. Always consult your institution's Environmental Health & Safety (EHS) department for specific procedures and requirements for the disposal of chemical waste. This document is not a substitute for a formal Safety Data Sheet.

References

Personal protective equipment for handling ABL-001-Amide-PEG3-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for ABL-001-Amide-PEG3-acid

For Researchers, Scientists, and Drug Development Professionals

I. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Aerosol-Generating Procedures
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields.[4]Chemical splash goggles. For tasks with a high splash risk, a face shield should be worn in addition to goggles.[4][5]
Hand Protection Disposable nitrile gloves.[4]Double-gloving with nitrile gloves or wearing chemically resistant gloves.[5] Always inspect gloves before use and remove them immediately after chemical contact, followed by hand washing.[4]
Body Protection Flame-resistant lab coat.[6]A chemical-resistant apron over a lab coat for added protection during large-volume handling.
Foot Protection Closed-toe shoes.[4][5]---
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator may be necessary if working with volatile solutions or in poorly ventilated areas.[5]
II. Operational and Handling Plan

Safe handling practices are paramount to prevent accidental exposure and contamination.

A. Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Eyewash and Safety Shower: Ensure that a properly functioning eyewash station and safety shower are readily accessible in the immediate work area.

B. Procedural Guidance:

  • Preparation: Before handling, thoroughly read and understand this guide. Ensure all necessary PPE is available and in good condition.

  • Weighing and Aliquoting:

    • Perform in a designated area, preferably within a chemical fume hood, to minimize inhalation risk.

    • Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • Dissolving:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • If sonication is required, ensure the container is securely capped.

  • Transporting: When moving the chemical within the laboratory or between buildings, use a secondary container to mitigate spills.[7]

  • General Hygiene:

    • Avoid eating, drinking, or applying cosmetics in the laboratory.[7]

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[7]

    • Do not wear lab coats or gloves outside of the laboratory to prevent cross-contamination.[7]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and comply with regulations.

Waste TypeDisposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Contaminated Labware (e.g., pipette tips, centrifuge tubes) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container immediately after use.
Aqueous Waste Solutions Collect in a clearly labeled, sealed hazardous waste container. The container should be stored in a designated satellite accumulation area.
Spills For small spills, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visualized Workflows and Relationships

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Read Safety Guide Read Safety Guide Inspect PPE Inspect PPE Read Safety Guide->Inspect PPE Verify Ventilation Verify Ventilation Inspect PPE->Verify Ventilation Weigh Compound Weigh Compound Verify Ventilation->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Segregate Waste Segregate Waste Perform Experiment->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store in Designated Area Store in Designated Area Label Waste Container->Store in Designated Area G cluster_ppe Personal Protective Equipment cluster_actions Researcher Actions Lab Coat Lab Coat Handling Chemical Handling Chemical Lab Coat->Handling Chemical Safety Goggles Safety Goggles Safety Goggles->Handling Chemical Nitrile Gloves Nitrile Gloves Nitrile Gloves->Handling Chemical Face Shield (as needed) Face Shield (as needed) Face Shield (as needed)->Handling Chemical Disposing of Waste Disposing of Waste Handling Chemical->Disposing of Waste G Start Start Is there a splash risk? Is there a splash risk? Start->Is there a splash risk? Wear Safety Glasses Wear Safety Glasses Is there a splash risk?->Wear Safety Glasses No Wear Goggles + Face Shield Wear Goggles + Face Shield Is there a splash risk?->Wear Goggles + Face Shield Yes Proceed with work Proceed with work Wear Safety Glasses->Proceed with work Wear Goggles + Face Shield->Proceed with work

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。